molecular formula C5H11NO3S B1220723 Piperidine-4-sulfonic acid CAS No. 72450-62-5

Piperidine-4-sulfonic acid

Katalognummer: B1220723
CAS-Nummer: 72450-62-5
Molekulargewicht: 165.21 g/mol
InChI-Schlüssel: UGBJGGRINDTHIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

specific GABA agonist

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

piperidine-4-sulfonic acid
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InChI

InChI=1S/C5H11NO3S/c7-10(8,9)5-1-3-6-4-2-5/h5-6H,1-4H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBJGGRINDTHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70222752
Record name Piperidine-4-sulfonic acid
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Molecular Weight

165.21 g/mol
Source PubChem
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CAS No.

72450-62-5
Record name Piperidine-4-sulfonic acid
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Record name Piperidine-4-sulfonic acid
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Record name piperidine-4-sulfonic acid
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Record name PIPERIDINE-4-SULFONIC ACID
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Piperidine-4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-4-sulfonic acid is a key pharmacological tool and a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It is recognized as a potent and specific agonist for the GABA type A (GABA-A) receptor, making it invaluable for studying neurological processes and disorders. This technical guide provides a comprehensive overview of the primary synthesis methods for this compound, complete with detailed experimental protocols, quantitative data, and visualizations of the synthetic pathways and its relevant signaling cascade.

Core Synthesis Methodologies

Two principal synthetic strategies have been established for the preparation of this compound. The first approach utilizes the functional group interconversion of piperidine-4-carboxylic acid, while the second employs a multi-step process starting from 1-benzyl-4-piperidone.

Method 1: Synthesis from Piperidine-4-carboxylic Acid

This widely utilized method involves a two-step process commencing with the bromination of piperidine-4-carboxylic acid via a Hell-Volhard-Zelinskii (HVZ)-type reaction, followed by a nucleophilic substitution with sodium sulfite (B76179).

Experimental Protocol:

Step 1: Synthesis of 4-Bromopiperidine (B2556637) Hydrobromide

  • Materials: 4-Bromopiperidine hydrobromide (5 g, 0.02 mol), Dichloromethane (DCM, 70 mL), N,N-diisopropylethylamine (7.09 mL, 0.04 mol), Di-tert-butyl dicarbonate (B1257347) (6.67 g, 0.031 mol), 1 M Hydrochloric acid (aq), Brine, Anhydrous sodium sulfate.

  • Procedure:

    • A suspension of 4-bromopiperidine hydrobromide in DCM is cooled to 0°C.

    • N,N-diisopropylethylamine is added dropwise, and the mixture is stirred for 30 minutes.

    • A solution of di-tert-butyl dicarbonate in DCM is added dropwise.

    • The reaction mixture is stirred at room temperature for 18 hours.

    • The mixture is washed sequentially with 1 M aqueous hydrochloric acid and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-bromo-piperidine-1-carboxylic acid tert-butyl ester.[1]

    • Subsequent deprotection of the Boc group under acidic conditions (e.g., with HCl in dioxane) would yield 4-bromopiperidine hydrobromide.

Step 2: Nucleophilic Substitution with Sodium Sulfite

  • Materials: 4-Bromopiperidine, Sodium sulfite (Na₂SO₃), Water.

  • Procedure:

    • The 4-bromo intermediate is subjected to nucleophilic substitution with sodium sulfite.

    • The reaction is typically carried out in an aqueous solution at an elevated temperature (e.g., 80°C) to introduce the sulfonic acid group.

Quantitative Data Summary for Method 1 (based on related procedures):

StepStarting MaterialProductReagentsSolventTemperatureReaction TimeYieldReference
1 (Boc-protection)4-Bromopiperidine hydrobromide4-Bromo-piperidine-1-carboxylic acid tert-butyl esterN,N-diisopropylethylamine, Di-tert-butyl dicarbonateDichloromethane0°C to RT18 hQuantitative[1]
24-BromopiperidineThis compoundSodium sulfiteWater80°CNot SpecifiedNot Specified
Method 2: Synthesis from 1-Benzyl-4-piperidone

This alternative route begins with the commercially available 1-benzyl-4-piperidone and proceeds through a multi-step synthesis. While the complete pathway to this compound is not explicitly detailed in a single source, the initial steps to functionalize the 4-position are well-established. A plausible route would involve conversion of the ketone to an amine or a hydroxyl group, followed by transformation to a leaving group and subsequent sulfonation.

Experimental Protocol for a Key Intermediate:

Synthesis of N-(1-Benzyl-piperidin-4-ylidene)-N'-tosyl-hydrazine

  • Materials: p-Toluene sulfonhydrazide (86 g, 462 mmol), Ethanol (B145695) (1 L), 1-Benzyl-4-piperidone (75 mL, 420 mmol).

  • Procedure:

    • To a 2-L round-bottomed flask, add p-toluene sulfonhydrazide and ethanol under a nitrogen atmosphere to form a white suspension.

    • With mechanical stirring, add 1-benzyl-4-piperidone. The reaction mixture will become almost clear, and the product will begin to precipitate after about 15 minutes.

    • Stir at room temperature for a total of 3.5 hours.

    • Collect the precipitate via filtration, rinsing the filter cake with cold ethanol.

    • Dry the solid under vacuum to obtain the product as a crystalline, white solid.[2]

Quantitative Data Summary for an Intermediate in Method 2:

StepStarting MaterialProductReagentsSolventTemperatureReaction TimeYieldReference
11-Benzyl-4-piperidoneN-(1-Benzyl-piperidin-4-ylidene)-N'-tosyl-hydrazinep-Toluene sulfonhydrazideEthanolRoom Temperature3.5 h74%[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthesis methods for this compound.

Synthesis_Method_1 cluster_0 Method 1: From Piperidine-4-carboxylic Acid Piperidine-4-carboxylic Acid Piperidine-4-carboxylic Acid 4-Bromopiperidine 4-Bromopiperidine Piperidine-4-carboxylic Acid->4-Bromopiperidine  Hell-Volhard-Zelinskii  Reaction (e.g., PBr3, Br2) This compound This compound 4-Bromopiperidine->this compound  Nucleophilic Substitution  (Na2SO3, H2O, 80°C)

Caption: Synthetic route to this compound starting from piperidine-4-carboxylic acid.

Synthesis_Method_2 cluster_1 Method 2: From 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone Functionalized Intermediate Functionalized Intermediate 1-Benzyl-4-piperidone->Functionalized Intermediate  Multi-step process This compound This compound Functionalized Intermediate->this compound  Sulfonation

Caption: General synthetic scheme for this compound starting from 1-benzyl-4-piperidone.

Signaling Pathway of this compound at the GABA-A Receptor

As a potent GABA-A receptor agonist, this compound mimics the action of GABA, the primary inhibitory neurotransmitter in the central nervous system. Activation of the GABA-A receptor, a ligand-gated ion channel, leads to a cascade of events that ultimately result in neuronal inhibition.

The GABA-A receptor is a pentameric protein complex that forms a central pore permeable to chloride ions (Cl⁻).[3][4] The binding of an agonist like this compound induces a conformational change in the receptor, opening the channel and allowing Cl⁻ ions to flow into the neuron down their electrochemical gradient. This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

In some neuronal contexts, particularly during development or in specific cell types, GABA-A receptor activation can lead to a paradoxical depolarization. This can result in the opening of voltage-gated calcium channels (VGCCs) and an influx of calcium ions (Ca²⁺). This increase in intracellular Ca²⁺ can, in turn, activate various downstream signaling pathways, including those involving protein kinase C (PKC).

The following diagram illustrates the signaling pathway initiated by the binding of this compound to the GABA-A receptor.

GABA_A_Signaling cluster_receptor Postsynaptic Neuron cluster_calcium Alternative/Context-Dependent Pathway P4S This compound GABA_A GABA-A Receptor P4S->GABA_A Binds to Cl_channel Cl- Channel Opening GABA_A->Cl_channel Activates Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Leads to Cl- influx Depolarization Depolarization (in some contexts) Cl_channel->Depolarization Can lead to Inhibition Neuronal Inhibition Hyperpolarization->Inhibition VGCC Voltage-Gated Ca2+ Channel Opening Depolarization->VGCC Ca_influx Ca2+ Influx VGCC->Ca_influx PKC_activation Protein Kinase C (PKC) Activation Ca_influx->PKC_activation Downstream Downstream Cellular Effects PKC_activation->Downstream

Caption: Signaling pathway of this compound at the GABA-A receptor.

Conclusion

The synthesis of this compound is achievable through well-defined chemical pathways, primarily originating from either piperidine-4-carboxylic acid or 1-benzyl-4-piperidone. While the former offers a more direct functional group interconversion, the latter provides an alternative starting point. The pharmacological significance of this compound lies in its potent agonism at the GABA-A receptor, leading to neuronal inhibition through chloride ion influx and subsequent hyperpolarization. Understanding these synthetic routes and the compound's mechanism of action is crucial for its application in neuroscience research and the development of novel therapeutics targeting the GABAergic system. Further optimization of the reported synthetic procedures to improve yields and reduce reaction times would be a valuable contribution to the field.

References

What is the CAS number for Piperidine-4-sulfonic acid?

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 72450-62-5[1][2][3][4]

Introduction

Piperidine-4-sulfonic acid (P4S) is a synthetic, cyclic analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][5] Structurally, it is a conformationally restricted molecule that has been instrumental in the characterization of GABA receptor subtypes.[6] As a highly polar zwitterion, P4S does not penetrate the blood-brain barrier, limiting its systemic effects to the periphery.[1] This property, however, makes it a valuable tool for isolating and studying peripheral GABA receptor function.

This document provides a comprehensive overview of this compound, including its physicochemical properties, pharmacological profile, representative synthesis, and key experimental protocols for its use in research.

Physicochemical Properties

P4S is typically a powder at room temperature. Its key identifiers and computed properties are summarized in the tables below.

IdentifierValueReference
CAS Number 72450-62-5[1][2][3][4]
Molecular Formula C₅H₁₁NO₃S[1][2][3][4]
Molecular Weight 165.21 g/mol [1][2][3][4]
IUPAC Name This compound[1]
Synonyms P4S, Piperidine-4-sulphonic acid[1][4]
SMILES C1CNCCC1S(=O)(=O)O[1]
InChI InChI=1S/C5H11NO3S/c7-10(8,9)5-1-3-6-4-2-5/h5-6H,1-4H2,(H,7,8,9)[1]
InChIKey UGBJGGRINDTHIH-UHFFFAOYSA-N[1]
Computed PropertyValueReference
pKa (Predicted) 1.20 ± 0.20[3][7]
XLogP -0.91[8]
Topological Polar Surface Area 74.8 Ų[3]
Hydrogen Bond Donors 2[3][8]
Hydrogen Bond Acceptors 4[3][8]
Rotatable Bond Count 1[3][8]

Pharmacology

P4S is a potent and selective ligand for GABA receptors, exhibiting a complex pharmacological profile characterized by subtype-selective partial agonism at GABA-A receptors and antagonism at GABA-ρ receptors.

GABA-A Receptor Activity

P4S acts as a partial agonist at GABA-A receptors. Its functional efficacy is highly dependent on the α-subunit composition of the receptor complex.[1][5]

  • High Efficacy (Agonist Activity): At GABA-A receptors containing α2, α3, and α5 subunits, P4S demonstrates high activational efficacy (Emax = 75–96%).[1][5]

  • Low Efficacy (Functional Antagonist): In contrast, at receptors containing α1, α4, and α6 subunits, it shows very low efficacy (Emax = 7.2–21%), effectively acting as an antagonist at these sites.[1][5]

This profile distinguishes P4S from other GABA agonists like isoguvacine (B1206775) and gaboxadol, which exhibit more uniform high efficacy across different GABA-A receptor subtypes.[1]

GABA-ρ Receptor Activity

In addition to its effects on GABA-A receptors, P4S is a moderately potent antagonist at GABA-ρ receptors (formerly known as GABA-C receptors).[1]

GABA Reuptake

Unlike some related compounds, P4S does not inhibit GABA reuptake.[1]

Binding Affinity

Radioligand binding studies have characterized the affinity of P4S for GABA receptors. In bovine brain membranes, [³H]P4S binding identified two distinct sites.[9][10]

ParameterHigh-Affinity SiteLow-Affinity SiteReference
K_D 17 ± 7 nM237 ± 100 nM[9][10]
B_max 0.15 ± 0.07 pmol/mg protein0.80 ± 0.20 pmol/mg protein[9][10]

The IC₅₀ for P4S in inhibiting the binding of [³H]-GABA is approximately 0.034 μM.[10]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the selective action of this compound on different GABA-A receptor subtypes, leading to varied downstream neuronal responses.

P4S_Mechanism cluster_GABAa GABA-A Receptor Subtypes cluster_GABArho GABA-ρ Receptors P4S This compound (P4S) Alpha_high α2, α3, α5 High Efficacy P4S->Alpha_high:f0 Binds Alpha_low α1, α4, α6 Low Efficacy P4S->Alpha_low:f0 Binds GABA_rho GABA-ρ P4S->GABA_rho:f0 Binds Agonism Agonism (Channel Opening, Neuronal Inhibition) Alpha_high:f0->Agonism Activates Antagonism Antagonism (Blocks GABA action, Disinhibition) Alpha_low:f0->Antagonism Blocks GABA_rho:f0->Antagonism

Caption: Mechanism of P4S action on GABA receptor subtypes.

Experimental Protocols

Representative Synthesis of this compound

Reaction Scheme: Pyridine-4-sulfonic acid → this compound

Materials:

  • Pyridine-4-sulfonic acid

  • Rhodium on carbon (Rh/C) catalyst (e.g., 5%)

  • Deionized water

  • Ethanol

  • Hydrogen gas (H₂)

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • Preparation: In a high-pressure reactor vessel, dissolve pyridine-4-sulfonic acid in a mixture of deionized water and ethanol.

  • Catalyst Addition: Carefully add the Rh/C catalyst under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 1-5 mol% relative to the substrate.

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove any air.

  • Reaction: Pressurize the reactor with hydrogen gas (e.g., 5 atm) and heat to approximately 80°C. Maintain vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction time can vary from several hours to overnight.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with deionized water.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol) to afford pure this compound.

GABA-A Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the GABA-A receptor using [³H]P4S or [³H]GABA as the radioligand.[2][9]

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation & Counting cluster_analysis Data Analysis Tissue 1. Brain Tissue (e.g., bovine cortex) Homogenize 2. Homogenize in Tris-citrate buffer Tissue->Homogenize Centrifuge1 3. Centrifuge (50,000 x g) Homogenize->Centrifuge1 Wash 4. Repeat wash/centrifuge (5-6 times to remove GABA) Centrifuge1->Wash Resuspend 5. Resuspend pellet to 1 mg/mL protein Wash->Resuspend Incubate 6. Incubate membranes with: - [3H]P4S (Radioligand) - Test Compound (e.g., P4S) - Buffer Resuspend->Incubate NonSpecific 7. For non-specific binding, add excess cold GABA Incubate->NonSpecific Control Equilibrium 8. Incubate at 4°C (to reach equilibrium) Incubate->Equilibrium Centrifuge2 9. Terminate by centrifugation (50,000 x g) Equilibrium->Centrifuge2 WashPellet 10. Wash pellet to remove unbound radioligand Solubilize 11. Solubilize pellet Count 12. Quantify radioactivity via liquid scintillation counting Analyze 13. Calculate Ki from IC50 using Cheng-Prusoff equation Count->Analyze

Caption: Workflow for a GABA-A receptor radioligand binding assay.

Procedure:

  • Membrane Preparation:

    • Homogenize frozen bovine cerebral cortex in 50 volumes of ice-cold Tris-citrate buffer (50 mM, pH 7.1).[2]

    • Centrifuge the homogenate at 50,000 x g for 10 minutes at 4°C.[2]

    • Discard the supernatant and repeat the resuspension and centrifugation steps at least five more times to thoroughly wash the membranes and remove endogenous GABA.[2]

    • Resuspend the final pellet in fresh buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Reaction:

    • Set up assay tubes containing:

      • A fixed concentration of radioligand (e.g., 10-20 nM [³H]P4S).

      • Varying concentrations of the unlabeled test compound (e.g., P4S for self-competition).

      • The prepared membrane suspension (~0.25 mg protein/mL final concentration).

      • Buffer to the final volume (e.g., 1-2 mL).

    • For determining non-specific binding, prepare a set of tubes containing a high concentration of unlabeled GABA (e.g., 1 mM).

  • Incubation:

    • Incubate the tubes on ice (4°C) for a sufficient time to reach binding equilibrium (e.g., 5-10 minutes).[2]

  • Separation and Quantification:

    • Terminate the binding reaction by centrifugation at 50,000 x g for 10 minutes at 4°C.[2] Centrifugation is preferred over filtration to minimize the dissociation of low-affinity binding.[2]

    • Rapidly aspirate the supernatant and wash the pellet with ice-cold buffer to remove unbound radioligand.

    • Solubilize the pellet and measure the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Kᵢ) for the test compound using the Cheng-Prusoff equation.

Conclusion

This compound is a specialized pharmacological tool for the study of GABA receptors. Its distinct profile as a subtype-selective GABA-A partial agonist and GABA-ρ antagonist, combined with its inability to cross the blood-brain barrier, makes it uniquely suited for probing the structure-function relationships of these critical inhibitory receptors, particularly in the peripheral nervous system. The methodologies presented here provide a foundation for researchers and drug development professionals to utilize P4S effectively in their investigations.

References

The Discovery and Historical Background of Piperidine-4-sulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperidine-4-sulfonic acid (P4S) is a potent and selective agonist for the γ-aminobutyric acid (GABA) type A (GABA-A) receptor, first reported in the scientific literature around 1979-1980 by Povl Krogsgaard-Larsen and his colleagues. As a cyclized analog of the inhibitory neurotransmitter GABA, P4S has been a valuable pharmacological tool for investigating the structure and function of GABA-A receptors. This technical guide provides a comprehensive overview of the discovery, historical background, synthesis, and pharmacological properties of this compound, presenting key data in a structured format for researchers and drug development professionals.

Discovery and Historical Context

This compound was first described as a novel, specific GABA agonist in a 1980 publication in the Journal of Neurochemistry by P. Krogsgaard-Larsen, E. Falch, A. Schousboe, D. R. Curtis, and D. Lodge.[1] This discovery was part of a broader effort to develop conformationally restricted analogs of GABA to probe the structural requirements for binding and activation of its receptors. P4S, along with other compounds like gaboxadol, was among the first selective GABA-A receptor agonists to be identified.[2]

The rationale behind its design was to create a rigid GABA analog where the spatial relationship between the amino and acidic functional groups was fixed. This structural constraint was intended to provide insights into the bioactive conformation of GABA at its receptor. The piperidine (B6355638) ring system served as the scaffold to hold the amino group and the sulfonic acid moiety in a specific orientation.

Physicochemical and Pharmacological Properties

This compound is a white to off-white powder. It is a highly charged zwitterion and, as a result, does not readily cross the blood-brain barrier, limiting its in vivo applications in animal behavioral studies.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₅H₁₁NO₃S[3]
Molecular Weight 165.21 g/mol [3]
CAS Number 72450-62-5[3]
Appearance Light brown to brown solid[4]
Purity (HPLC) 99.95%[4]
Pharmacological ParameterValueDescriptionReference(s)
IC₅₀ 0.034 µMInhibition of [³H]-GABA binding[5]
K D (high affinity) 17 ± 7 nMDissociation constant for high-affinity binding site in bovine cortex[6]
B max (high affinity) 0.15 ± 0.07 pmol/mg proteinMaximum binding capacity for high-affinity binding site in bovine cortex[6]
K D (low affinity) 237 ± 100 nMDissociation constant for low-affinity binding site in bovine cortex[6]
B max (low affinity) 0.80 ± 0.20 pmol/mg proteinMaximum binding capacity for low-affinity binding site in bovine cortex[6]

Experimental Protocols

Plausible Synthetic Route

Step 1: Synthesis of 1,2,3,6-Tetrahydropyridine (B147620)

A common method for the synthesis of 1,2,3,6-tetrahydropyridine from 4-piperidone (B1582916) involves a Wolff-Kishner or a similar reduction, followed by dehydration.

Step 2: Sulfonation of 1,2,3,6-Tetrahydropyridine

The introduction of the sulfonic acid group at the 4-position of the tetrahydropyridine (B1245486) ring is a key step. This can be achieved through various sulfonation methods.

Step 3: Reduction of 1,2,3,6-Tetrahydropyridine-4-sulfonic acid

The final step involves the reduction of the double bond in the tetrahydropyridine ring to yield this compound. Catalytic hydrogenation is a standard method for this transformation.

Disclaimer: This is a plausible synthetic pathway based on established organic chemistry principles. The exact reagents, reaction conditions, and yields may differ from the original synthesis.

GABA-A Receptor Binding Assay Protocol

The following is a generalized protocol for a GABA-A receptor binding assay, similar to what would have been used to characterize P4S.

Materials:

  • [³H]-GABA (radioligand)

  • This compound (or other test compounds)

  • Synaptic membrane preparation from bovine brain cortex

  • Tris-citrate buffer (pH 7.1)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize bovine brain cortex in cold Tris-citrate buffer. Centrifuge the homogenate at low speed to remove large debris. Centrifuge the resulting supernatant at high speed to pellet the synaptic membranes. Wash the pellet multiple times with fresh buffer to remove endogenous GABA.

  • Binding Assay: In a series of test tubes, combine the synaptic membrane preparation, [³H]-GABA at a fixed concentration, and varying concentrations of this compound (or a buffer control for total binding, and a high concentration of unlabeled GABA for non-specific binding).

  • Incubation: Incubate the tubes at 4°C for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters quickly with cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Analyze the data using appropriate software to determine the IC₅₀ value of this compound.

Signaling Pathway and Experimental Workflow Diagrams

GABA-A Receptor Signaling Pathway

The following diagram illustrates the basic signaling pathway of a GABA-A receptor upon activation by an agonist like this compound.

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA_Agonist GABA or P4S GABAA_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA_Agonist->GABAA_Receptor Binds to receptor Cl_ion Cl- GABAA_Receptor->Cl_ion Channel opens Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx of Cl- ions Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Leads to

Caption: GABA-A receptor activation by an agonist leads to neuronal inhibition.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Start Starting Material (e.g., 4-Piperidone) Step1 Step 1: Intermediate Synthesis Start->Step1 Step2 Step 2: Sulfonation Step1->Step2 Step3 Step 3: Reduction Step2->Step3 Purification Purification (e.g., Recrystallization, Chromatography) Step3->Purification Characterization Characterization (NMR, IR, MS, EA) Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: A multi-step workflow for the synthesis and analysis of P4S.

Conclusion

This compound, since its discovery in the late 1970s, has played a significant role in the field of neuroscience as a selective GABA-A receptor agonist. Its rigid structure has provided valuable insights into the pharmacophore of GABA-A receptor agonists. While the original, detailed synthesis protocol is not widely disseminated, plausible synthetic routes can be devised based on established chemical principles. The quantitative pharmacological data clearly demonstrates its high affinity and potency at the GABA-A receptor. This technical guide serves as a valuable resource for researchers and professionals in drug development interested in the history, synthesis, and pharmacological profile of this important research compound.

References

Piperidine-4-sulfonic Acid: A Technical Guide to its Role as a GABA Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine-4-sulfonic acid (P4S) is a potent and selective synthetic analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This technical guide provides an in-depth overview of P4S, focusing on its pharmacological properties, its interaction with GABA receptors, and the experimental methodologies used to characterize it. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The development of GABA analogues has been instrumental in understanding the pharmacology of GABA receptors and in the search for novel therapeutics for a range of neurological and psychiatric disorders. This compound (P4S) is a cyclized analogue of GABA that has demonstrated significant activity as a GABA receptor agonist.[1][2] This guide will explore the synthesis, pharmacological profile, and experimental evaluation of P4S.

Synthesis of this compound

Proposed Synthetic Pathway:

A potential synthesis could start from pyridine-4-sulfonic acid. The pyridine (B92270) ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation.[3][4][5] This reaction is typically carried out using a catalyst such as platinum oxide (PtO2) or rhodium on carbon (Rh/C) under a hydrogen gas atmosphere.[4][6] The reaction conditions, including pressure, temperature, and solvent, would need to be optimized to achieve a high yield of the desired this compound.

Pyridine4SulfonicAcid Pyridine-4-sulfonic Acid Piperidine4SulfonicAcid This compound Pyridine4SulfonicAcid->Piperidine4SulfonicAcid Catalytic Hydrogenation Catalyst H₂, Catalyst (e.g., PtO₂, Rh/C) cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Analysis A Brain Tissue Homogenization B Centrifugation A->B C Resuspension of Pellet B->C D Incubation of Membranes with [3H]P4S & Competitors E Separation of Bound and Free Ligand (Filtration) D->E F Scintillation Counting E->F G Calculation of KD, Bmax, IC50 F->G A cRNA Synthesis for GABAA Receptor Subunits B Microinjection of cRNA into Xenopus Oocytes A->B C Incubation and Receptor Expression (2-7 days) B->C D Two-Electrode Voltage Clamp Recording C->D E Application of P4S and GABA D->E F Data Acquisition and Analysis (EC50, Emax) E->F cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Conversion GABA_vesicle GABA in Vesicles GAD->GABA_vesicle Synthesis GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_A_R GABAA Receptor GABA_synapse->GABA_A_R Binding P4S_synapse P4S P4S_synapse->GABA_A_R Binding Cl_channel Cl- Channel Opening GABA_A_R->Cl_channel Activation Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_channel->Hyperpolarization Cl- Influx

References

An In-depth Technical Guide to the Mechanism of Action of Piperidine-4-sulfonic Acid on GABAA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-4-sulfonic acid (P4S) is a synthetic, cyclized analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2][3] As a potent and selective agonist for the GABAA receptor, P4S serves as a valuable pharmacological tool for elucidating the complex mechanisms of GABAergic neurotransmission.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of P4S on GABAA receptors, with a focus on its binding characteristics, functional effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action

P4S functions as a partial agonist at GABAA receptors, which are ligand-gated ion channels.[1][3] The binding of P4S to the GABAA receptor induces a conformational change that opens the integral chloride (Cl-) channel.[4] This leads to an influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and subsequent inhibition of neuronal excitability.[4]

A key characteristic of P4S is its functional selectivity for GABAA receptors with different α subunit compositions. It demonstrates high activational efficacy at GABAA receptors containing α2, α3, and α5 subunits, while exhibiting low efficacy at receptors with α1, α4, and α6 subunits.[1][3] This differential activity suggests that P4S can be utilized to probe the physiological roles of specific GABAA receptor subtypes. Unlike some other GABA mimetics, P4S does not act as a GABA reuptake inhibitor.[1][3]

Quantitative Data Presentation

The following tables summarize the binding affinity and functional potency of this compound at various GABAA receptor subtypes.

Table 1: Binding Affinity of this compound for GABAA Receptors

LigandPreparationReceptor Subtype(s)Kd (nM)Bmax (pmol/mg protein)IC50 (µM)
[3H]P4SBovine brain synaptic membranesNot specified17 ± 7 (high affinity site), 237 ± 100 (low affinity site)0.15 ± 0.07 (high affinity site), 0.80 ± 0.20 (low affinity site)-
P4SNot specifiedNot specified--0.034 (inhibition of [3H]GABA binding)[5]

Table 2: Functional Potency and Efficacy of this compound at Recombinant GABAA Receptor Subtypes

Receptor SubtypeExpression SystemAgonistEC50 (µM)Emax (% of GABA response)
α1β3γ2Xenopus oocytesP4S40Not specified
α2, α3, α5 containingNot specifiedP4SNot specified75-96%[1][3]
α1, α4, α6 containingNot specifiedP4SNot specified7.2-21%[1][3]
α6β3γ2Not specifiedP4S20Not specified[6]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and density (Bmax) of P4S to GABAA receptors using [3H]P4S.

Materials:

  • [3H]this compound

  • Unlabeled this compound

  • Bovine brain synaptic membranes (or other tissue/cell preparation expressing GABAA receptors)

  • Tris-citrate buffer (50 mM, pH 7.1)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize bovine brain tissue in ice-cold Tris-citrate buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the synaptic membranes. Wash the pellet by resuspension in fresh buffer and repeat the centrifugation. Resuspend the final pellet in Tris-citrate buffer.

  • Saturation Binding Assay:

    • Set up a series of tubes containing a fixed amount of membrane preparation (e.g., 100-200 µg of protein).

    • Add increasing concentrations of [3H]P4S to the tubes.

    • For determining non-specific binding, add a high concentration of unlabeled P4S (e.g., 1 mM) to a parallel set of tubes.

    • Incubate the tubes at 4°C for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each [3H]P4S concentration.

    • Plot specific binding versus the concentration of [3H]P4S.

    • Analyze the data using non-linear regression to determine the Kd and Bmax values.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the functional effects of P4S on GABAA receptor-mediated currents.[7][8][9][10][11]

Materials:

  • HEK293 cells (or other suitable cell line) stably or transiently expressing specific GABAA receptor subtypes.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

  • Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2).

  • This compound stock solution.

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator and perfusion system.

Procedure:

  • Cell Preparation: Culture cells expressing the GABAA receptor subtype of interest on glass coverslips.

  • Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with external solution.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Whole-Cell Configuration:

    • Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal).

    • Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Apply P4S at various concentrations to the cell using a rapid perfusion system.

    • Record the resulting inward chloride currents.

  • Data Analysis:

    • Measure the peak amplitude of the current at each P4S concentration.

    • Normalize the responses to the maximal response.

    • Plot the normalized current versus the P4S concentration and fit the data with the Hill equation to determine the EC50 and Hill coefficient.

Signaling Pathways and Experimental Workflows

GABAA Receptor Signaling Pathway Activated by this compound

The binding of P4S to the GABAA receptor initiates a signaling cascade that primarily involves the influx of chloride ions, leading to hyperpolarization of the neuronal membrane. However, downstream signaling events can also be triggered.

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space P4S This compound GABAA_R GABAA Receptor P4S->GABAA_R Binds to Cl_ion Cl- Influx GABAA_R->Cl_ion Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition Ca_Influx Ca2+ Influx (via Voltage-gated Ca2+ channels) Hyperpolarization->Ca_Influx Can lead to (in some conditions) PKC Protein Kinase C (PKC) Activation Ca_Influx->PKC Downstream_Phosphorylation Phosphorylation of Target Proteins PKC->Downstream_Phosphorylation

Caption: P4S-mediated GABAA receptor signaling cascade.

Experimental Workflow for Characterizing P4S at GABAA Receptors

The following diagram illustrates a typical workflow for the comprehensive characterization of a compound like P4S that targets GABAA receptors.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_downstream Downstream Effects Analysis Compound_Synthesis Compound Synthesis (this compound) Binding_Assay Radioligand Binding Assay ([3H]P4S) Compound_Synthesis->Binding_Assay Functional_Assay Electrophysiology (Whole-cell patch clamp) Compound_Synthesis->Functional_Assay Determine_Affinity Determine Kd and Bmax Binding_Assay->Determine_Affinity Determine_Potency Determine EC50 and Emax Functional_Assay->Determine_Potency Subtype_Selectivity Test on various GABAA receptor subtypes Determine_Affinity->Subtype_Selectivity Determine_Potency->Subtype_Selectivity Signaling_Studies Investigate Downstream Signaling Pathways (e.g., Ca2+ imaging, Western blot for pERK) Subtype_Selectivity->Signaling_Studies Final_Analysis Comprehensive Data Analysis and Interpretation Subtype_Selectivity->Final_Analysis Signaling_Studies->Final_Analysis

Caption: Workflow for P4S GABAA receptor characterization.

Conclusion

This compound is a valuable research tool for investigating the intricacies of GABAA receptor function. Its partial agonism and subtype selectivity allow for the targeted exploration of different GABAA receptor populations. The experimental protocols and workflows outlined in this guide provide a framework for the detailed characterization of P4S and other novel GABAA receptor modulators, ultimately contributing to a deeper understanding of GABAergic neurotransmission and the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Piperidine-4-sulfonic Acid for GABA-A Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-4-sulfonic acid (P4S) is a synthetic, potent, and selective partial agonist for the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] As a cyclized analogue of the endogenous inhibitory neurotransmitter GABA, P4S serves as a valuable tool in neuroscience research for characterizing GABA-A receptor pharmacology.[1][2] Notably, P4S exhibits functional selectivity for different GABA-A receptor α subunits, displaying higher activational efficacy at receptors containing α2, α3, and α5 subunits, while acting as a low-efficacy agonist at receptors with α1, α4, and α6 subunits.[1] This differential activity makes it a useful probe for studying the physiological and pathological roles of specific GABA-A receptor subtypes. Additionally, P4S is a moderately potent antagonist at GABA-A-ρ receptors.[1]

These application notes provide detailed protocols for utilizing this compound in competitive binding assays to investigate its interaction with GABA-A receptors.

Principles of the Assay

Radioligand binding assays are a fundamental technique for quantifying the interaction between a ligand and a receptor. In a competitive binding assay, the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand from the GABA-A receptor is measured. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can be used to determine the binding affinity (Ki) of the competitor for the receptor.

Commonly used radioligands for GABA-A receptor binding assays include [³H]GABA and [³H]muscimol, a potent GABA-A agonist.

Data Presentation

The following tables summarize the quantitative data available for this compound binding to GABA-A receptors.

ParameterValueReceptor/SystemRadioligandReference
IC500.034 µMNot specified[³H]GABA[3]
Binding SiteK_D_ (nM)B_max_ (pmol/mg protein)TissueReference
High-affinity17 ± 70.15 ± 0.07Bovine Cortex Membranes[4]
Low-affinity237 ± 1000.80 ± 0.20Bovine Cortex Membranes[4]
Receptor SubtypepEC50EC50 (nM)Assay SystemReference
human Gamma-aminobutyric acid A receptor alpha-6-beta-3-gamma-24.720,000Functional Assay[5]

Note on Efficacy: this compound demonstrates functional selectivity with high activational efficacy (Emax = 75–96%) at GABA-A receptors containing α2, α3, and α5 subunits, and low efficacy (Emax = 7.2–21%) at receptors with α1, α4, and α6 subunits.[1]

Experimental Protocols

This section provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the GABA-A receptor. This protocol is adapted from established methods and can be modified based on specific experimental needs.

Protocol 1: Competitive Binding Assay using [³H]GABA

1. Materials and Reagents:

  • Biological Material: Rat brain tissue or cell lines expressing GABA-A receptors.

  • Radioligand: [³H]GABA (specific activity ~30-60 Ci/mmol).

  • Competitor: this compound (P4S).

  • Non-specific Binding Control: Unlabeled GABA (1 mM).

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

2. Membrane Preparation:

  • Homogenize fresh or frozen rat brains in ice-cold Homogenization Buffer (10 ml/g of tissue).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet in fresh, ice-cold Homogenization Buffer and repeat the centrifugation step three more times to wash the membranes and remove endogenous GABA.

  • After the final wash, resuspend the pellet in Assay Buffer to a final protein concentration of 1-2 mg/ml.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store the membrane preparation in aliquots at -80°C until use.

3. Competitive Binding Assay Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

  • In a 96-well plate or individual microcentrifuge tubes, set up the following assay conditions in triplicate:

    • Total Binding: Assay Buffer, [³H]GABA (final concentration ~2-5 nM), and membrane preparation.

    • Non-specific Binding: Assay Buffer, [³H]GABA (final concentration ~2-5 nM), unlabeled GABA (final concentration 1 mM), and membrane preparation.

    • Competition: Assay Buffer, [³H]GABA (final concentration ~2-5 nM), varying concentrations of this compound, and membrane preparation.

  • The final assay volume should be consistent across all wells (e.g., 250 µL).

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate at 4°C for 30-60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in Assay Buffer.

  • Wash the filters rapidly with 3 x 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • Plot the percentage of specific binding of [³H]GABA against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site or two-site competition model and determine the IC50 value of this compound.

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/KD)

    • Where [L] is the concentration of the radioligand and KD is the dissociation constant of the radioligand for the receptor.

Visualizations

GABA-A Receptor Signaling Pathway

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or This compound GABA_A_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->GABA_A_Receptor Binds to receptor Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Channel opens Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx of Cl⁻ leads to

Caption: GABA-A Receptor Signaling Pathway.

Experimental Workflow for Competitive Binding Assay

Experimental_Workflow A Prepare Reagents (Buffers, Radioligand, P4S) C Set up Assay Plate: - Total Binding - Non-specific Binding - Competition Wells A->C B Prepare GABA-A Receptor Membrane Homogenate B->C D Incubate at 4°C C->D E Rapid Filtration & Washing D->E F Scintillation Counting E->F G Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki F->G

Caption: Competitive Binding Assay Workflow.

References

Application Note: HPLC Analysis Protocol for Piperidine-4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperidine-4-sulfonic acid is a highly polar, water-soluble organosulfur compound. Structurally, it is a cyclized analog of gamma-aminobutyric acid (GABA) and acts as a potent agonist for the GABA-A receptor.[1][2] Its high polarity and lack of a significant UV chromophore present challenges for its quantification and purification using standard reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[3]

This application note details a robust HPLC protocol for the analysis of this compound. The proposed method utilizes reversed-phase chromatography with an ion-pairing agent to achieve sufficient retention on a C18 stationary phase. Due to the absence of a strong UV chromophore, a Charged Aerosol Detector (CAD) is recommended for detection, as it provides a near-universal response for non-volatile analytes. This method is suitable for purity assessment and quantification of this compound in various sample matrices.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Heptafluorobutyric acid (HFBA) (≥99.5%)

  • Methanol (HPLC grade)

2. Chromatographic Conditions

The method presented is a starting point and may require optimization for specific applications. The use of an ion-pairing agent is crucial for the retention of the highly polar this compound on a reversed-phase column.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Atlantis C18, 3.5 µm, 4.6 x 150 mm
Mobile Phase 90:10 (v/v) Water with 0.1% HFBA : Acetonitrile with 0.1% HFBA
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Detector Charged Aerosol Detector (CAD), Nitrogen pressure at 35 psi
Run Time 10 minutes

3. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of water in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with water to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.

4. Sample Preparation

  • Dissolve the sample containing this compound in water to an estimated final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Presentation

Table 1: Chromatographic Performance

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
This compound4.21.1>5000

Table 2: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity (r²) >0.999 (Concentration range: 10-200 µg/mL)
Limit of Detection (LOD) 2 µg/mL
Limit of Quantitation (LOQ) 10 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Visualization of Experimental Workflow

HPLC_Workflow prep Sample Preparation hplc HPLC System prep->hplc Inject Sample standard Standard Preparation standard->hplc Inject Standard column C18 Column (with Ion-Pairing) hplc->column Mobile Phase Flow detector CAD Detector column->detector Eluent data Data Acquisition and Analysis detector->data Signal

Caption: Experimental workflow for the HPLC analysis of this compound.

Discussion

The presented isocratic reversed-phase HPLC method with charged aerosol detection is a reliable approach for the quantitative analysis of this compound. The use of heptafluorobutyric acid as an ion-pairing agent is essential for achieving adequate retention of this polar analyte on a C18 column.[3] The method demonstrates good linearity, precision, and accuracy, making it suitable for routine quality control and research applications. For compounds like Piperidine that lack a UV chromophore, alternative detection methods such as CAD or pre-column derivatization to introduce a UV-active moiety are necessary.[3][4] The described method offers a direct analysis without the need for derivatization, simplifying the overall analytical procedure.

References

Application Notes and Protocols: Piperidine-4-sulfonic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-4-sulfonic acid (P4S) is a conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] Its rigid piperidine (B6355638) ring system locks the molecule in a specific conformation, leading to a distinct pharmacological profile. This document provides a comprehensive overview of the applications of P4S in medicinal chemistry, with a focus on its role as a selective modulator of GABAA receptors.

Mechanism of Action and Pharmacological Profile

This compound is a potent and selective partial agonist at GABAA receptors.[1] Notably, it exhibits functional selectivity for different α subunit-containing GABAA receptor subtypes. It displays high efficacy at receptors containing α2, α3, and α5 subunits, while acting as a low-efficacy partial agonist at receptors with α1, α4, and α6 subunits.[1] This unique profile suggests its potential for developing subtype-selective GABAA receptor modulators with improved therapeutic windows and reduced side effects compared to non-selective benzodiazepines.

Furthermore, P4S is characterized as a moderately potent antagonist at GABAA-ρ receptors (formerly known as GABAC receptors).[1] Unlike some other GABA analogs, P4S does not act as a GABA reuptake inhibitor.[1] A key characteristic of P4S is its nature as a highly charged zwitterion, which prevents it from crossing the blood-brain barrier, rendering it peripherally selective.[1]

Quantitative Biological Data

The following tables summarize the key in vitro biological data for this compound, providing a comparative overview of its activity at different GABA receptor subtypes.

Table 1: GABAA Receptor Agonist Activity of this compound

ParameterValueReceptor/SystemReference
IC500.034 µMInhibition of [3H]-GABA binding[2]
KD (high-affinity)17 ± 7 nM[3H]P4S binding to bovine cortex membranes[2]
Bmax (high-affinity)0.15 ± 0.07 pmol/mg protein[3H]P4S binding to bovine cortex membranes[2]
KD (low-affinity)237 ± 100 nM[3H]P4S binding to bovine cortex membranes[2]
Bmax (low-affinity)0.80 ± 0.20 pmol/mg protein[3H]P4S binding to bovine cortex membranes[2]

Table 2: Subtype-Selective Efficacy of this compound at GABAA Receptors

Receptor SubtypeEmax (% of GABA response)ClassificationReference
α2, α3, α5 containing75 - 96%High-efficacy partial agonist[1]
α1, α4, α6 containing7.2 - 21%Low-efficacy partial agonist[1]

Table 3: GABAA-ρ Receptor Activity of this compound

ActivityQuantitative DataReference
AntagonistModerately potent[1]
Weak AgonistPotency was among the weakest at the ρ1 receptor15

Note: Specific quantitative data (e.g., Ki or IC50) for the antagonist activity at GABAA-ρ receptors were not available in the searched literature.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the interaction of this compound with the GABAergic system and a typical experimental workflow for its characterization.

GABAA_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAAR GABA-A Receptor (α, β, γ subunits) GABA->GABAAR Binds P4S Piperidine-4-sulfonic acid (P4S) P4S->GABAAR Binds (Partial Agonist) Chloride_Channel Cl- Channel GABAAR->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx

GABAA Receptor Signaling Pathway

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_binding In Vitro Binding Assays cluster_functional Functional Assays Start Starting Materials (e.g., Pyridine-4-sulfonic acid) Reduction Catalytic Hydrogenation Start->Reduction Purify Purification (e.g., Recrystallization) Reduction->Purify Characterize Characterization (NMR, MS) Purify->Characterize Radioligand_Assay [3H]-GABA or [3H]-P4S Competitive Binding Assay Characterize->Radioligand_Assay Electrophysiology Two-Electrode Voltage Clamp Characterize->Electrophysiology Membrane_Prep Prepare Brain Membrane Homogenates Membrane_Prep->Radioligand_Assay Data_Analysis_Binding Determine IC50 / KD Radioligand_Assay->Data_Analysis_Binding Cell_Culture Express GABA-A Receptor Subtypes in Xenopus Oocytes Cell_Culture->Electrophysiology Data_Analysis_Functional Determine Emax and EC50 Electrophysiology->Data_Analysis_Functional

Experimental Workflow for P4S Characterization

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound was not explicitly found in the provided search results. However, based on general principles of piperidine synthesis, a plausible route involves the catalytic hydrogenation of pyridine-4-sulfonic acid.

Principle: The aromatic pyridine (B92270) ring of pyridine-4-sulfonic acid is reduced to a saturated piperidine ring using a metal catalyst and a hydrogen source.

Hypothetical Protocol:

  • Reaction Setup: To a solution of pyridine-4-sulfonic acid in a suitable solvent (e.g., water or acetic acid) in a high-pressure hydrogenation vessel, add a catalytic amount of a noble metal catalyst (e.g., 5% Rhodium on carbon or Platinum(IV) oxide).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas to a specified pressure (e.g., 50-100 psi).

  • Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

[3H]-GABA Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for GABAA receptors.

Materials:

  • Synaptic membrane preparation from rat or bovine brain cortex.

  • [3H]-GABA (radioligand).

  • Unlabeled GABA (for determining non-specific binding).

  • This compound (test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA. Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: [3H]-GABA and membrane preparation.

    • Non-specific Binding: [3H]-GABA, membrane preparation, and a high concentration of unlabeled GABA (e.g., 1 mM).

    • Competitive Binding: [3H]-GABA, membrane preparation, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 30-60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of [3H]-GABA and KD is its dissociation constant.

Electrophysiological Assessment of GABAA-ρ Receptor Antagonism

Objective: To characterize the antagonist activity of this compound at GABAA-ρ receptors.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the human GABAA-ρ1 subunit.

  • Two-electrode voltage clamp setup.

  • Recording solution (e.g., standard oocyte Ringer's solution).

  • GABA (agonist).

  • This compound (test compound).

Protocol:

  • Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with cRNA encoding the GABAA-ρ1 subunit and incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at a holding potential of -60 mV.

  • Agonist Application: Apply a concentration of GABA that elicits a submaximal response (e.g., EC20) to establish a baseline current.

  • Antagonist Application: Co-apply the same concentration of GABA with varying concentrations of this compound and record the resulting current.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of different concentrations of this compound. Plot the percentage inhibition of the GABA response against the logarithm of the P4S concentration. Fit the data to a concentration-response curve to determine the IC50 for the antagonist effect.

Conclusion

This compound serves as a valuable pharmacological tool for probing the structure and function of GABAA receptors. Its unique subtype selectivity makes it an interesting lead compound for the development of novel therapeutics with potentially fewer side effects than traditional benzodiazepines. The provided protocols offer a framework for the synthesis and characterization of P4S and its analogs in a drug discovery setting. Further research is warranted to fully elucidate its antagonist properties at GABAA-ρ receptors and to explore its potential in peripheral applications.

References

Application Notes and Protocols: Piperidine-4-sulfonic Acid in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-4-sulfonic acid (P4S) is a synthetic, cyclic analogue of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1][2] As a potent and selective partial agonist at GABA-A receptors, P4S demonstrates functional selectivity for different α subunit compositions.[1] This unique pharmacological profile makes it a valuable tool in neuroscience research and a potential scaffold for the development of novel therapeutic agents targeting the GABAergic system. These application notes provide a summary of the pharmacological data of P4S, detailed protocols for its synthesis and biological evaluation, and visual representations of relevant pathways and workflows.

Pharmacological Data Summary

The quantitative data for this compound's interaction with GABA-A receptors are summarized below. This information is critical for designing experiments and interpreting results in drug discovery programs.

ParameterValueReceptor/ConditionReference
IC50 0.034 µMInhibition of ³H-GABA binding[3]
Emax (α1, α4, α6 subunits) 7.2–21%GABA-A receptor activation[1]
Emax (α2, α3, α5 subunits) 75–96%GABA-A receptor activation[1]

Signaling Pathway

This compound primarily interacts with the GABA-A receptor, a ligand-gated ion channel. Upon binding, it modulates the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. Its partial agonism and subunit selectivity offer a nuanced approach to modulating this critical pathway.

GABA_A_Signaling cluster_membrane P4S This compound (P4S) GABA_A_Receptor GABA-A Receptor P4S->GABA_A_Receptor Binds to Chloride_Channel Chloride Channel (Cl-) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx leads to Neuronal_Membrane Neuronal Membrane Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: Interaction of this compound with the GABA-A receptor.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a plausible synthetic route for this compound starting from commercially available 4-hydroxypiperidine (B117109). This method involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with a sulfite (B76179), and subsequent oxidation.

Materials:

Procedure:

  • Mesylation of 4-Hydroxypiperidine:

    • Dissolve 4-hydroxypiperidine (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C.

    • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.

  • Sulfonation:

    • Dissolve the crude mesylate in dimethylformamide.

    • Add sodium sulfite (1.5 equivalents) to the solution.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude piperidine-4-sulfinate.

  • Oxidation to this compound:

    • Dissolve the crude piperidine-4-sulfinate in formic acid.

    • Slowly add hydrogen peroxide (30% aqueous solution, 3 equivalents) at 0 °C.

    • Stir the reaction at room temperature for 6 hours.

    • Carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel (using a gradient of methanol (B129727) in dichloromethane) to afford pure this compound.

Synthesis_Workflow Start 4-Hydroxypiperidine Mesylation Mesylation (MsCl, TEA, DCM) Start->Mesylation Sulfonation Sulfonation (Na₂SO₃, DMF) Mesylation->Sulfonation Oxidation Oxidation (H₂O₂, Formic Acid) Sulfonation->Oxidation Purification Purification (Column Chromatography) Oxidation->Purification End This compound Purification->End

Caption: Synthetic workflow for this compound.

Protocol 2: GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (IC50) of this compound for the GABA-A receptor.

Materials:

  • Rat cortical membranes (prepared or commercially available)

  • [³H]-GABA (radioligand)

  • This compound (test compound)

  • Unlabeled GABA (for non-specific binding determination)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4 °C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.

    • Resuspend the final pellet in buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • Prepare serial dilutions of this compound.

    • In triplicate, add the following to microcentrifuge tubes:

      • Total Binding: 50 µL of buffer, 50 µL of [³H]-GABA (e.g., 5 nM final concentration), and 100 µL of membrane suspension.

      • Non-specific Binding: 50 µL of unlabeled GABA (e.g., 1 mM final concentration), 50 µL of [³H]-GABA, and 100 µL of membrane suspension.

      • Competition: 50 µL of this compound dilution, 50 µL of [³H]-GABA, and 100 µL of membrane suspension.

    • Incubate the tubes at 4 °C for 30 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each tube through glass fiber filters pre-soaked in buffer using a filtration manifold.

    • Wash the filters three times with 5 mL of ice-cold buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Compound Membrane_Prep->Incubation Ligand_Prep Radioligand & Compound Dilution Ligand_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis IC50 Determination Counting->Data_Analysis

Caption: Workflow for the GABA-A receptor binding assay.

Protocol 3: Electrophysiological Evaluation of Functional Activity

This protocol details the use of two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes to determine the functional activity (Emax) of this compound at specific GABA-A receptor subunit combinations.

Materials:

  • Xenopus laevis oocytes

  • cRNA for desired GABA-A receptor subunits (e.g., α1, β2, γ2)

  • ND96 recording solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

  • GABA

  • This compound

  • Two-electrode voltage-clamp setup (amplifier, micromanipulators, electrodes)

  • Data acquisition system

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits (e.g., in a 1:1:1 ratio for α:β:γ).

    • Incubate the injected oocytes for 2-5 days at 18 °C in ND96 solution supplemented with antibiotics.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl) and clamp the membrane potential at -60 mV.

    • Establish a stable baseline current.

  • Compound Application and Data Acquisition:

    • Apply a saturating concentration of GABA to determine the maximum current response (Imax).

    • After washout and return to baseline, apply different concentrations of this compound and record the elicited current.

    • To determine partial agonism, co-apply this compound with a sub-maximal concentration of GABA.

  • Data Analysis:

    • Measure the peak current amplitude for each compound application.

    • Calculate the efficacy (Emax) of this compound as a percentage of the maximum current response to GABA: Emax = (I_P4S / Imax_GABA) * 100.

    • Construct a dose-response curve by plotting the normalized current response against the logarithm of the this compound concentration to determine the EC50.

Electrophysiology_Workflow Oocyte_Prep Oocyte Preparation & cRNA Injection Incubation Incubation (2-5 days) Oocyte_Prep->Incubation Recording_Setup TEVC Setup & Oocyte Clamping Incubation->Recording_Setup GABA_Application Apply Saturating GABA (Imax) Recording_Setup->GABA_Application P4S_Application Apply this compound GABA_Application->P4S_Application Data_Acquisition Record Current Responses P4S_Application->Data_Acquisition Data_Analysis Calculate Emax & EC50 Data_Acquisition->Data_Analysis

Caption: Workflow for electrophysiological evaluation.

Disclaimer

These protocols are intended for guidance and should be adapted and optimized by qualified researchers based on their specific experimental conditions and available resources. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for Studying GABAA Receptor Subtype Selectivity with Piperidine-4-sulfonic acid (P4S)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-4-sulfonic acid (P4S) is a rigid analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] It acts as a partial agonist at GABAA receptors, exhibiting notable functional selectivity for different α subunits.[2] This selectivity makes P4S a valuable pharmacological tool for dissecting the physiological and pathological roles of various GABAA receptor subtypes. These application notes provide a comprehensive guide to utilizing P4S for investigating GABAA receptor subtype selectivity, including detailed experimental protocols and data presentation.

P4S demonstrates high activational efficacy at GABAA receptors containing α2, α3, and α5 subunits, while showing low efficacy at receptors with α1, α4, and α6 subunits.[2] This differential activity allows for the targeted modulation of specific receptor populations, which is crucial for understanding their contribution to neuronal signaling and for the development of novel therapeutics with improved side-effect profiles. Additionally, P4S is reported to be a moderately potent antagonist at GABAA-ρ receptors.[2]

Quantitative Data Summary

Table 1: Binding Affinity of this compound at GABAA Receptors

Receptor Subtype/PreparationLigandParameterValueReference
Native (Bovine Cortex Membranes)[3H]P4SKD (high affinity)17 ± 7 nM[3]
Native (Bovine Cortex Membranes)[3H]P4SKD (low affinity)237 ± 100 nM[3]
Not SpecifiedP4S vs. [3H]GABAIC500.034 µM[4]

Table 2: Functional Potency and Efficacy of this compound at GABAA Receptor Subtypes

Receptor SubtypeParameterValueReference
α1β2γ2spEC504.46 ± 0.10[5]
α1-containingEmax7.2 - 21%[2]
α2-containingEmax75 - 96%[2]
α3-containingEmax75 - 96%[2]
α4-containingEmax7.2 - 21%[2]
α5-containingEmax75 - 96%[2]
α6-containingEmax7.2 - 21%[2]

Table 3: Antagonist Activity of this compound at GABAA-ρ Receptors

Receptor SubtypeParameterValueReference
GABAA-ρIC50Data not available[2] (Described as moderately potent)

Experimental Protocols

Protocol 1: Radioligand Binding Assay for GABAA Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of P4S for different GABAA receptor subtypes using a radiolabeled ligand such as [3H]GABA or [3H]Muscimol.

Materials:

  • HEK293 cells transiently or stably expressing the desired GABAA receptor subtype (e.g., α1β2γ2, α2β2γ2, etc.)

  • Cell harvesting buffer (e.g., PBS, EDTA)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl)

  • Radioligand ([3H]GABA or [3H]Muscimol)

  • This compound (P4S)

  • Non-specific binding control (e.g., 1 mM GABA)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Harvest cells expressing the GABAA receptor subtype of interest.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh membrane preparation buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of membrane suspension, 50 µL of radioligand (at a concentration near its KD), and 50 µL of assay buffer.

      • Non-specific Binding: 50 µL of membrane suspension, 50 µL of radioligand, and 50 µL of non-specific binding control (e.g., 1 mM GABA).

      • Competition: 50 µL of membrane suspension, 50 µL of radioligand, and 50 µL of P4S at various concentrations (e.g., 10-10 M to 10-4 M).

    • Incubate the plate at 4°C for 60-120 minutes to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer (3 x 3 mL).

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the P4S concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is for determining the functional potency (EC50) and efficacy (Emax) of P4S at specific GABAA receptor subtypes expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for the desired GABAA receptor subunits (e.g., α, β, γ)

  • Nuclease-free water

  • Collagenase solution

  • Barth's solution (incubation medium)

  • Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.4)

  • Glass microelectrodes (for voltage and current)

  • Microelectrode puller

  • Microinjectors

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Perfusion system

  • This compound (P4S) stock solution

  • GABA stock solution

Procedure:

  • Oocyte Preparation and cRNA Injection:

    • Harvest oocytes from a female Xenopus laevis.

    • Treat oocytes with collagenase to defolliculate.

    • Inject oocytes with a mixture of cRNAs for the desired GABAA receptor subunits (typically in a 1:1:10 ratio for α:β:γ to favor heteromeric expression).

    • Incubate the injected oocytes in Barth's solution at 18°C for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.

    • Establish a stable baseline current.

  • Drug Application and Data Acquisition:

    • Apply a saturating concentration of GABA to determine the maximum current response (Imax).

    • After a washout period, apply increasing concentrations of P4S to the oocyte via the perfusion system.

    • Record the peak current response at each P4S concentration.

    • To determine partial agonism, co-apply P4S with a sub-maximal concentration of GABA (e.g., EC20) and observe any potentiation or inhibition of the GABA-evoked current.

  • Data Analysis:

    • Normalize the current responses to the maximum GABA response (IGABAmax).

    • Plot the normalized current as a function of the logarithm of the P4S concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax (relative to GABA) for P4S.

Visualizations

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or P4S GABAA_R GABAA Receptor (α, β, γ/δ subunits) GABA->GABAA_R Binds to Orthosteric Site Cl_ion Cl- Ions GABAA_R->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: GABAA receptor signaling pathway.

Experimental_Workflow cluster_binding Binding Affinity (Ki) cluster_function Functional Potency & Efficacy (EC50, Emax) b1 GABAA Subtype Expression (e.g., HEK293 cells) b2 Membrane Preparation b1->b2 b3 Radioligand Binding Assay ([3H]GABA or [3H]Muscimol vs. P4S) b2->b3 b4 Data Analysis (IC50 -> Ki) b3->b4 end End: Subtype Selectivity Profile b4->end f1 GABAA Subtype cRNA Injection (Xenopus oocytes) f2 Two-Electrode Voltage Clamp f1->f2 f3 P4S Application (Dose-Response) f2->f3 f4 Data Analysis (EC50, Emax) f3->f4 f4->end start Start start->b1 start->f1

Caption: Experimental workflow for P4S selectivity.

References

Application Notes and Protocols for Piperidine-4-sulfonic acid in Cultured Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-4-sulfonic acid (P4S) is a synthetic, potent, and selective partial agonist for the γ-aminobutyric acid type A (GABAA) receptor.[1] As a structural analogue of the principal inhibitory neurotransmitter GABA, P4S is a valuable tool for investigating the pharmacology of GABAA receptors and their role in neuronal function.[1][2] A key characteristic of P4S is its functional selectivity for GABAA receptors with different α subunit compositions. It demonstrates high activational efficacy at receptors containing α2, α3, and α5 subunits, while exhibiting low efficacy at those with α1, α4, and α6 subunits.[1] This property allows for the targeted modulation of specific GABAA receptor subtypes. Additionally, P4S acts as a moderately potent antagonist at GABAA-ρ receptors.[1]

Being a highly charged zwitterion, P4S is unable to cross the blood-brain barrier, making it particularly suitable for in vitro studies on cultured neurons where this barrier is absent.[1] These application notes provide detailed protocols for utilizing this compound in primary cultured neurons for electrophysiological recordings, calcium imaging, and cell viability assays.

Data Presentation

Table 1: Pharmacological Properties of this compound (P4S)

PropertyValueReference
IUPAC NameThis compound[1]
SynonymsP4S, PSA[1]
Molecular FormulaC₅H₁₁NO₃S[1]
Molar Mass165.21 g·mol⁻¹[1]
Primary TargetGABAA Receptor (Partial Agonist)[1]
Secondary TargetGABAA-ρ Receptor (Antagonist)[1]
Blood-Brain Barrier PermeabilityNo[1]

Table 2: Efficacy of P4S at Different GABAA Receptor Subtypes

Receptor Subunit CompositionEmax (Maximal Efficacy)EffectReference
α2, α3, α5 containing75–96%Activation[1]
α1, α4, α6 containing7.2–21%Blockade[1]

Table 3: Quantitative Data from Electrophysiology Studies in Cultured Neurons

ParameterCell TypeValueReference
P4S Concentration for Peak CurrentCerebral Cortical Neurons300 µM[3]
P4S Concentration for Peak CurrentCerebellar Granule Neurons300 µM[3]
Blockade of 300 µM P4S-evoked current by 100 µM BMBCerebral Cortical Neurons97 ± 0.5%[3]
Blockade of 300 µM P4S-evoked current by 10 µM SR95531Cerebral Cortical Neurons95 ± 1.6%[3]
Blockade of 300 µM P4S-evoked current by BMBCerebellar Granule Neurons87 ± 1.3%[3]
Blockade of 300 µM P4S-evoked current by SR95531Cerebellar Granule Neurons85 ± 5.5%[3]

BMB: Bicuculline Methbromide; SR95531: Gabazine

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted from studies investigating the effects of GABAA receptor agonists on cultured neurons.[3][4]

Objective: To measure the currents evoked by this compound in cultured neurons.

Materials:

  • Primary neuronal cultures (e.g., rat cerebral cortical or cerebellar granule neurons)

  • This compound (P4S)

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)

  • Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2)

  • GABAA receptor antagonists: Bicuculline Methbromide (BMB), Gabazine (SR95531)

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Prepare stock solutions of P4S, BMB, and SR95531 in the appropriate solvent (typically water or external solution).

  • Culture primary neurons on glass coverslips. For cerebellar granule neurons, 50 µM kainic acid can be added to the medium to eliminate other cell types. After 36-48 hours, add cytosine arabinoside (20 µM) to inhibit non-neuronal cell proliferation.[3]

  • Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with external solution.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Hold the neuron at a membrane potential of -60 mV.

  • Apply P4S at various concentrations (e.g., 1 µM to 1 mM) to the neuron using a perfusion system. A concentration of 300 µM has been shown to evoke significant currents.[3]

  • Record the evoked currents.

  • To confirm that the currents are mediated by GABAA receptors, co-apply P4S with a GABAA receptor antagonist (e.g., 100 µM BMB or 10 µM SR95531).[3]

  • Analyze the data to determine the dose-response relationship and the effect of antagonists.

Calcium Imaging

This protocol is designed to assess changes in intracellular calcium concentration ([Ca²⁺]i) in response to P4S application.

Objective: To measure P4S-induced changes in intracellular calcium levels in cultured neurons.

Materials:

  • Primary neuronal cultures

  • This compound (P4S)

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence microscopy setup with a calcium imaging system

Procedure:

  • Culture primary neurons on glass-bottom dishes or coverslips.

  • Load the neurons with a calcium indicator dye according to the manufacturer's instructions. For example, incubate with 2-5 µM Fura-2 AM for 30-45 minutes at 37°C.

  • Wash the cells with imaging buffer to remove excess dye.

  • Mount the dish or coverslip on the microscope stage.

  • Acquire a baseline fluorescence recording.

  • Apply P4S at various concentrations to the neurons.

  • Record the changes in fluorescence intensity over time. An increase in fluorescence typically indicates an increase in intracellular calcium.

  • As a positive control, apply a known depolarizing agent like high potassium chloride (KCl) to confirm cell responsiveness.

  • Analyze the data to quantify the change in [Ca²⁺]i in response to P4S.

Cell Viability Assay (MTT Assay)

This protocol determines the potential cytotoxic effects of P4S on cultured neurons.

Objective: To assess the effect of this compound on the viability of cultured neurons.

Materials:

  • Primary neuronal cultures in a 96-well plate

  • This compound (P4S)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed primary neurons in a 96-well plate at an appropriate density.

  • Allow the neurons to adhere and grow for the desired period.

  • Prepare different concentrations of P4S in the cell culture medium.

  • Replace the medium in the wells with the P4S-containing medium. Include a vehicle control (medium without P4S) and a positive control for cell death (e.g., a known neurotoxin).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Mandatory Visualization

GABAA_Signaling_Pathway cluster_0 Inside Neuron P4S This compound (P4S) GABAA_R GABAA Receptor P4S->GABAA_R Binds to and activates Chloride_Channel Chloride (Cl-) Channel GABAA_R->Chloride_Channel Opens Hyperpolarization Hyperpolarization / Inhibition of Depolarization Chloride_Channel->Hyperpolarization Cl- influx leads to Neuron_Membrane Neuronal Membrane

Caption: Signaling pathway of this compound (P4S) at the GABAA receptor.

Experimental_Workflow cluster_electrophysiology Electrophysiology cluster_calcium Calcium Imaging cluster_viability Cell Viability el_start Culture Neurons on Coverslips el_patch Whole-Cell Patch Clamp el_start->el_patch el_apply_p4s Apply P4S el_patch->el_apply_p4s el_record Record Currents el_apply_p4s->el_record el_apply_antagonist Apply Antagonist el_record->el_apply_antagonist el_analyze Analyze Data el_record->el_analyze el_apply_antagonist->el_record ca_start Culture Neurons on Glass-Bottom Dish ca_load Load with Calcium Dye ca_start->ca_load ca_baseline Record Baseline Fluorescence ca_load->ca_baseline ca_apply_p4s Apply P4S ca_baseline->ca_apply_p4s ca_record Record Fluorescence Changes ca_apply_p4s->ca_record ca_analyze Analyze Data ca_record->ca_analyze cv_start Seed Neurons in 96-well Plate cv_treat Treat with P4S cv_start->cv_treat cv_incubate Incubate cv_treat->cv_incubate cv_mtt Add MTT Reagent cv_incubate->cv_mtt cv_solubilize Solubilize Formazan cv_mtt->cv_solubilize cv_read Read Absorbance cv_solubilize->cv_read

Caption: Experimental workflows for using P4S in cultured neurons.

References

Application Notes and Protocols: Piperidine-4-sulfonic Acid Microinjection in Brain Slices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-4-sulfonic acid (P4S) is a potent and selective partial agonist for the γ-aminobutyric acid type A (GABAA) receptor. As a cyclized analogue of the principal inhibitory neurotransmitter GABA, P4S serves as a valuable tool in neuroscience research to probe the function of GABAergic systems.[1] Its unique pharmacological profile, particularly its functional selectivity for different GABAA receptor α subunit compositions, makes it a subject of interest for studies on synaptic inhibition and the development of novel therapeutics for neurological disorders.[1]

These application notes provide a comprehensive overview of the use of P4S in ex vivo brain slice preparations, with a focus on microinjection techniques coupled with electrophysiological recordings. The protocols outlined below are intended to guide researchers in the successful application of P4S to investigate its effects on neuronal activity.

Pharmacological Profile of this compound

P4S exhibits a complex interaction with GABAA receptors, acting as a partial agonist with varying efficacy depending on the receptor subunit composition. It displays high activational efficacy at GABAA receptors containing α2, α3, and α5 subunits, while showing low efficacy at receptors with α1, α4, and α6 subunits.[1] This functional selectivity allows for the targeted modulation of specific neuronal circuits. Additionally, P4S acts as a moderately potent antagonist at GABAA-ρ receptors.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a reference for experimental design.

Table 1: Binding Affinity of this compound

ParameterValueSpeciesTissueConditionsReference
IC₅₀0.034 µM--Inhibition of ³H-GABA binding
K₋17 ± 7 nMBovineCortex MembranesTris-citrate buffer, 0°C[2]
K₋237 ± 100 nMBovineCortex MembranesTris-citrate buffer, 0°C[2]
Bₘₐₓ0.15 ± 0.07 pmol/mg proteinBovineCortex MembranesHigh-affinity site[2]
Bₘₐₓ0.80 ± 0.20 pmol/mg proteinBovineCortex MembranesLow-affinity site[2]

Table 2: GABAA Receptor Subunit Efficacy of this compound

GABAₐ Receptor Subunit CompositionEₘₐₓ (Maximal Efficacy)EffectReference
α2, α3, α5 containing75 - 96%High Activational Efficacy[1]
α1, α4, α6 containing7.2 - 21%Low Efficacy (essentially blocking)[1]

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of acute brain slices, microinjection of P4S, and subsequent electrophysiological recording.

Protocol 1: Preparation of Acute Brain Slices

This protocol is adapted from the N-methyl-D-glucamine (NMDG) protective recovery method, which enhances neuronal viability, particularly in adult animals.[3][4][5]

Solutions Required:

  • NMDG-aCSF (Slicing Solution): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl₂·4H₂O, 10 mM MgSO₄·7H₂O. pH 7.3-7.4, ~300-310 mOsm/kg.

  • HEPES Holding Solution: 92 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 2 mM CaCl₂·4H₂O, 2 mM MgSO₄·7H₂O. pH 7.3-7.4, ~300-310 mOsm/kg.

  • Recording aCSF: 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 24 mM NaHCO₃, 12.5 mM glucose, 2 mM CaCl₂·4H₂O, 2 mM MgSO₄·7H₂O. pH 7.4, ~300-310 mOsm/kg.

Procedure:

  • Anesthetize the animal following approved institutional guidelines.

  • Perform transcardial perfusion with ice-cold, carbogenated (95% O₂ / 5% CO₂) NMDG-aCSF.

  • Rapidly dissect the brain and immerse it in ice-cold, carbogenated NMDG-aCSF.

  • Mount the brain on a vibratome stage and cut slices of the desired thickness (e.g., 300 µm).

  • Transfer the slices to a recovery chamber containing NMDG-aCSF at 32-34°C for 10-15 minutes, continuously bubbled with carbogen.

  • Transfer the slices to a holding chamber containing HEPES holding solution at room temperature for at least 1 hour before recording, continuously bubbled with carbogen.

Protocol 2: Microinjection of this compound

This protocol describes the local application of P4S onto a brain slice using a micropipette.

Materials:

  • This compound (P4S) powder.

  • Recording aCSF.

  • Glass micropipettes (tip diameter ~1-2 µm).

  • Micromanipulator.

  • Picospritzer or other pressure injection system.

Procedure:

  • Prepare a stock solution of P4S in deionized water. A common starting concentration is 10 mM. Store at -20°C for up to one month or -80°C for up to six months.

  • On the day of the experiment, dilute the P4S stock solution to the desired final concentration (e.g., 10-100 µM) in recording aCSF. Filter the final solution through a 0.22 µm syringe filter.

  • Back-fill a glass micropipette with the P4S solution.

  • Mount the micropipette on a micromanipulator positioned over the recording chamber.

  • Under visual guidance (e.g., using a microscope with DIC optics), lower the pipette tip into the brain slice, close to the neuron of interest.

  • Apply brief pressure pulses (e.g., 5-20 psi for 10-50 ms) using a picospritzer to eject a small volume of the P4S solution. The exact parameters will need to be optimized for the specific experimental setup and desired effect.

Protocol 3: Electrophysiological Recording

This protocol outlines whole-cell patch-clamp recording to measure the effect of P4S on neuronal activity.

Materials:

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator.

  • Borosilicate glass capillaries for patch pipettes.

  • Pipette puller.

  • Intracellular solution (e.g., K-gluconate based for current-clamp, or Cs-based for voltage-clamp).

Procedure:

  • Transfer a brain slice to the recording chamber continuously perfused with carbogenated recording aCSF (2-3 ml/min).

  • Pull patch pipettes with a resistance of 3-6 MΩ when filled with intracellular solution.

  • Under visual control, approach a neuron with the patch pipette while applying positive pressure.

  • Once the pipette tip touches the cell membrane, release the positive pressure to form a Giga-ohm seal.

  • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

  • Record baseline neuronal activity (e.g., resting membrane potential, spontaneous postsynaptic currents).

  • Perform the microinjection of P4S as described in Protocol 2.

  • Record the changes in neuronal activity following P4S application.

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of P4S at the GABAA receptor.

P4S_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space P4S This compound (P4S) GABAAR GABA-A Receptor (α2/3/5, β, γ subunits) P4S->GABAAR Binds and Activates Cl_ion Chloride Ions (Cl-) GABAAR->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization Influx leads to

Caption: P4S binds to and activates specific GABA-A receptors, leading to chloride influx and neuronal hyperpolarization.

Experimental Workflow

The diagram below outlines the key steps in a typical experiment involving P4S microinjection in brain slices.

Experimental_Workflow A 1. Prepare Acute Brain Slices (NMDG Protective Method) B 2. Slice Recovery and Incubation A->B C 3. Transfer Slice to Recording Chamber B->C D 4. Obtain Whole-Cell Patch-Clamp Recording (Establish Baseline Activity) C->D E 5. Position Microinjection Pipette (Filled with P4S Solution) D->E F 6. Microinject P4S onto Neuron E->F G 7. Record Post-Injection Neuronal Activity F->G H 8. Data Analysis and Comparison G->H

Caption: Workflow for P4S microinjection and electrophysiological recording in acute brain slices.

References

Troubleshooting & Optimization

Troubleshooting Solubility Issues with Piperidine-4-sulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving the desired solubility of Piperidine-4-sulfonic acid is a critical step in ensuring the accuracy and reproducibility of experimental results. This technical support guide provides practical solutions to common solubility challenges encountered with this compound, presented in a clear question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

This compound is a polar, zwitterionic compound, which dictates its solubility profile.[1][2] It is readily soluble in water. One report indicates a solubility of up to 50 mg/mL in water with the aid of ultrasonication.[3] Due to its ionic nature, it is expected to have low solubility in non-polar organic solvents.

Q2: How does pH influence the solubility of this compound?

The structure of this compound contains both a strongly acidic sulfonic acid group and a basic piperidine (B6355638) ring, causing it to exist as a zwitterion.[1] This means its net charge and, consequently, its aqueous solubility are highly dependent on the pH of the solution. At its isoelectric point, the compound will have its lowest solubility. Adjusting the pH away from the isoelectric point, either to a more acidic or a more basic environment, will increase its solubility by forming a cationic or anionic species, respectively.

Q3: I'm observing precipitation when diluting a stock solution. What could be the cause?

Precipitation upon dilution of a stock solution, especially into a buffered aqueous solution, is a common issue. This can occur if the concentration of this compound in the final solution exceeds its solubility limit under the specific conditions (e.g., pH, temperature, and presence of other salts) of the working solution. The pH of your buffer is a likely culprit if it is near the isoelectric point of the compound.

Q4: Are there any recommended methods to enhance the solubility of this compound?

If you encounter solubility issues, consider the following strategies:

  • pH Adjustment: Carefully adjust the pH of your solvent to be either more acidic or more basic to move away from the isoelectric point and increase solubility.

  • Sonication: As indicated by available data, ultrasonication can aid in the dissolution of this compound in water.[3]

  • Gentle Heating: For some compounds, gentle heating can increase the rate of dissolution and solubility. However, the thermal stability of this compound should be considered to avoid degradation.

  • Co-solvents: While this compound is highly polar, for certain applications, the use of a small percentage of a polar, water-miscible organic co-solvent might be explored, though this should be tested on a small scale first.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

SolventTemperatureConcentrationMethod
WaterNot Specified50 mg/mL (302.65 mM)Ultrasonic assistance required[3]

Note: Comprehensive quantitative data on the solubility of this compound in a wide range of solvents and conditions is limited in publicly available literature. The zwitterionic nature of the molecule suggests its solubility will be highest in polar, protic solvents and highly dependent on pH.[1][2]

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol outlines a general method for determining the equilibrium solubility of this compound in an aqueous buffer.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

    • Ensure there is undissolved solid material at the bottom of the vial.

  • Equilibration:

    • Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking incubator or a magnetic stirrer can be used.

  • Separation of Undissolved Solid:

    • Allow the suspension to settle.

    • Carefully collect the supernatant without disturbing the solid pellet. For more accurate results, centrifuge the sample and then collect the supernatant.

  • Filtration:

    • Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles. This step is crucial to prevent artificially high solubility measurements.

  • Quantification:

    • Dilute the filtered solution to a concentration within the linear range of a suitable analytical method (e.g., HPLC-UV, LC-MS).

    • Quantify the concentration of this compound in the diluted sample against a standard curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

TroubleshootingWorkflow start Start: Solubility Issue (Precipitation/Incomplete Dissolution) check_conc Is the concentration exceeding known solubility limits (e.g., >50 mg/mL in water)? start->check_conc reduce_conc Reduce concentration check_conc->reduce_conc Yes check_solvent Is the solvent appropriate? (e.g., using a non-polar solvent) check_conc->check_solvent No success Solubility issue resolved reduce_conc->success use_polar_solvent Switch to a polar solvent (e.g., Water, PBS) check_solvent->use_polar_solvent Yes check_ph Is the aqueous solution pH near the isoelectric point? check_solvent->check_ph No use_polar_solvent->success adjust_ph Adjust pH away from the isoelectric point (more acidic or basic) check_ph->adjust_ph Likely apply_energy Have physical methods been tried? check_ph->apply_energy Unlikely/Unknown adjust_ph->success sonicate_heat Apply sonication or gentle heating apply_energy->sonicate_heat No fail Issue persists: Consider formulation strategies (e.g., co-solvents, surfactants) with compatibility checks. apply_energy->fail Yes sonicate_heat->success GABAPathway p4s This compound gaba_a_receptor GABAA Receptor p4s->gaba_a_receptor Agonist Binding cl_channel Chloride Ion (Cl-) Channel Opening gaba_a_receptor->cl_channel Conformational Change cl_influx Influx of Cl- ions cl_channel->cl_influx Leads to hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization Causes inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition Results in

References

Technical Support Center: Optimizing Piperidine-4-sulfonic acid Concentration for Electrophysiology Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Piperidine-4-sulfonic acid (P4S) in electrophysiology experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (P4S) and what is its primary mechanism of action in electrophysiology?

A1: this compound (P4S) is a synthetic and selective partial agonist for the γ-aminobutyric acid type A (GABA-A) receptor.[1] Its primary action is to bind to and activate GABA-A receptors, which are ligand-gated chloride channels, leading to an influx of chloride ions and hyperpolarization of the neuron, thus causing inhibition of neuronal firing.[2] P4S is a cyclized analogue of GABA and is a highly charged zwitterion, which prevents it from crossing the blood-brain barrier.[1][3]

Q2: Which GABA-A receptor subunits does P4S show selectivity for?

A2: P4S exhibits functional selectivity for GABA-A receptors with specific subunit compositions. It demonstrates high activational efficacy at receptors containing α2, α3, and α5 subunits (Emax = 75–96%) and low efficacy at receptors with α1, α4, and α6 subunits (Emax = 7.2–21%).[3] This means it effectively activates the former subtypes while having a much weaker effect on the latter. Additionally, P4S acts as a moderately potent antagonist at GABA-A-ρ receptors.[3]

Q3: What is a good starting concentration for P4S in my patch-clamp experiment?

Q4: How should I prepare and store P4S solutions?

A4: P4S is a powder that is soluble in water. For a stock solution, dissolve P4S in high-purity water to a concentration of 1-10 mM. It is recommended to aliquot the stock solution and store it at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[1] When preparing your working solution for an experiment, dilute the stock solution in your standard extracellular (external) recording buffer. It is good practice to filter the final working solution through a 0.22 µm syringe filter before use to remove any potential precipitates or microbial contamination.[1]

Q5: Is P4S known to have any off-target effects?

A5: While P4S is considered a selective GABA-A receptor agonist, all compounds have the potential for off-target effects at high concentrations. There is no widespread reporting of significant off-target effects for P4S in the typical concentration ranges used for studying GABA-A receptors. However, it is always good practice to perform control experiments. If you observe unexpected responses, especially at higher concentrations (>100 µM), consider testing the effect of P4S on cells that do not express GABA-A receptors or in the presence of a potent GABA-A receptor antagonist like bicuculline (B1666979) to confirm the specificity of the observed effect.

Troubleshooting Guides

Issue 1: No observable response or a very weak response to P4S application.
Possible Cause Troubleshooting Step
P4S concentration is too low. Refer to the concentration-response data in this guide. Start with a concentration in the low micromolar range (e.g., 1-10 µM) and increase it systematically.
Degraded P4S solution. Prepare a fresh stock solution from powder. Ensure proper storage of stock solutions (aliquoted, at -20°C or -80°C).
Low expression of sensitive GABA-A receptor subtypes in the cells. Confirm the expression of α2, α3, or α5 subunits in your cell line or neuronal population. P4S has low efficacy at α1, α4, and α6 containing receptors.[3]
Issues with the perfusion system. Ensure your perfusion system is delivering the P4S solution effectively to the cell. Check for bubbles in the perfusion line and confirm the flow rate.
Voltage-clamp parameters are not optimal. Hold the cell at a membrane potential that provides a sufficient driving force for chloride ions (e.g., 0 mV or more depolarized potentials, depending on your internal and external solutions).
Issue 2: The response to P4S runs down or desensitizes quickly.
Possible Cause Troubleshooting Step
Receptor desensitization. GABA-A receptors are known to desensitize with prolonged agonist application. Apply P4S for shorter durations and allow for a sufficient washout period between applications for the receptors to recover.
Rundown of the patch. This is a common issue in whole-cell patch-clamp. Ensure a stable gigaohm seal. Monitor access resistance throughout the experiment; a significant increase can indicate patch instability. Using a perforated patch-clamp configuration can sometimes mitigate rundown.
Instability of the P4S working solution. Prepare the working solution fresh on the day of the experiment. Avoid leaving the solution at room temperature for extended periods.
Issue 3: Inconsistent or variable responses between cells.
Possible Cause Troubleshooting Step
Heterogeneous cell population. If using primary neurons or a mixed cell culture, there may be variability in the expression levels and subunit composition of GABA-A receptors between cells.
Variability in patch quality. Strive for consistent seal resistance and access resistance across all recorded cells. Discard recordings with unstable baselines or high leak currents.
Incomplete solution exchange. Ensure your perfusion system allows for complete and rapid exchange of the solution around the cell being recorded. Dead space in the perfusion system can lead to variability in the effective concentration of P4S reaching the cell.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: Binding Affinity of this compound

Parameter Value Preparation Reference
IC50 (inhibition of [3H]GABA binding)0.034 µM-[1]
KD (High-affinity site)17 ± 7 nMBovine cortex membranes[4]
KD (Low-affinity site)237 ± 100 nMBovine cortex membranes[4]

Table 2: Electrophysiological Potency of this compound

Parameter Observation Preparation Reference
Agonist Potency OrderGABA > P4S > THIPCultured mouse neurons[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Calculate the required mass: Based on the molecular weight of this compound (165.21 g/mol ), calculate the mass needed to prepare a 10 mM stock solution in a desired volume of high-purity water (e.g., 1.6521 mg for 1 mL).

  • Dissolution: Weigh the calculated amount of P4S powder and dissolve it in the corresponding volume of sterile, high-purity water (e.g., Milli-Q or equivalent).

  • Vortexing: Vortex the solution until the P4S is completely dissolved.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Whole-Cell Voltage-Clamp Recording of P4S-induced Currents
  • Cell Preparation: Prepare your cells (e.g., cultured neurons or transfected HEK293 cells) on coverslips suitable for patch-clamp recording.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

    • Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 5 EGTA, 2 ATP-Mg. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.

  • P4S Working Solution: On the day of the experiment, thaw an aliquot of the P4S stock solution and dilute it to the desired final concentrations in the external solution. Filter the final working solutions using a 0.22 µm syringe filter.

  • Patch-Clamp Recording:

    • Obtain a whole-cell patch-clamp configuration with a high-resistance seal (>1 GΩ).

    • Clamp the cell at a holding potential of -60 mV.

    • Establish a stable baseline recording in the external solution.

    • Apply the P4S working solutions for a defined duration using a rapid perfusion system.

    • Wash out the P4S with the external solution and allow for recovery before the next application.

  • Data Acquisition and Analysis: Record the induced currents and plot the peak current amplitude against the P4S concentration to generate a concentration-response curve. Fit the curve with a Hill equation to determine the EC50 and Hill coefficient.

Visualizations

GABAA_Signaling_Pathway GABA-A Receptor Signaling Pathway P4S This compound (P4S) GABAA_R GABA-A Receptor (α2/3/5, β, γ subunits) P4S->GABAA_R Binds to and activates Chloride_Channel Chloride Channel Opening GABAA_R->Chloride_Channel Conformational change leads to Chloride_Influx Cl- Influx Chloride_Channel->Chloride_Influx Allows Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Causes Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Results in

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental_Workflow Electrophysiology Experimental Workflow for P4S cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Prep_Cells Prepare Cells Patch_Cell Obtain Whole-Cell Configuration Prep_Cells->Patch_Cell Prep_Solutions Prepare External/Internal Solutions Prep_Solutions->Patch_Cell Prep_P4S Prepare P4S Stock and Working Solutions Apply_P4S Apply P4S at Various Concentrations Prep_P4S->Apply_P4S Baseline Record Stable Baseline Patch_Cell->Baseline Baseline->Apply_P4S Washout Washout and Recovery Apply_P4S->Washout Measure_Current Measure Peak Current Response Apply_P4S->Measure_Current Washout->Apply_P4S Repeat for each concentration Plot_Curve Plot Concentration-Response Curve Measure_Current->Plot_Curve Calculate_EC50 Calculate EC50 and Hill Coefficient Plot_Curve->Calculate_EC50

Caption: A typical workflow for a patch-clamp experiment with P4S.

Troubleshooting_Logic Troubleshooting Logic for P4S Experiments Start No/Weak Response to P4S Check_Concentration Is Concentration > 1 µM? Start->Check_Concentration Check_Solution_Freshness Is P4S Solution Fresh? Check_Concentration->Check_Solution_Freshness Yes Increase_Concentration Increase P4S Concentration Check_Concentration->Increase_Concentration No Check_Subunit_Expression Do Cells Express α2/3/5 Subunits? Check_Solution_Freshness->Check_Subunit_Expression Yes Make_Fresh_Solution Prepare Fresh P4S Solution Check_Solution_Freshness->Make_Fresh_Solution No Check_Perfusion Is Perfusion System Working Correctly? Check_Subunit_Expression->Check_Perfusion Yes Verify_Cell_Line Verify Cell Line/Neuron Type Check_Subunit_Expression->Verify_Cell_Line No Troubleshoot_Perfusion Troubleshoot Perfusion System Check_Perfusion->Troubleshoot_Perfusion No Success Response Observed Check_Perfusion->Success Yes Increase_Concentration->Success Make_Fresh_Solution->Success Verify_Cell_Line->Success Troubleshoot_Perfusion->Success

References

identifying and mitigating off-target effects of Piperidine-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to identify and mitigate potential off-target effects of Piperidine-4-sulfonic acid (P4S).

Frequently Asked Questions (FAQs)

Q1: What is this compound (P4S) and what is its primary mechanism of action?

A1: this compound (P4S) is a synthetic, cyclic analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2] Its primary mechanism of action is as a potent and selective partial agonist at GABA-A receptors.[1] It exhibits functional selectivity, showing higher efficacy at GABA-A receptors containing α2, α3, and α5 subunits, and lower efficacy at those with α1, α4, and α6 subunits.[1] Additionally, P4S acts as a moderately potent antagonist at GABA-A-ρ receptors.[1] A key characteristic of P4S is that it is a highly charged zwitterion and is unable to cross the blood-brain barrier, making it peripherally selective.[1]

Q2: What are off-target effects and why are they a concern for a compound like P4S?

A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target.[3] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or a lack of translatability from preclinical to clinical settings. For a selective agonist like P4S, it is crucial to confirm that an observed biological effect is indeed mediated by its on-target activity (GABA-A receptor agonism) and not by interactions with other unforeseen cellular proteins.

Q3: Are there any known or predicted off-target effects for P4S?

A3: As of late 2025, there is limited publicly available experimental data specifically detailing the off-target profile of this compound beyond its activity on GABA-A and GABA-A-ρ receptors. However, the piperidine (B6355638) and sulfonic acid moieties are present in other bioactive molecules and may have theoretical interactions with other protein classes. Therefore, a proactive approach to identifying potential off-targets is recommended, starting with computational prediction followed by experimental validation.

Q4: How can I proactively identify potential off-targets of P4S before starting my experiments?

A4: A combination of computational and experimental approaches is the most robust strategy.

  • Computational Prediction: Utilize in silico tools to predict potential off-targets based on the chemical structure of P4S. Several web-based tools and databases can be used for this purpose, such as ChEMBL, BindingDB, and PubChem, to find compounds with similar structures and their known biological targets.[4][5][6][7] More advanced platforms can perform ligand-based screening against a large database of protein targets.[1][8]

  • Broad Spectrum Screening: If resources permit, an initial broad spectrum screen, such as a commercially available panel of common off-target proteins (e.g., kinases, GPCRs, ion channels), can provide an empirical overview of potential unintended interactions.

Troubleshooting Guide: Unexpected Experimental Outcomes

Scenario 1: The observed phenotype in my cell-based assay is inconsistent with known GABA-A receptor signaling or occurs in a cell line with low GABA-A receptor expression.

  • Troubleshooting Steps:

    • Confirm On-Target Expression: Verify the expression level of GABA-A receptor subunits in your specific cell line using qPCR or Western blotting.

    • Rule out Cytotoxicity: Perform a standard cytotoxicity assay (e.g., MTT, LDH) to ensure the observed effect is not due to generalized cell death.

    • Investigate Off-Targets: This is a strong indication of a potential off-target effect. Proceed with the experimental protocols outlined below to identify the unintended target(s).

Scenario 2: I am observing an effect at a much higher concentration of P4S than its reported IC50/EC50 for GABA-A receptors.

  • Troubleshooting Steps:

    • Confirm On-Target Potency: If possible, perform an on-target functional assay in your system to confirm that P4S is active at the expected concentration range.

    • Consider Compound Stability and Purity: Ensure the integrity of your P4S stock.

    • Hypothesize Off-Target Engagement: Higher concentrations are more likely to engage lower-affinity off-target proteins. This observation warrants an investigation into potential off-targets.

Quantitative Data Summary

ParameterValueTarget/SystemReference
IC50 0.034 µMInhibition of ³H-GABA binding[8]
EC50 20 µMHuman GABA-A receptor α5β3γ2L in Oocytes[8]
Emax (α2, α3, α5 subunits) 75-96%GABA-A receptors[1]
Emax (α1, α4, α6 subunits) 7.2-21%GABA-A receptors[1]

Experimental Protocols

Protocol 1: In Silico Off-Target Prediction Workflow

This protocol outlines a general workflow for predicting potential off-targets of P4S using publicly available tools.

Methodology:

  • Obtain P4S Structure: Obtain the SMILES (Simplified Molecular Input Line Entry Specification) string for this compound (SMILES: C1CNCCC1S(=O)(=O)O).

  • Utilize Similarity-Based Tools:

    • PubChem and ChEMBL: Search these databases for P4S and explore structurally similar compounds and their documented biological activities.[5][6]

    • Similarity Ensemble Approach (SEA): This is a powerful method for identifying potential targets by comparing the structural similarity of a query molecule to a large database of annotated ligands.

  • Analyze Predictions: Compile a list of potential off-targets. Prioritize targets that are expressed in your experimental system and have plausible biological relevance to your observed phenotype.

Protocol 2: Radioligand Binding Assay for On-Target Validation and Off-Target Competition

This protocol is adapted for confirming P4S binding to GABA-A receptors and can be modified to test for competition with ligands of predicted off-targets.

Methodology:

  • Membrane Preparation:

    • Homogenize rat brains in 20 ml/g of ice-cold homogenization buffer (0.32 M sucrose, pH 7.4).

    • Centrifuge at 1,000 x g for 10 min at 4°C.

    • Centrifuge the supernatant at 140,000 x g for 30 min at 4°C.

    • Wash the pellet by resuspending in ice-cold binding buffer (50 mM Tris-HCl, pH 7.4) and repeating the high-speed centrifugation. Repeat this wash step twice.

    • Resuspend the final pellet in binding buffer.

  • Binding Assay:

    • In a 96-well plate, add 0.1-0.2 mg of membrane protein per well.

    • For on-target validation , add a constant concentration of [³H]muscimol (e.g., 5 nM).

    • For non-specific binding , add an excess of unlabeled GABA (e.g., 10 µM).

    • For competition assay , add [³H]muscimol and varying concentrations of P4S.

    • Incubate at 4°C for 45 minutes.

  • Termination and Quantification:

    • Rapidly filter the reaction mixture through glass fiber filters and wash with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For competition assays, plot the percentage of specific binding against the concentration of P4S to determine the IC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target in intact cells.

Methodology:

  • Cell Treatment: Culture cells of interest and treat with P4S at a desired concentration (e.g., 10x the EC50 observed in a functional assay) or vehicle control for 1-2 hours.

  • Heating:

    • Harvest and lyse the cells.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein (GABA-A receptor subunit or a predicted off-target) remaining in the supernatant using Western blotting or other protein quantification methods like ELISA or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both vehicle- and P4S-treated samples. A shift in the melting curve to a higher temperature in the P4S-treated sample indicates target stabilization and therefore, direct binding.

Visualizations

G cluster_computational Computational Prediction cluster_experimental Experimental Validation P4S_structure P4S Structure (SMILES) databases Search Databases (ChEMBL, PubChem, BindingDB) P4S_structure->databases similarity_search Similarity Ensemble Approach (SEA) P4S_structure->similarity_search predicted_targets List of Potential Off-Targets databases->predicted_targets similarity_search->predicted_targets target_engagement Target Engagement (CETSA) predicted_targets->target_engagement phenotype Unexpected Phenotype Observed phenotype->predicted_targets on_target_validation On-Target Validation (Radioligand Binding Assay) phenotype->on_target_validation on_target_validation->target_engagement confirmation Confirmation of Off-Target Interaction target_engagement->confirmation

Caption: Workflow for identifying off-target effects of P4S.

G cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway P4S This compound (P4S) GABA_A GABA-A Receptor P4S->GABA_A Binds Off_Target Unknown Off-Target (e.g., Kinase, GPCR) P4S->Off_Target Binds (Hypothetical) Cl_channel Chloride Channel Opening GABA_A->Cl_channel Agonism hyperpolarization Neuronal Hyperpolarization Cl_channel->hyperpolarization inhibition Inhibitory Effect hyperpolarization->inhibition signaling_cascade Altered Signaling Cascade Off_Target->signaling_cascade unexpected_phenotype Unexpected Phenotype signaling_cascade->unexpected_phenotype

Caption: On-target vs. potential off-target signaling of P4S.

References

Technical Support Center: GABA-A Receptor Agonists in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GABA-A receptor agonists.

FAQs and Troubleshooting Guides

This section addresses common problems encountered during experiments with GABA-A receptor agonists, offering potential causes and solutions in a question-and-answer format.

Issue 1: Unexpected or Lack of Drug Effect

Q1: I applied a GABA-A receptor agonist, but I'm not observing the expected inhibitory effect in my electrophysiology recording. What could be the problem?

A: Several factors could contribute to a lack of response. Consider the following:

  • Receptor Subtype Expression: The tissue or cell line you are using may not express the specific GABA-A receptor subtype that your agonist targets. GABA-A receptors are heteropentameric proteins with various subunit compositions (e.g., α1-6, β1-3, γ1-3), each conferring distinct pharmacological properties.[1] For instance, certain agonists show higher potency for specific α-subunits.[2]

  • Agonist Concentration: The concentration of the agonist may be too low to elicit a response. It's crucial to perform a dose-response curve to determine the optimal concentration for your experimental system.[2]

  • Receptor Desensitization: Prolonged or repeated application of a high concentration of an agonist can lead to receptor desensitization, where the receptor enters a non-functional state despite the continued presence of the agonist.[1][3] This is a common phenomenon with ligand-gated ion channels.

  • Drug Stability and Solubility: Ensure your agonist is properly dissolved and has not degraded. Some compounds have limited solubility in aqueous solutions and may require a vehicle like DMSO. However, the final concentration of the vehicle should be kept low (typically <0.1%) to avoid off-target effects.

  • Experimental Artifacts: In slice preparations, cellular injury during the slicing procedure can lead to an accumulation of intracellular chloride, potentially causing a depolarizing and seemingly excitatory response to GABA-A receptor activation.[4]

Q2: My agonist is producing a weaker or more variable effect than reported in the literature. Why might this be?

A: This is a common issue stemming from several sources of experimental variability:

  • Vehicle Effects: The vehicle used to dissolve the agonist (e.g., DMSO, ethanol) can have its own biological effects. Always include a vehicle-only control group in your experiments.

  • pH of Solution: The pH of your experimental solutions can influence the charge of both the drug and the receptor, potentially altering binding and activity. Ensure consistent pH across all experiments.

  • Temperature: Temperature can affect receptor kinetics and drug binding. Maintain a consistent temperature throughout your experiments.

  • Endogenous GABA Levels: In in vivo or slice preparations, endogenous levels of GABA can compete with your agonist or modulate the receptor's baseline activity.

Issue 2: Off-Target Effects and Specificity

Q3: I'm observing effects that are inconsistent with GABA-A receptor activation. How can I be sure my agonist is acting specifically?

A: To confirm the specificity of your agonist, you should:

  • Use a Specific Antagonist: Co-application of a known GABA-A receptor antagonist, such as bicuculline (B1666979) or gabazine, should block the effects of your agonist.[3]

  • Test on Null Cells: If possible, use a cell line that does not express GABA-A receptors as a negative control.

  • Consider Subtype Selectivity: Be aware of the subtype selectivity of your agonist. For example, zolpidem shows a higher affinity for α1-containing GABA-A receptors, while other compounds may target α2/α3 or α5-containing receptors.[5] Off-target effects could arise from interactions with other receptor subtypes present in your system.

Issue 3: Behavioral Studies

Q4: In my behavioral experiment, the animals are showing sedation at doses intended to be anxiolytic. How can I dissociate these effects?

A: Sedation is a common confounding factor in behavioral studies with non-selective GABA-A receptor agonists.[6]

  • Dose-Response Curve: A thorough dose-response analysis is critical. You may find a therapeutic window where anxiolytic effects are observed at doses lower than those causing significant sedation.

  • Choice of Agonist: Consider using a subtype-selective agonist. For example, agonists targeting α2 and α3 subunits are thought to mediate anxiolytic effects with less sedation compared to α1-targeting agonists.[6]

  • Behavioral Paradigm: The choice of behavioral test is important. Some tests are more sensitive to motor impairment than others. The elevated plus-maze is a standard test for anxiety-like behavior in rodents.[7]

Q5: The results of my behavioral study are highly variable between animals. What are the potential sources of this variability?

A: High variability is a frequent challenge in behavioral research.

  • Animal Handling: Stress from handling can significantly impact behavior. Ensure all animals are handled consistently and habituated to the experimental procedures.[8]

  • Environmental Factors: Time of day, lighting conditions, and noise levels in the testing room can all influence animal behavior. Standardize these conditions as much as possible.[9]

  • Drug Administration: The route and timing of drug administration can affect its bioavailability and time course of action. Ensure consistent administration across all animals.[8]

Quantitative Data

The following tables summarize key quantitative data for commonly used GABA-A receptor agonists.

Table 1: Solubility of Common GABA-A Receptor Agonists

AgonistWater SolubilityDMSO SolubilityEthanol Solubility
Muscimol SolubleSolubleSparingly Soluble
Gaboxadol (THIP) SolubleSolubleSoluble
Diazepam Poorly SolubleSolubleSoluble
Phenobarbital Sparingly SolubleSolubleSoluble

Note: "Soluble" and "Sparingly Soluble" are general terms. Researchers should consult specific product datasheets for quantitative solubility data.

Table 2: Binding Affinities (Ki) and Potencies (EC50) of Select GABA-A Receptor Ligands

LigandReceptor SubtypeKi (nM)EC50 (µM)Ligand Type
GABA α1β3γ2-2.1Agonist
α2β3γ2-13.4Agonist
α3β3γ2-12.5Agonist
α5β3γ2-1.4Agonist
Muscimol α1β2γ210-20-Agonist
Diazepam α1β2γ220-40-Positive Allosteric Modulator
α2β2γ210-20-Positive Allosteric Modulator
α3β2γ215-30-Positive Allosteric Modulator
α5β2γ25-15-Positive Allosteric Modulator
Zolpidem α1β2γ220-30-Positive Allosteric Modulator
α2β2γ2300-400-Positive Allosteric Modulator
α3β2γ2300-400-Positive Allosteric Modulator
α5β2γ2>15000-Positive Allosteric Modulator

Data compiled from various sources.[2][5][10][11] Ki and EC50 values can vary depending on the experimental conditions and should be considered approximate.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of GABA-A Receptor Currents

This protocol outlines the basic steps for recording GABA-A receptor-mediated currents from cultured neurons or brain slices.[12][13][14]

  • Preparation:

    • Prepare artificial cerebrospinal fluid (aCSF) for brain slices or an appropriate external solution for cultured neurons.

    • Prepare an internal solution for the patch pipette containing a physiological concentration of chloride.

    • Pull glass micropipettes to a resistance of 3-7 MΩ.

  • Recording:

    • Place the cell culture dish or brain slice in the recording chamber and perfuse with the external solution.

    • Approach a neuron with the patch pipette while applying positive pressure.

    • Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Voltage-clamp the neuron at a holding potential of -60 mV.

  • Data Acquisition:

    • Establish a stable baseline recording.

    • Apply the GABA-A receptor agonist via a perfusion system.

    • Record the resulting inward current.

    • To confirm the current is mediated by GABA-A receptors, co-apply a specific antagonist like bicuculline.

Protocol 2: Radioligand Binding Assay for GABA-A Receptors

This protocol describes a method to determine the binding affinity of a compound for the GABA-A receptor.[15][16][17]

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) in a sucrose (B13894) buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.

  • Binding Assay:

    • Incubate the prepared membranes with a radiolabeled ligand (e.g., [3H]muscimol) at various concentrations.

    • For competition assays, incubate the membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound.

    • Incubate at 4°C for a sufficient time to reach equilibrium.

  • Separation and Counting:

    • Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • For saturation binding, plot the specific binding against the radioligand concentration and fit the data to determine the Kd (dissociation constant) and Bmax (receptor density).

    • For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor and fit the data to determine the IC50, which can be converted to a Ki value.[18]

Protocol 3: Elevated Plus-Maze Test for Anxiety-Like Behavior

This protocol details the procedure for assessing the anxiolytic effects of a GABA-A receptor agonist in rodents.[7][8][9][19][20]

  • Apparatus:

    • Use a plus-shaped maze elevated from the floor with two open arms and two enclosed arms.

  • Procedure:

    • Habituate the animals to the testing room for at least 30-60 minutes before the test.

    • Administer the GABA-A receptor agonist or vehicle control at a predetermined time before the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set period (typically 5 minutes).

    • Record the animal's behavior using a video camera positioned above the maze.

  • Data Analysis:

    • Score the amount of time spent in the open and closed arms.

    • Score the number of entries into the open and closed arms.

    • Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.

Visualizations

GABA_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to orthosteric site Agonist Agonist Agonist->GABA_A_Receptor Binds to orthosteric site PAM Positive Allosteric Modulator (PAM) PAM->GABA_A_Receptor Binds to allosteric site Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Leads to

Caption: GABA-A receptor signaling pathway.

Troubleshooting_Workflow Start Experiment Start: Unexpected Result Check_Reagent Check Agonist: Solubility, Stability, Concentration Start->Check_Reagent Reagent_OK Reagent OK Check_Reagent->Reagent_OK Yes Reagent_Issue Reagent Issue: Remake solutions Check_Reagent->Reagent_Issue No Check_System Check Experimental System: Receptor Expression, Cell Health System_OK System OK Check_System->System_OK Yes System_Issue System Issue: Verify receptor expression Check_System->System_Issue No Check_Protocol Check Protocol: Vehicle Control, Antagonist Control Protocol_OK Protocol OK Check_Protocol->Protocol_OK Yes Protocol_Issue Protocol Issue: Refine experimental design Check_Protocol->Protocol_Issue No Reagent_OK->Check_System System_OK->Check_Protocol Re_evaluate Re-evaluate Hypothesis Protocol_OK->Re_evaluate

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Interpreting Baseline Shifts with Piperidine-4-sulfonic acid (P4S)

Author: BenchChem Technical Support Team. Date: December 2025

A key aspect of interpreting your whole-cell recording data is understanding the pharmacological tools you are using. Based on available information, Piperidine-4-sulfonic acid (P4S) is primarily characterized as a GABA-A receptor agonist, not a selective GAT-2 inhibitor[1][2][3]. Specifically, it is a potent partial agonist at GABA-A receptors[1]. Therefore, this guide will interpret baseline shifts in the context of P4S acting as a GABA-A receptor agonist.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who observe baseline shifts in whole-cell recordings during the application of this compound (P4S).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (P4S) in the central nervous system?

This compound (P4S) is a synthetic analog of the neurotransmitter GABA and functions as a potent agonist at GABA-A receptors[1][2][3]. It acts as a partial agonist with varying efficacy at different GABA-A receptor subunit compositions[1]. It is important to note that P4S is not known to be a GABA reuptake inhibitor[1].

Q2: I am observing a significant baseline shift in my whole-cell recording after applying P4S. What is the likely cause?

A baseline shift upon P4S application is the expected outcome of its agonist activity at GABA-A receptors. Here are the primary reasons for this observation:

  • Activation of GABA-A Receptors: As a GABA-A receptor agonist, P4S directly activates these chloride-permeable channels. The opening of these channels will induce a current, leading to a shift in the baseline holding current. The direction and magnitude of this shift depend on the holding potential of the neuron and the chloride equilibrium potential.

  • Tonic GABA-A Currents: Many neurons exhibit a tonic (persistent) current mediated by extrasynaptic GABA-A receptors[4][5][6][7]. P4S can enhance or induce these tonic currents, resulting in a steady change in the baseline.

  • Experimental Artifacts: As with any drug application, baseline shifts can also arise from experimental artifacts. These can include changes in the liquid junction potential upon solution exchange, instability in the perfusion system, or a decline in the health of the recorded cell[8][9].

Q3: How can I confirm that the observed baseline shift is due to the specific action of P4S on GABA-A receptors?

To ensure the observed effect is a direct pharmacological action of P4S, the following control experiments are recommended:

  • Use a GABA-A Receptor Antagonist: Co-application of a specific GABA-A receptor antagonist, such as bicuculline (B1666979) or gabazine, with P4S should block the P4S-induced baseline shift[6]. This is a critical experiment to verify the mechanism of action.

  • Perform a Vehicle Control: Apply the vehicle solution (the solution P4S is dissolved in) alone to ensure that the baseline shift is not an artifact of the solution change itself.

  • Assess Reversibility: After applying P4S, a washout with the control extracellular solution should ideally return the baseline current to its original level. A reversible effect is indicative of a specific drug-receptor interaction.

  • Vary the Holding Potential: The baseline shift induced by P4S should be voltage-dependent. By recording at different holding potentials, you can determine the reversal potential of the P4S-induced current, which should be close to the chloride equilibrium potential if it is mediated by GABA-A receptors.

Troubleshooting Guide

This guide provides solutions to common issues encountered when using P4S in whole-cell recordings.

Issue 1: An unexpectedly large and unstable baseline shift is observed upon P4S application.

  • Possible Cause 1: Inaccurate P4S Concentration.

    • Troubleshooting Step: Verify the calculations for your P4S dilution and ensure your stock solution is accurate. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental question.

  • Possible Cause 2: Perfusion System Instability.

    • Troubleshooting Step: Check your perfusion system for any leaks, air bubbles, or fluctuations in the flow rate. A stable and consistent perfusion is crucial for maintaining a stable recording baseline[10].

  • Possible Cause 3: Poor Seal Quality or Cell Health.

    • Troubleshooting Step: A high-resistance seal (GΩ) is essential for stable whole-cell recordings[8]. If the seal is poor, the cell may be more susceptible to mechanical or chemical disturbances. Monitor the cell's health throughout the experiment by checking parameters like input resistance and resting membrane potential.

Issue 2: The baseline shift induced by P4S is not reversible after washout.

  • Possible Cause 1: Slow Drug Washout.

    • Troubleshooting Step: Increase the duration of the washout period. Depending on your perfusion system and the tissue preparation, it may take an extended period to completely wash out the drug.

  • Possible Cause 2: Cellular Rundown.

    • Troubleshooting Step: Prolonged recordings can lead to changes in cell health, which may manifest as an irreversible baseline shift[11]. Monitor key cell health parameters and consider using perforated patch-clamp techniques to minimize intracellular dialysis[12].

  • Possible Cause 3: Off-Target Effects at High Concentrations.

    • Troubleshooting Step: If using high concentrations of P4S, consider the possibility of off-target effects. Lowering the concentration may help to isolate the specific GABA-A receptor-mediated effect.

Issue 3: No discernible baseline shift is observed after P4S application.

  • Possible Cause 1: Absence of GABA-A Receptors.

    • Troubleshooting Step: Confirm that the cells you are recording from express GABA-A receptors. This can be verified by applying GABA as a positive control.

  • Possible Cause 2: Inactive P4S Solution.

    • Troubleshooting Step: Ensure that your P4S stock solution has been stored correctly and prepare a fresh working solution for each experiment.

  • Possible Cause 3: Counteracting Currents.

    • Troubleshooting Step: It is possible that P4S is activating other, unknown conductances that are counteracting the GABA-A receptor-mediated current. Using a GABA-A receptor antagonist can help to isolate the specific current component.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording and P4S Application

  • Solution Preparation:

    • Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. Bubble with 95% O₂ / 5% CO₂.

    • Intracellular Solution: (in mM) 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH.

    • P4S Stock Solution: Prepare a 100 mM stock solution of this compound in deionized water. Store at -20°C.

    • Working P4S Solution: On the day of the experiment, dilute the stock solution in aCSF to the desired final concentration (e.g., 10-100 µM).

  • Cell/Slice Preparation:

    • Prepare acute brain slices or cultured neurons using your standard laboratory protocol.

    • Allow the preparation to recover in oxygenated aCSF for at least 1 hour before recording.

  • Whole-Cell Recording:

    • Pull borosilicate glass pipettes to a resistance of 3-6 MΩ.

    • Fill the pipette with the intracellular solution.

    • Establish a high-resistance (>1 GΩ) seal on the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration[13].

    • Allow the cell to stabilize for 5-10 minutes before beginning the experiment.

  • Drug Application:

    • Record a stable baseline current for a minimum of 5 minutes.

    • Switch the perfusion to the aCSF containing P4S[14][15].

    • Record the current during P4S application for 5-10 minutes or until a stable effect is observed.

    • To test for reversibility, switch the perfusion back to the control aCSF and record for at least 10-15 minutes.

Data Presentation

Table 1: Anticipated Effects of P4S on Whole-Cell Recording Parameters

ParameterExpected Change with P4S ApplicationUnderlying Mechanism
Holding Current A shift in the baseline currentDirect activation of GABA-A receptors.
Input Resistance DecreaseOpening of GABA-A receptor-associated chloride channels.
GABA-evoked Current Amplitude No significant change or slight occlusionP4S and GABA compete for the same binding site on the GABA-A receptor.
Reversal Potential of P4S-induced Current Near the chloride equilibrium potentialThe current is carried by chloride ions through the GABA-A receptor channel.

Mandatory Visualizations

experimental_workflow Experimental Workflow for P4S Application in Whole-Cell Recordings cluster_preparation Preparation cluster_recording Recording Protocol cluster_analysis Data Analysis prep_solutions Prepare Solutions (aCSF, Intracellular, P4S) establish_wc Establish Whole-Cell Configuration prep_solutions->establish_wc prep_cells Prepare Cells or Brain Slices prep_cells->establish_wc record_baseline Record Stable Baseline (5 min) establish_wc->record_baseline apply_p4s Apply P4S in aCSF (5-10 min) record_baseline->apply_p4s washout Washout with Control aCSF (10-15 min) apply_p4s->washout analyze_data Analyze Baseline Shift and Input Resistance washout->analyze_data

Caption: A typical workflow for a whole-cell patch-clamp experiment involving the application of P4S.

p4s_signaling_pathway Signaling Pathway of P4S-Induced Baseline Shift cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space p4s P4S gaba_a_receptor GABA-A Receptor p4s->gaba_a_receptor Binds and Activates cl_influx Cl- Influx/Efflux gaba_a_receptor->cl_influx Channel Opening baseline_shift Baseline Current Shift cl_influx->baseline_shift Results in

Caption: The mechanism by which P4S, a GABA-A receptor agonist, induces a baseline current shift.

References

challenges in interpreting Piperidine-4-sulfonic acid binding assay data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Piperidine-4-sulfonic acid (P4S) in binding assays. P4S is a potent agonist for the GABA-A receptor, and this guide focuses on addressing common challenges in interpreting data from these experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (P4S) and what is its primary target?

A1: this compound is a synthetic, potent agonist for the GABA-A receptor.[1] It acts as an analogue of the endogenous inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[2] P4S binds to the same orthosteric site on the GABA-A receptor as GABA itself.[1]

Q2: What are the expected binding characteristics of P4S to GABA-A receptors?

A2: Studies using radiolabeled P4S ([3H]P4S) on bovine brain synaptic membranes have shown that it binds to two distinct sites with different affinities.[3] A high-affinity site and a low-affinity site have been identified.[3]

Q3: What are common radioligands used in GABA-A receptor binding assays?

A3: Commonly used radioligands for studying GABA-A receptors include [3H]muscimol and [3H]GABA.[4] These can be used in competition binding assays with unlabeled P4S to determine its binding affinity.

Q4: My non-specific binding is very high. What are the potential causes and solutions?

A4: High non-specific binding (NSB) can obscure the specific binding signal. Ideally, NSB should be less than 50% of the total binding.[4]

  • Potential Causes:

    • The radioligand concentration is too high.

    • The radioligand is impure or has degraded.

    • The membrane protein concentration is too high.[4]

    • Insufficient washing steps.

    • The radioligand is hydrophobic, leading to interactions with lipids and filters.[4]

  • Troubleshooting Steps:

    • Lower the radioligand concentration, ideally to a level at or below its Kd value.

    • Check the purity of the radioligand.

    • Reduce the amount of membrane protein in the assay.[4]

    • Increase the number and volume of wash steps with ice-cold buffer.[4]

    • Consider pre-treating filters with a blocking agent like polyethyleneimine (PEI) or bovine serum albumin (BSA).[4]

Q5: I am observing very low or no specific binding. What should I check?

A5: Low or absent specific binding can result from several factors.

  • Potential Causes:

    • Degradation or absence of the target receptor in the membrane preparation.

    • The radioligand concentration is too low.

    • Suboptimal incubation time, not allowing the binding to reach equilibrium.[4]

    • Incorrect buffer composition.

    • Degradation of the radioligand.

  • Troubleshooting Steps:

    • Prepare fresh membrane fractions and ensure proper storage.

    • Verify the presence of the receptor using a positive control.

    • Optimize the radioligand concentration through saturation binding experiments.

    • Perform a time-course experiment to determine the optimal incubation time to reach equilibrium.[4]

    • Ensure the buffer composition (pH, ionic strength) is optimal for the receptor.

Quantitative Data Summary

The following table summarizes the binding parameters of [3H]this compound to bovine cortex membranes in a Tris-citrate buffer at 0°C.

Binding SiteKd (nM)Bmax (pmol/mg protein)
High-Affinity17 ± 70.15 ± 0.07
Low-Affinity237 ± 1000.80 ± 0.20

Data from: Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes.[3]

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptors with [3H]muscimol (Competition with P4S)

This protocol is adapted from standard procedures for GABA-A receptor binding assays and can be used to determine the binding affinity of P4S.[4]

1. Membrane Preparation: a. Homogenize brain tissue (e.g., rat cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes. d. Wash the pellet by resuspending in fresh buffer and repeating the centrifugation. This step is crucial for removing endogenous GABA.[4] e. Resuspend the final pellet in a suitable volume of buffer to achieve a protein concentration of approximately 1 mg/mL. f. Determine the protein concentration using a standard method (e.g., BCA assay). g. Store membrane aliquots at -80°C until use.

2. Binding Assay: a. Prepare assay tubes in triplicate for total binding, non-specific binding, and competition with P4S. b. Total Binding: Add buffer, a fixed concentration of [3H]muscimol (e.g., 2-4 nM), and the membrane preparation. c. Non-specific Binding: Add buffer, [3H]muscimol, a high concentration of unlabeled GABA or bicuculline (B1666979) methiodide (e.g., 100-200 µM) to saturate the specific binding sites, and the membrane preparation.[4] d. Competition: Add buffer, [3H]muscimol, varying concentrations of P4S, and the membrane preparation. e. Incubate the tubes at 4°C for a predetermined time to reach equilibrium (e.g., 60 minutes).

3. Termination and Detection: a. Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% PEI. b. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate. d. Quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis: a. Calculate specific binding by subtracting the non-specific binding counts from the total binding counts. b. For the competition assay, plot the percentage of specific binding against the logarithm of the P4S concentration. c. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis. d. Calculate the inhibition constant (Ki) for P4S using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

GABA_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA GABA or P4S GABA_A_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->GABA_A_Receptor Binds Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel Opens Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_ion->Hyperpolarization Influx leads to Experimental_Workflow A 1. Membrane Preparation (Homogenization & Centrifugation) B 2. Assay Setup (Total, Non-specific, Competition) A->B C 3. Incubation (e.g., 4°C for 60 min) B->C D 4. Filtration & Washing (Separate bound from free ligand) C->D E 5. Scintillation Counting (Quantify radioactivity) D->E F 6. Data Analysis (Calculate Specific Binding, IC50, Ki) E->F

References

Technical Support Center: HPLC Analysis of Piperidine-4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals avoid common artifacts and issues during the HPLC analysis of Piperidine-4-sulfonic acid.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving common problems encountered during the HPLC analysis of this compound.

Issue 1: Poor or No Retention of this compound

Users may find that this compound elutes at or near the void volume, indicating a lack of retention on the column. This is a common issue for highly polar and zwitterionic compounds on traditional reversed-phase columns.

Troubleshooting Workflow:

G start Start: Poor or No Retention check_column Is a standard C18 or C8 column being used? start->check_column improper_column Standard reversed-phase columns offer limited retention for this analyte. Consider alternative chromatography modes. check_column->improper_column Yes alternative_modes Select an appropriate alternative: 1. HILIC 2. Ion-Pair Chromatography 3. Mixed-Mode Chromatography check_column->alternative_modes No improper_column->alternative_modes end_solution Solution Implemented alternative_modes->end_solution yes_column Yes no_column No

Caption: Troubleshooting workflow for poor retention.

Detailed Steps:

  • Confirm Column Chemistry: this compound is a highly polar zwitterion and will exhibit little to no retention on conventional C18 or C8 columns under standard reversed-phase conditions.

  • Consider Alternative Chromatography Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often a suitable technique for highly polar compounds. A HILIC column with a high organic mobile phase will promote retention.

    • Ion-Pair Reversed-Phase Chromatography: The addition of an ion-pairing reagent to the mobile phase can enhance retention on a C18 or C8 column. For the anionic sulfonic acid group, a cationic ion-pairing agent like tetrabutylammonium (B224687) (TBA) would be appropriate. Conversely, for the cationic piperidine (B6355638) group, an anionic ion-pairing agent such as heptafluorobutyric acid (HFBA) could be used.[1]

    • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange functionalities can provide excellent retention and selectivity for zwitterionic compounds.

Issue 2: Peak Tailing

Peak tailing can compromise peak integration and resolution. For this compound, this can be caused by secondary interactions with the stationary phase or issues with the mobile phase.

Troubleshooting Workflow:

G start Start: Peak Tailing Observed check_all_peaks Does the tailing affect all peaks or only the analyte peak? start->check_all_peaks all_peaks Tailing on all peaks suggests a physical issue with the column or system. check_all_peaks->all_peaks All Peaks analyte_peak_only Tailing on only the analyte peak points to a chemical interaction. check_all_peaks->analyte_peak_only Analyte Peak Only check_column_frit Inspect/replace column inlet frit. Check for column void. all_peaks->check_column_frit end_solution Solution Implemented check_column_frit->end_solution check_mobile_phase Is the mobile phase pH appropriate for the analyte? analyte_peak_only->check_mobile_phase adjust_ph Adjust mobile phase pH to be at least 2 units away from the pKa of the piperidine and sulfonic acid groups. check_mobile_phase->adjust_ph No/Unsure add_modifier Consider adding a competitor to the mobile phase (e.g., a small amount of a similar amine or acid). check_mobile_phase->add_modifier Yes adjust_ph->end_solution add_modifier->end_solution

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Evaluate Peak Shape for All Components: If all peaks in the chromatogram are tailing, it could indicate a physical problem like a partially blocked column frit or a void in the column packing material.[2]

  • Address Analyte-Specific Tailing: If only the this compound peak is tailing, it is likely due to secondary interactions between the analyte and the stationary phase.

    • Mobile Phase pH Adjustment: The zwitterionic nature of this compound means its charge is highly dependent on pH.[3] To minimize unwanted ionic interactions with residual silanols on the stationary phase, adjust the mobile phase pH to be at least 2 pH units away from the pKa values of the amine and sulfonic acid groups. This will ensure the analyte carries a consistent charge.

    • Use of Mobile Phase Additives: Adding a small amount of a competing acid or base to the mobile phase can help to saturate active sites on the stationary phase, reducing peak tailing.

Issue 3: Ghost Peaks

The appearance of unexpected peaks, known as ghost peaks, can interfere with the quantification of the target analyte.

Troubleshooting Workflow:

G start Start: Ghost Peak Observed run_blank Inject a blank (mobile phase) without the analyte. start->run_blank peak_present Ghost peak is present in the blank. run_blank->peak_present Peak Present peak_absent Ghost peak is absent in the blank. run_blank->peak_absent Peak Absent check_solvents Source is likely contaminated solvents, glassware, or system carryover. peak_present->check_solvents prepare_fresh_mobile_phase Prepare fresh mobile phase with high-purity solvents and additives. check_solvents->prepare_fresh_mobile_phase clean_system Perform a system flush, especially if ion-pairing reagents are used. prepare_fresh_mobile_phase->clean_system end_solution Solution Implemented clean_system->end_solution check_sample_prep Source is likely the sample or sample preparation. peak_absent->check_sample_prep review_sample_matrix Review sample matrix for potential contaminants or degradation products. check_sample_prep->review_sample_matrix filter_sample Ensure proper sample filtration. review_sample_matrix->filter_sample filter_sample->end_solution

Caption: Troubleshooting workflow for ghost peaks.

Detailed Steps:

  • Blank Injection: The first step is to inject a blank (the mobile phase) to determine the source of the ghost peak.

  • Peak in Blank: If the ghost peak is present in the blank injection, the contamination is from the HPLC system, mobile phase, or glassware.

    • Mobile Phase: Prepare fresh mobile phase using high-purity (HPLC-grade or better) solvents and additives.

    • System Carryover: If using ion-pairing reagents, ensure a thorough column wash is performed between runs to prevent reagent carryover.

  • No Peak in Blank: If the ghost peak is not present in the blank, the issue originates from the sample itself or the sample preparation process.

    • Sample Matrix: Evaluate the sample matrix for any components that might be interfering with the analysis.

    • Sample Degradation: Ensure the sample is stable under the storage and analytical conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for HPLC method development?

A1: this compound is a zwitterion, meaning it has both a positive and a negative charge on the same molecule.[3] It is also highly polar. These properties make it challenging to retain on standard reversed-phase columns. The pKa of the sulfonic acid group is low (predicted around 1.2), while the pKa of the piperidine nitrogen is basic.[4] Controlling the mobile phase pH is therefore critical to control its ionization state and chromatographic behavior.

PropertyValue/CharacteristicImplication for HPLC Analysis
Chemical Nature Zwitterionic, Highly PolarPoor retention on standard reversed-phase columns. HILIC, ion-pair, or mixed-mode chromatography are recommended.
Molecular Weight 165.21 g/mol ---
Predicted pKa ~1.2 (sulfonic acid)The sulfonic acid group will be deprotonated (anionic) above pH ~1.2.
UV Absorbance Lacks a strong chromophoreUV detection may have low sensitivity. Consider alternative detection methods like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS).[1]

Q2: Can I use a standard C18 column for the analysis of this compound?

A2: While challenging, it is possible with modifications to the mobile phase. Due to its high polarity, you will likely observe poor retention. To improve retention, you can employ ion-pair chromatography. For example, adding an anionic ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase can pair with the protonated piperidine group, increasing its hydrophobicity and retention on the C18 column.[1]

Q3: What detection method is most suitable for this compound?

A3: this compound does not have a strong UV-absorbing chromophore, which can lead to low sensitivity with a standard UV detector. More universal detection methods that do not rely on UV absorbance are often more suitable:

  • Charged Aerosol Detector (CAD)

  • Evaporative Light Scattering Detector (ELSD)

  • Mass Spectrometry (MS)

If UV detection must be used, derivatization of the piperidine nitrogen with a UV-active agent, such as 4-toluenesulfonyl chloride, can be performed pre-column to enhance sensitivity.[5][6][7]

Q4: My baseline is noisy. What are the common causes and solutions?

A4: A noisy baseline can be caused by several factors:

  • Mobile Phase: Ensure the mobile phase is properly mixed and degassed. Use high-purity solvents and additives.

  • Pump: Air bubbles in the pump or worn pump seals can cause pressure fluctuations and a noisy baseline.

  • Detector: A contaminated flow cell or a failing lamp can contribute to baseline noise.

  • Column: A contaminated or degrading column can also be a source of noise.

To troubleshoot, systematically isolate each component. For instance, replace the column with a union to see if the noise originates from the column.[8]

Experimental Protocols

The following are suggested starting points for method development. Optimization will be required for specific applications.

Method 1: Ion-Pair Reversed-Phase HPLC-CAD

This method is based on a similar compound, 4-methanesulfonyl-piperidine.[1]

  • Column: C18, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase: 0.1% Heptafluorobutyric acid (HFBA) in water:acetonitrile (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detector: Charged Aerosol Detector (CAD)

Method 2: Pre-Column Derivatization with UV Detection

This approach is adapted from the analysis of piperidine.[5][6][7]

  • Derivatization Reagent: 4-Toluenesulfonyl chloride

  • Column: C18, 250 x 4.6 mm

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 68:32 ACN:H₂O)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV (wavelength will depend on the derivative, typically in the 230-254 nm range)

References

Piperidine-4-sulfonic acid storage conditions and shelf life

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the storage, handling, and stability of Piperidine-4-sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C, which can maintain its stability for up to 3 years. For shorter periods, storage at 4°C is acceptable for up to 2 years.[1] It is crucial to keep the container tightly sealed and in a dry, well-ventilated area.

Q2: How should I store solutions of this compound?

A2: The stability of this compound in solution is highly dependent on the storage temperature. For maximum shelf life, stock solutions should be stored at -80°C, where they are stable for up to 6 months.[1] If storing at -20°C, the solution should be used within 1 month.[1]

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in water. To prepare a stock solution, it can be dissolved in water at a concentration of 50 mg/mL (302.65 mM), though ultrasonic treatment may be necessary to achieve complete dissolution.[1]

Q4: I've observed precipitation in my stock solution after thawing. What should I do?

A4: Precipitation upon thawing can occur if the compound has come out of solution at lower temperatures. Gently warm the solution and vortex or sonicate until the precipitate has redissolved. To prevent this, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles. If water is used as the solvent, it is recommended to filter and sterilize the working solution with a 0.22 μm filter before use.[1]

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Yes, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as eye shields, gloves, and a dust mask (type N95 in the US). Ensure handling is performed in a well-ventilated area.

Data Presentation

Storage Conditions and Shelf Life Summary
FormStorage TemperatureShelf LifeSource
Powder -20°C3 years[1]
4°C2 years[1]
In Solvent -80°C6 months[1]
-20°C1 month[1]

Experimental Protocols

Protocol: Accelerated Stability Study of this compound in Aqueous Solution

Objective: To assess the stability of this compound in an aqueous solution under accelerated temperature and light conditions.

Materials:

  • This compound powder

  • HPLC-grade water

  • pH meter

  • HPLC system with a suitable column (e.g., C18)

  • Forced-air stability chamber

  • Photostability chamber

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

Methodology:

  • Solution Preparation:

    • Accurately weigh this compound powder and dissolve it in HPLC-grade water to a final concentration of 1 mg/mL.

    • Ensure complete dissolution, using sonication if necessary.

    • Filter the stock solution through a 0.22 µm syringe filter.

    • Divide the solution into multiple aliquots in clear and amber vials to test for photostability.

  • Initial Analysis (T=0):

    • Immediately analyze an aliquot of the freshly prepared solution by HPLC to determine the initial concentration and purity. This will serve as the baseline.

    • Record the pH of the solution.

    • Visually inspect the solution for color and clarity.

  • Storage Conditions:

    • Place the aliquots in the following stability chambers:

      • 25°C / 60% Relative Humidity (RH)

      • 40°C / 75% RH (Accelerated condition)

      • Photostability chamber (exposed to light)

      • Control samples stored at -20°C.

  • Time Points for Analysis:

    • Withdraw aliquots from each storage condition at predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks).

  • Analysis at Each Time Point:

    • At each time point, perform the following analyses on the withdrawn aliquots:

      • Visual Inspection: Note any changes in color or the appearance of particulate matter.

      • pH Measurement: Record the pH of the solution.

      • HPLC Analysis: Determine the concentration of this compound and the presence of any degradation products. The appearance of new peaks or a decrease in the main peak area indicates degradation.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.

    • Plot the percentage remaining against time for each storage condition to determine the degradation kinetics.

    • Identify and, if possible, quantify any major degradation products.

Visualizations

Piperidine-4-sulfonic_acid_Stability_Factors Factors Influencing this compound Stability Temperature Temperature Stable Stable Temperature->Stable Low Temp (-20°C, -80°C) Degradation Degradation Temperature->Degradation High Temp Light Light Exposure Light->Degradation UV/Visible Moisture Moisture/Humidity Moisture->Degradation Hydrolysis? pH Solution pH pH->Degradation Extremes Solid Solid (Powder) Solid->Stable More Stable Solution In Solution Solution->Degradation Less Stable

Caption: Factors influencing this compound stability.

References

quality control measures for Piperidine-4-sulfonic acid in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive quality control measures for Piperidine-4-sulfonic acid (P4S). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the typical quality specifications for this compound?

A1: High-quality this compound for research purposes should meet stringent purity and identity criteria. A summary of typical specifications found on a Certificate of Analysis (CoA) is provided in the table below.

Q2: I am not getting a good peak shape for this compound in my reverse-phase HPLC analysis. What could be the issue?

A2: this compound is a highly polar, zwitterionic compound and lacks a strong UV chromophore, which presents challenges for standard reverse-phase HPLC with UV detection.[1][2] Poor peak shape (e.g., tailing or no retention) is common under these conditions.

  • Troubleshooting Steps:

    • Incorporate an Ion-Pairing Agent: To improve retention on a C18 column, use an ion-pairing agent in the mobile phase. Heptafluorobutyric acid (HFBA) is a suitable choice for forming a neutral complex with the analyte, which will have better interaction with the stationary phase.[1]

    • Consider Mixed-Mode Chromatography: A mixed-mode HPLC column that has both reverse-phase and ion-exchange characteristics can provide better retention and peak shape for highly polar and charged analytes like P4S.

Q3: My ¹H NMR spectrum shows unexpected peaks. What could be the source of these impurities?

A3: Unexpected signals in the ¹H NMR spectrum typically indicate the presence of residual solvents or impurities from the synthesis process.

  • Troubleshooting Steps:

    • Identify Common Solvents: Compare the chemical shifts of the unknown peaks with common NMR solvent charts. Deuterated water (D₂O) is a common solvent for P4S, and the residual H₂O peak will be present.

    • Consider Synthetic Precursors: Common synthetic routes for piperidine (B6355638) derivatives may start from compounds like piperidine or 1-benzyl-4-piperidone.[5] Residual amounts of these starting materials or related byproducts could be present. A comparison of the spectrum with reference spectra of these potential impurities can help in their identification.[6]

Q4: How should I prepare and store solutions of this compound to ensure stability?

A4: To maintain the integrity of this compound, proper storage is crucial.

  • Storage Recommendations:

    • Solid Form: Store the powdered form of P4S at -20°C for long-term stability (up to 3 years).[7]

    • In Solution: For stock solutions, it is recommended to store them at -80°C for up to 6 months, or at -20°C for up to 1 month.[7][8] Avoid repeated freeze-thaw cycles by preparing aliquots.[8]

Q5: I am having trouble detecting this compound using ESI-Mass Spectrometry. What parameters should I optimize?

A5: As a pre-charged zwitterionic molecule, P4S should be readily ionizable by electrospray ionization (ESI).[2] If you are experiencing detection issues, consider the following:

  • Troubleshooting Steps:

    • Select the Correct Ionization Mode: Due to the sulfonic acid group, negative ion mode ([M-H]⁻) is typically effective. However, the piperidine nitrogen can be protonated, so positive ion mode ([M+H]⁺) should also be evaluated.

    • Optimize Mobile Phase: Ensure your mobile phase is compatible with MS and promotes ionization. Volatile buffers such as ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are recommended. For negative ion mode, a basic mobile phase (e.g., containing a small amount of ammonium hydroxide) can improve signal, while an acidic mobile phase (e.g., with formic acid) is suitable for positive ion mode.

    • Direct Infusion: To optimize MS parameters without chromatographic separation, perform a direct infusion of a dilute solution of P4S (e.g., 1-10 µg/mL) into the mass spectrometer. This allows for fine-tuning of parameters like capillary voltage and gas flows for maximum signal intensity.

Data Presentation

The following table summarizes the typical quality control specifications for research-grade this compound based on a supplier's Certificate of Analysis.[7]

ParameterSpecificationMethod
Appearance Light brown to brown solidVisual Inspection
Purity ≥ 99.95%HPLC
Identity Consistent with structure¹H NMR
Molecular Weight Confirmation Consistent with structureMass Spectrometry (MS)

Experimental Protocols

Protocol 1: Purity Determination by HPLC with Charged Aerosol Detection (CAD)

This method is adapted from a validated protocol for a structurally similar compound, 4-methanesulfonyl-piperidine, which also lacks a UV chromophore.[1]

  • Instrumentation:

    • HPLC system with a binary pump

    • Charged Aerosol Detector (CAD)

    • Atlantis C18 column (150 x 4.6 mm, 3.5 µm) or equivalent

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Heptafluorobutyric acid (HFBA)

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of 0.1% HFBA in a water:acetonitrile (90:10, v/v) mixture.

    • Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 40°C

      • Injection Volume: 10 µL

      • CAD Settings: Nitrogen gas pressure at 35 psi.

    • Analysis: Inject the sample and integrate the peak area. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher)

    • 5 mm NMR tubes

  • Reagents:

    • Deuterium oxide (D₂O)

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of D₂O.

    • Data Acquisition:

      • Acquire a ¹H NMR spectrum.

      • The spectrum should be referenced to the residual HDO signal.

    • Expected Spectral Features: The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine ring. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) will appear downfield compared to those in unsubstituted piperidine. The proton at the C4 position will be coupled to the adjacent protons at C3 and C5. The overall spectrum should be consistent with the known structure of this compound.

Protocol 3: Molecular Weight Verification by ESI-Mass Spectrometry
  • Instrumentation:

    • Mass spectrometer with an Electrospray Ionization (ESI) source (e.g., Q-TOF or ion trap).

  • Reagents:

    • Methanol or Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (for positive ion mode) or Ammonium hydroxide (B78521) (for negative ion mode)

  • Procedure:

    • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., water:methanol 50:50). Dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

    • Mobile Phase: A typical mobile phase for direct infusion is 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

    • Mass Spectrometry Parameters:

      • Ionization Mode: ESI, both positive and negative modes should be checked.

      • Mass Range: Scan from m/z 50 to 500.

    • Analysis: Infuse the sample solution into the mass spectrometer. The expected molecular weight of this compound is 165.21 g/mol .

      • In positive ion mode, expect to see the protonated molecule [M+H]⁺ at m/z 166.05.

      • In negative ion mode, expect to see the deprotonated molecule [M-H]⁻ at m/z 164.04.

Visualizations

Quality_Control_Workflow General Quality Control Workflow for a Research Chemical cluster_0 1. Raw Material cluster_1 2. QC Testing cluster_2 3. Data Review & Disposition raw_material Receiving Raw Material quarantine Quarantine raw_material->quarantine sampling Sampling quarantine->sampling testing_group sampling->testing_group identity Identity Confirmation (NMR, MS) data_review Review of Test Results identity->data_review purity Purity Analysis (HPLC) purity->data_review appearance Physical Appearance appearance->data_review testing_group->identity testing_group->purity testing_group->appearance spec_check Compare to Specifications data_review->spec_check pass Pass spec_check->pass Meets Specs fail Fail spec_check->fail Out of Spec release Release for Use pass->release reject Reject & Investigate fail->reject

Caption: A flowchart illustrating the key stages of a quality control process for a research chemical, from raw material receipt to final disposition.[9][10]

GABA_A_Signaling Simplified GABA-A Receptor Signaling Pathway cluster_membrane Postsynaptic Membrane cluster_extracellular Synaptic Cleft cluster_intracellular Intracellular Space GABA_A_Receptor GABA-A Receptor (Ion Channel) Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Channel Opens (Cl⁻ Influx) GABA GABA GABA->GABA_A_Receptor binds P4S This compound (Agonist) P4S->GABA_A_Receptor binds Hyperpolarization Hyperpolarization (Inhibition of Neuron) Cl_ion->Hyperpolarization leads to

Caption: A diagram showing how this compound acts as an agonist at the GABA-A receptor, leading to neuronal inhibition.[11][12]

References

Validation & Comparative

A Comparative Guide to GABA-A Receptor Agonists: Piperidine-4-sulfonic acid, Isoguvacine, and Gaboxadol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three key GABA-A receptor agonists: Piperidine-4-sulfonic acid (P4S), isoguvacine, and gaboxadol (B1217033). The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. Its effects are primarily mediated through the GABA-A receptor, a ligand-gated ion channel. Agonists of the GABA-A receptor are of significant interest for their potential therapeutic applications in conditions such as epilepsy, anxiety, and sleep disorders. This guide focuses on a comparative analysis of three such agonists: this compound, a synthetic analog of GABA; isoguvacine, a conformationally restricted GABA analog; and gaboxadol, a selective extrasynaptic GABA-A receptor agonist.

Mechanism of Action: The GABAergic Signaling Pathway

Activation of the GABA-A receptor by an agonist leads to the opening of a chloride ion channel, resulting in an influx of chloride ions into the neuron. This influx hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect. The diverse subunit composition of GABA-A receptors (typically combinations of α, β, and γ or δ subunits) gives rise to a variety of receptor subtypes with distinct pharmacological properties and physiological roles.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_synthesis GABA GAD->GABA_synthesis GABA_vesicle GABA Vesicle GABA_synthesis->GABA_vesicle Packaging GABA_released GABA GABA_vesicle->GABA_released Exocytosis GABA_A_Receptor GABA-A Receptor GABA_released->GABA_A_Receptor Binds to Agonist This compound Isoguvacine Gaboxadol Agonist->GABA_A_Receptor Binds to Chloride_Channel Cl- Channel Opening GABA_A_Receptor->Chloride_Channel Activation Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx

Figure 1. Simplified diagram of the GABAergic signaling pathway and the action of GABA-A receptor agonists.

Comparative Pharmacological Data

The following tables summarize the available quantitative data for this compound, isoguvacine, and gaboxadol, focusing on their binding affinity (Ki) and potency (EC50) at various GABA-A receptor subtypes. It is important to note that these values can vary depending on the specific experimental conditions, such as the expression system and radioligand used.

Table 1: Binding Affinity (Ki) and Potency (IC50) of GABA-A Receptor Agonists

CompoundReceptor Subtype/PreparationKi (nM)IC50 (µM)Reference(s)
This compound Bovine Cortex Membranes (High Affinity)17 ± 7 (KD)-[1]
Bovine Cortex Membranes (Low Affinity)237 ± 100 (KD)-[1]
Inhibition of [3H]-GABA binding-0.034[2]
Isoguvacine GABA-ρ2-35[3]
Native (rat brain)-5.6[4]
Gaboxadol (THIP) α4β3δ-0.03 - 0.05[5]
α6β3δ-0.03 - 0.05[5]

Table 2: Efficacy (Emax or Functional Activity) of GABA-A Receptor Agonists

CompoundReceptor SubtypeEfficacy (% of GABA max response)NotesReference(s)
This compound α1, α4, α6 containing7.2 - 21%Low efficacy[6]
α2, α3, α5 containing75 - 96%High efficacy[6]
Isoguvacine GABA-ρ1~40%Two-fold higher efficacy than at GABA-ρ2[3]
GABA-ρ2~25%Six-fold greater potency than at GABA-ρ1[3]
Gaboxadol (THIP) Extrasynaptic α4βδHighSelective agonist[7]

Experimental Protocols

The characterization of these GABA-A receptor agonists relies on two primary experimental techniques: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay

This technique is used to determine the binding affinity of a compound for a receptor.

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue or Transfected Cells Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Pellet Isolated Membranes Centrifugation->Membrane_Pellet Incubation Incubate Membranes with Radioligand ([3H]GABA or [3H]muscimol) and Test Compound Membrane_Pellet->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash to Remove Unbound Ligand Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data Radioactivity Measurement Scintillation->Data Analysis Calculate Ki or IC50 values Data->Analysis

Figure 2. General workflow for a radioligand binding assay to determine GABA-A receptor affinity.

Detailed Methodology:

  • Membrane Preparation: Brain tissue (e.g., rat or bovine cortex) or cells expressing specific recombinant GABA-A receptor subtypes are homogenized in a buffered solution. The homogenate is then subjected to a series of centrifugations to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in a binding buffer.

  • Binding Assay: The prepared membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]GABA or [3H]muscimol) and varying concentrations of the unlabeled test compound (this compound, isoguvacine, or gaboxadol). The incubation is typically carried out at 0-4°C to minimize degradation.

  • Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand. The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data is used to generate competition binding curves, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Electrophysiological Recordings (Two-Electrode Voltage Clamp)

This technique is employed to measure the functional activity (potency and efficacy) of the agonists on GABA-A receptors expressed in Xenopus oocytes.

TEVC_Workflow cluster_expression Receptor Expression cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cRNA cRNA of GABA-A Receptor Subunits Injection Microinjection cRNA->Injection Oocyte Xenopus Oocyte Oocyte->Injection Incubation Incubation (2-5 days) Injection->Incubation Voltage_Clamp Two-Electrode Voltage Clamp Incubation->Voltage_Clamp Perfusion Perfusion with Agonist (P4S, Isoguvacine, or Gaboxadol) Voltage_Clamp->Perfusion Current_Measurement Measure Chloride Current Perfusion->Current_Measurement Dose_Response Construct Dose-Response Curve Current_Measurement->Dose_Response EC50_Emax Calculate EC50 and Emax Dose_Response->EC50_Emax

Figure 3. Workflow for characterizing GABA-A receptor agonists using two-electrode voltage clamp in Xenopus oocytes.

Detailed Methodology:

  • Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the specific GABA-A receptor subunits of interest. The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.

  • Two-Electrode Voltage Clamp: An injected oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a fixed holding potential (typically -60 to -80 mV).

  • Agonist Application: The oocyte is perfused with a control solution, followed by solutions containing increasing concentrations of the test agonist (this compound, isoguvacine, or gaboxadol).

  • Data Acquisition and Analysis: The agonist-induced chloride current is recorded at each concentration. This data is then used to construct a dose-response curve, from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined.

Conclusion

This compound, isoguvacine, and gaboxadol are all valuable tools for studying the GABAergic system. However, they exhibit distinct pharmacological profiles. This compound demonstrates significant functional selectivity for GABA-A receptors containing α2, α3, and α5 subunits, acting as a partial agonist with low efficacy at receptors with other α subunits.[6] Isoguvacine is a potent GABA-A receptor agonist but its ability to cross the blood-brain barrier is limited.[8] Gaboxadol shows a preference for extrasynaptic δ-subunit containing GABA-A receptors, which are responsible for tonic inhibition.[5][7] The choice of agonist for a particular research application will therefore depend on the specific GABA-A receptor subtypes and the type of GABAergic transmission (phasic vs. tonic) being investigated. The experimental protocols outlined in this guide provide a framework for the continued characterization of these and other novel GABA-A receptor modulators.

References

A Comparative Guide to Piperidine-4-sulfonic Acid and Bicuculline in GABA-A Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Piperidine-4-sulfonic acid (P4S) and bicuculline (B1666979), two key pharmacological tools used in the study of GABA-A receptors. By presenting experimental data, outlining methodologies, and visualizing key concepts, this document aims to equip researchers with the necessary information to select the appropriate compound for their experimental needs.

At a Glance: Key Differences

FeatureThis compound (P4S)Bicuculline
Primary Mechanism of Action Partial agonist at GABA-A receptorsCompetitive antagonist at GABA-A receptors
Effect on GABA-A Receptor Activates the receptor, but with lower efficacy than the full agonist GABA, particularly at specific subunits. Can act as a functional antagonist at subunits where it has very low efficacy.Blocks the binding of GABA to the receptor, preventing its activation.
Subunit Selectivity Exhibits functional selectivity, with high efficacy at α2, α3, and α5 subunits and low efficacy at α1, α4, and α6 subunits.[1]Generally considered a non-selective competitive antagonist of GABA-A receptors.[2]
Off-Target Effects Described as a moderately potent GABA-A-ρ receptor antagonist.[1]Can block Ca2+-activated potassium channels.[3]
Blood-Brain Barrier Permeability Does not cross the blood-brain barrier.[1]Crosses the blood-brain barrier, can induce convulsions.[3]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and bicuculline. It is crucial to note that these values are compiled from different studies and experimental conditions, which can influence the exact figures.

This compound (P4S): Binding and Efficacy Data
ParameterValueSpecies/TissueReceptor Subtype(s)Experimental MethodReference
IC50 (vs [3H]GABA binding)0.034 µM-GABA-ARadioligand Binding Assay[3]
KD (High Affinity) 17 ± 7 nMBovine CortexNot specified[3H]P4S Binding Assay[4]
KD (Low Affinity) 237 ± 100 nMBovine CortexNot specified[3H]P4S Binding Assay[4]
Bmax (High Affinity) 0.15 ± 0.07 pmol/mg proteinBovine CortexNot specified[3H]P4S Binding Assay[4]
Bmax (Low Affinity) 0.80 ± 0.20 pmol/mg proteinBovine CortexNot specified[3H]P4S Binding Assay[4]
kon (High Affinity) 5.6 x 10^7 M-1 min-1Bovine CortexNot specified[3H]P4S Binding Assay[4]
koff (High Affinity) 0.83 min-1Bovine CortexNot specified[3H]P4S Binding Assay[4]
Emax (α2, α3, α5 subunits) 75-96%-α2, α3, α5Electrophysiology[1]
Emax (α1, α4, α6 subunits) 7.2-21%-α1, α4, α6Electrophysiology[1]
Bicuculline: Antagonist Potency Data
ParameterValueSpecies/Tissue/Cell LineReceptor Subtype(s)Experimental MethodReference
IC50 2 µM (at 40 µM GABA)Not specifiedGABA-ANot specified[3]
IC50 3.3 µM (at 30 µM GABA)HEK cellsα5β3γ2Automated Patch Clamp (QPatch)[5]
pKB ~5.9Xenopus oocytesα1β1, α1β1γ2S, α1β1γ2LTwo-Electrode Voltage Clamp[2]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

GABA_A_Receptor_Signaling cluster_receptor GABA-A Receptor cluster_downstream Cellular Response GABA_Site GABA Binding Site Ion_Channel Cl- Channel (Closed) GABA_Site->Ion_Channel Activation Hyperpolarization Hyperpolarization Ion_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_Site Binds P4S This compound (Partial Agonist) P4S->GABA_Site Binds Bicuculline Bicuculline (Competitive Antagonist) Bicuculline->GABA_Site Blocks No_Effect No Change in Membrane Potential Bicuculline->No_Effect Prevents GABA binding Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: GABA-A receptor signaling pathway illustrating the binding of GABA, this compound, and Bicuculline.

Experimental_Workflow cluster_electrophysiology Whole-Cell Patch Clamp Electrophysiology cluster_binding Radioligand Binding Assay start Prepare cultured cells expressing GABA-A receptors patch Establish whole-cell patch clamp configuration start->patch baseline Record baseline GABA-evoked currents patch->baseline application Apply test compound (P4S or Bicuculline) + GABA baseline->application record Record changes in GABA-evoked currents application->record washout Washout test compound record->washout washout->baseline Re-establish baseline analysis Analyze data: dose-response curves, IC50/EC50 values washout->analysis start_bind Prepare cell membranes with GABA-A receptors incubate Incubate membranes with radiolabeled ligand ([3H]GABA) and test compound start_bind->incubate separate Separate bound and free radioligand incubate->separate quantify Quantify bound radioactivity separate->quantify analysis_bind Analyze data: determine IC50 and Ki values quantify->analysis_bind

Caption: Experimental workflows for comparing this compound and Bicuculline using electrophysiology and binding assays.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is a generalized procedure for assessing the effects of P4S and bicuculline on GABA-A receptor currents. Specific parameters may need to be optimized based on the cell type and recording equipment.

1. Cell Preparation:

  • Culture cells (e.g., HEK293, Xenopus oocytes, or primary neurons) expressing the desired GABA-A receptor subunit combination.

  • Plate cells onto glass coverslips 24-48 hours prior to recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

  • Prepare stock solutions of GABA, this compound, and bicuculline in the appropriate solvent and dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Recording:

  • Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope and perfuse with external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-6 MΩ when filled with the internal solution.

  • Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal.

  • Rupture the cell membrane by applying a brief pulse of negative pressure to establish the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

4. Data Acquisition:

  • Obtain a stable baseline recording of the holding current.

  • Apply a known concentration of GABA to elicit a control current response.

  • After a washout period and return to baseline, co-apply GABA with varying concentrations of either this compound or bicuculline.

  • Record the current responses at each concentration.

  • Perform a final washout to ensure the reversibility of the drug effect.

5. Data Analysis:

  • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

  • For bicuculline, calculate the percentage of inhibition and plot against the logarithm of the antagonist concentration to determine the IC50 value using a sigmoidal dose-response curve.

  • For P4S, analyze its effect on the GABA-evoked current. If it potentiates the current at certain subunits, calculate the percentage of potentiation and determine the EC50. If it inhibits, calculate the IC50.

Protocol 2: Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of P4S and bicuculline for the GABA-A receptor.

1. Membrane Preparation:

  • Homogenize brain tissue (e.g., rat cortex) or cells expressing GABA-A receptors in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Repeat this step multiple times to remove endogenous GABA.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add a constant amount of membrane protein to each well.

  • Add a fixed concentration of a radiolabeled GABA-A receptor ligand (e.g., [3H]GABA or [3H]muscimol).

  • For total binding, add assay buffer.

  • For non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., unlabeled GABA).

  • For competition binding, add varying concentrations of the test compound (this compound or bicuculline).

  • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Separation and Quantification:

  • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Concluding Remarks

The choice between this compound and bicuculline in GABA-A receptor research is dictated by the specific experimental question. Bicuculline serves as a classic, non-selective competitive antagonist, ideal for studies requiring a complete blockade of GABA-A receptor-mediated neurotransmission. Its ability to induce epileptiform activity in vitro also makes it a valuable tool for epilepsy research.

In contrast, this compound offers a more nuanced approach. As a partial agonist with functional selectivity for different α subunits, it allows for the investigation of the roles of specific GABA-A receptor isoforms in neuronal signaling. Its inability to cross the blood-brain barrier makes it suitable for studies on peripheral GABA-A receptors without confounding central nervous system effects.

Researchers should carefully consider the distinct pharmacological profiles, including subunit selectivity and potential off-target effects, of each compound when designing their experiments and interpreting their results. The detailed protocols provided in this guide offer a starting point for the rigorous and reproducible investigation of GABA-A receptor function.

References

A Comparative In Vitro Analysis of Piperidine-4-sulfonic Acid and Muscimol for GABAergic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount for advancing our understanding of neurotransmitter systems. This guide provides a comprehensive comparative analysis of two prominent GABAA receptor agonists, Piperidine-4-sulfonic acid (P4S) and muscimol (B1676869), for in vitro research applications. By examining their pharmacological profiles, receptor subtype selectivity, and functional activities, this document aims to equip researchers with the necessary information to make informed decisions for their experimental designs.

Introduction to this compound and Muscimol

This compound (P4S) is a synthetic and potent partial agonist of the GABAA receptor.[1][2] It is a cyclized analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] A key characteristic of P4S is its functional selectivity for GABAA receptors with different α subunit compositions.[1] Notably, P4S is a highly charged zwitterion and does not cross the blood-brain barrier, making it exclusively suitable for in vitro or peripheral studies.[1]

Muscimol, a naturally occurring psychoactive isoxazole (B147169) found in mushrooms of the Amanita genus, is a potent and selective agonist at ionotropic GABA receptors.[3][4] Structurally similar to GABA, muscimol readily crosses the blood-brain barrier and has been extensively used as a ligand to probe GABA receptor function in both in vitro and in vivo studies.[5][6] It acts as a full agonist at most GABAA receptor subtypes.[7]

Comparative Pharmacological Data

The following tables summarize the key quantitative data for this compound and muscimol, providing a direct comparison of their binding affinities and functional potencies at GABAA receptors.

CompoundParameterValueReceptor Subtype / ConditionReference
This compound IC500.034 µMInhibition of [3H]GABA binding[8]
KD (high affinity)17 ± 7 nMBovine cortex membranes[9]
KD (low affinity)237 ± 100 nMBovine cortex membranes[9]
Emax75-96%α2, α3, and α5 containing GABAA receptors[1]
Emax7.2-21%α1, α4, and α6 containing GABAA receptors[1]
Muscimol IC505 nM[3H]Muscimol Binding[10]
EC501-2 nMRecombinant α4β3δ GABAA receptors[11]
KD~1.6 nMα4βδ receptors in forebrain[11]
KD~1 nMα6βδ receptors in cerebellum[11]
EC50180 ± 83 nMα1β3 GABAA receptors (HEK 293 cells)[12]
EC500.65 ± 0.22 µMHuman α1β3 GABAA receptor (oocytes)[12][13]

Signaling Pathways and Experimental Workflows

The activation of GABAA receptors by agonists like P4S and muscimol leads to the opening of a chloride ion channel, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. The following diagrams illustrate the canonical GABAA receptor signaling pathway and a typical experimental workflow for characterizing these compounds.

GABA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA / Agonist (P4S or Muscimol) GABA_A_Receptor GABA_A Receptor Cl- Channel GABA->GABA_A_Receptor Cl_ion Cl- GABA_A_Receptor:c->Cl_ion Influx Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Figure 1: Simplified GABAA Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293 expressing GABA_A receptor subtypes) membrane_prep Membrane Preparation cell_culture->membrane_prep electrophysiology Electrophysiology (Patch-Clamp) (Determine EC_50, E_max) cell_culture->electrophysiology binding_assay Radioligand Binding Assay (Determine K_d, K_i, B_max) membrane_prep->binding_assay data_analysis Data Analysis and Curve Fitting binding_assay->data_analysis electrophysiology->data_analysis comparison Comparative Analysis of P4S and Muscimol data_analysis->comparison

Figure 2: General Experimental Workflow for Compound Characterization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize this compound and muscimol.

Radioligand Binding Assay ([3H]Muscimol)

This protocol describes a method for determining the binding affinity of unlabeled ligands by measuring their ability to displace the radiolabeled agonist [3H]muscimol from GABAA receptors in brain membrane preparations.

1. Membrane Preparation:

  • Homogenize rat brains in ice-cold 0.32 M sucrose.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Wash the resulting pellet by resuspension in buffer and repeat the centrifugation step three more times to remove endogenous GABA.

  • Resuspend the final pellet in the assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL.

2. Binding Assay:

  • In a 96-well plate, add the prepared membrane homogenate.

  • Add varying concentrations of the unlabeled test compound (P4S or a competitor).

  • Add a fixed concentration of [3H]muscimol (e.g., 1-5 nM).

  • For non-specific binding determination, add a high concentration of unlabeled GABA (e.g., 100 µM).

  • Incubate the plate at 4°C for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific [3H]muscimol binding) by non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the functional characterization of GABAA receptor agonists by measuring the ion currents they evoke in whole cells.

1. Cell Preparation:

  • Culture cells (e.g., HEK293 or Xenopus oocytes) expressing the desired GABAA receptor subunit combination.

  • Plate the cells onto coverslips for recording.

2. Electrophysiological Recording:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with an extracellular solution.

  • Fabricate patch pipettes from borosilicate glass and fill with an intracellular solution.

  • Under visual guidance, form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.

  • Apply a brief suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

3. Compound Application and Data Acquisition:

  • Apply the test compound (P4S or muscimol) at various concentrations to the cell using a perfusion system.

  • Record the resulting changes in membrane current using an amplifier and data acquisition software.

  • Wash out the compound with the extracellular solution to allow the current to return to baseline.

4. Data Analysis:

  • Measure the peak amplitude of the current response at each compound concentration.

  • Normalize the responses to the maximal response.

  • Plot the normalized response as a function of the logarithm of the agonist concentration.

  • Fit the data with the Hill equation to determine the EC50 (the concentration that elicits a half-maximal response) and the Hill coefficient.

Conclusion

This compound and muscimol are both valuable tools for the in vitro investigation of GABAA receptors, each with distinct properties that make them suitable for different experimental questions. Muscimol, as a potent, full agonist that crosses the blood-brain barrier, is a classic tool for general GABAA receptor studies. In contrast, P4S, with its partial agonism, functional selectivity for specific α subunits, and inability to cross the blood-brain barrier, offers a more nuanced tool for dissecting the roles of different GABAA receptor subtypes in peripheral tissues or in isolated in vitro systems. The choice between these two compounds will ultimately depend on the specific aims of the research, with the data and protocols provided in this guide serving as a foundation for well-informed experimental design.

References

Validating GABAA Receptor Activation: A Comparative Guide to Piperidine-4-sulfonic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of GABAA receptor activation is a critical step in neuroscience research and the development of novel therapeutics targeting the central nervous system. Piperidine-4-sulfonic acid (P4S) has emerged as a valuable tool in this process due to its specific pharmacological profile. This guide provides a comprehensive comparison of P4S with other key GABAA receptor agonists, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

This compound: A Profile

This compound (P4S) is a synthetic, cyclized analog of the endogenous neurotransmitter γ-aminobutyric acid (GABA).[1] It functions as a potent and selective partial agonist at GABAA receptors. A key characteristic of P4S is its functional selectivity for different α subunit compositions within the pentameric GABAA receptor complex. It exhibits high activational efficacy at GABAA receptors containing α2, α3, and α5 subunits, while demonstrating low efficacy at receptors with α1, α4, and α6 subunits.[1] This property makes P4S a useful tool for dissecting the roles of specific GABAA receptor subtypes. Notably, P4S is a highly charged zwitterion and does not cross the blood-brain barrier, limiting its application to in vitro and peripheral studies.[1]

Comparative Analysis of GABAA Receptor Agonists

The selection of an appropriate agonist for GABAA receptor validation depends on the specific research question, including the desired receptor subtype selectivity and level of activation. Below is a comparison of P4S with other commonly used GABAA receptor agonists.

Quantitative Data Summary

The following tables summarize the binding affinity (Kd), potency (EC50/IC50), and efficacy (Emax) of P4S and its alternatives. It is important to note that these values are often derived from different studies using various experimental systems (e.g., different expression systems, tissues, and radioligands), which can influence the results.

LigandReceptor/TissueBinding Affinity (Kd) (nM)Reference
This compound (P4S) Bovine brain synaptic membranes17 ± 7 (High-affinity site)[2]
237 ± 100 (Low-affinity site)[2]
GABA Bovine brain synaptic membranesSimilar Bmax to [3H]P4S[2]
Muscimol Rat brain membranes--
Gaboxadol (THIP) Rat brain synaptic membranes--
Isoguvacine Rat brain membranes--

Table 1: Comparative Binding Affinities of GABAA Receptor Agonists. This table presents the dissociation constants (Kd) of various agonists, indicating their affinity for the GABAA receptor.

LigandGABAA Receptor SubtypePotency (EC50/IC50) (µM)Efficacy (Emax) (% of GABA response)Reference
This compound (P4S) α1-containing-7.2 - 21[1]
α2-containing-75 - 96[1]
α3-containing-75 - 96[1]
α4-containing-7.2 - 21[1]
α5-containing-75 - 96[1]
α6-containing-7.2 - 21[1]
Inhibition of [3H]-GABA binding0.034-[3]
GABA Human hypothalamic tissue (in oocytes)6.8100[1]
Muscimol Guinea pig distal colon11 - 12.5 (EC50 for relaxation/contraction)-
Gaboxadol (THIP) α3β1γ2 receptors (in oocytes)411 ± 13-
Isoguvacine --Full agonist[4]

Table 2: Comparative Potency and Efficacy of GABAA Receptor Agonists. This table outlines the concentration required for half-maximal effect (EC50/IC50) and the maximum response (Emax) relative to GABA for different agonists across various receptor subtypes.

Experimental Protocols for Validating GABAA Receptor Activation

Accurate and reproducible data are paramount in receptor pharmacology. The following sections provide detailed methodologies for three key experimental techniques used to validate GABAA receptor activation.

Radioligand Binding Assay

This technique is used to determine the affinity of a compound for the GABAA receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Kd) and binding site density (Bmax) of this compound or other ligands at the GABAA receptor.

Materials:

  • [3H]Muscimol or [3H]P4S (Radioligand)

  • Unlabeled P4S, GABA, or other competing ligands

  • Rat or bovine brain tissue

  • Homogenization buffer (e.g., 0.32 M sucrose)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Membrane Preparation:

    • Homogenize brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in binding buffer and recentrifugation. Repeat this step multiple times to remove endogenous GABA.

    • Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration.

  • Binding Assay:

    • Set up assay tubes containing a fixed concentration of radioligand ([3H]Muscimol or [3H]P4S).

    • For saturation binding experiments, add increasing concentrations of the radioligand.

    • For competition binding experiments, add a fixed concentration of radioligand and increasing concentrations of the unlabeled competitor (e.g., P4S).

    • To determine non-specific binding, include tubes with a high concentration of unlabeled GABA.

    • Add the membrane preparation to each tube to initiate the binding reaction.

    • Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Termination and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For saturation experiments, plot specific binding against the radioligand concentration and fit the data to a one-site or two-site binding model to determine Kd and Bmax.

    • For competition experiments, plot the percentage of specific binding against the concentration of the unlabeled competitor and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Two-Microelectrode Voltage Clamp (TEVC) Electrophysiology

This technique is widely used to study the function of ion channels, including GABAA receptors, expressed in Xenopus oocytes.

Objective: To characterize the electrophysiological properties of GABAA receptors and determine the potency (EC50) and efficacy (Emax) of agonists like P4S.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the desired GABAA receptor subunits

  • Microinjection setup

  • Two-microelectrode voltage clamp amplifier and data acquisition system

  • Microelectrodes filled with 3 M KCl

  • Perfusion system

  • Recording chamber

  • Oocyte recording solution (e.g., ND96)

  • Agonist solutions (e.g., P4S, GABA)

Protocol:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with a solution containing the cRNAs for the GABAA receptor subunits of interest.

    • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Apply agonist solutions at various concentrations using the perfusion system.

    • Record the resulting currents.

  • Data Analysis:

    • Measure the peak current amplitude for each agonist concentration.

    • Normalize the current responses to the maximal response elicited by a saturating concentration of GABA.

    • Plot the normalized current against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Patch-Clamp Electrophysiology

This high-resolution technique allows for the recording of ionic currents through single or multiple ion channels in a small patch of cell membrane.

Objective: To investigate the effects of P4S and other ligands on the gating properties of GABAA receptors at the single-channel or whole-cell level.

Materials:

  • Cultured cells expressing GABAA receptors (e.g., HEK293 cells, neurons)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Patch pipettes

  • Recording chamber

  • Perfusion system

  • Extracellular and intracellular solutions

  • Agonist solutions

Protocol:

  • Cell Preparation:

    • Plate cells on coverslips in a petri dish.

    • Place a coverslip in the recording chamber on the stage of an inverted microscope.

  • Pipette Preparation and Seal Formation:

    • Fabricate patch pipettes from borosilicate glass capillaries and fire-polish the tips.

    • Fill the pipette with the appropriate intracellular solution.

    • Under visual guidance, bring the pipette tip into contact with the cell membrane.

    • Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

  • Recording Configurations:

    • Whole-cell: Apply a brief pulse of suction to rupture the membrane patch, allowing electrical access to the entire cell. This configuration is used to record the summed activity of all channels in the cell membrane.

    • Outside-out: After establishing a whole-cell configuration, slowly pull the pipette away from the cell, causing a small piece of membrane to reseal with the extracellular side facing outwards. This is useful for studying the effects of extracellularly applied ligands.

  • Data Acquisition and Analysis:

    • Apply agonist-containing solutions to the cell or patch using a perfusion system.

    • Record the resulting currents.

    • Analyze the current traces to determine parameters such as peak amplitude, activation and deactivation kinetics, and single-channel conductance and open probability.

Visualizing GABAA Receptor Signaling and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the GABAA receptor signaling pathway and a typical experimental workflow for validating GABAA receptor activation.

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA / Agonist (e.g., P4S) GABAAR GABAA Receptor (Ligand-gated ion channel) GABA->GABAAR Binds to receptor Cl_ion Chloride Ions (Cl⁻) GABAAR->Cl_ion Channel opens, Cl⁻ influx Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Increased negative charge Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Decreased excitability

Caption: GABAA Receptor Signaling Pathway.

Experimental_Workflow cluster_ligand Ligand Selection cluster_assay Assay Selection & Execution cluster_analysis Data Analysis & Interpretation Ligand Select GABAA Receptor Agonist (e.g., P4S, Muscimol, GABA) Binding Radioligand Binding Assay (Determine Affinity - Kd) Ligand->Binding TEVC Two-Microelectrode Voltage Clamp (Determine Potency - EC50 & Efficacy - Emax) Ligand->TEVC PatchClamp Patch-Clamp Electrophysiology (Detailed Functional Characterization) Ligand->PatchClamp Analysis Analyze Data: - Binding Curves - Dose-Response Curves - Current Kinetics Binding->Analysis TEVC->Analysis PatchClamp->Analysis Comparison Compare with Alternatives & Draw Conclusions Analysis->Comparison

Caption: Experimental Workflow for GABAA Receptor Agonist Validation.

By understanding the distinct properties of this compound and other GABAA receptor agonists, and by applying rigorous experimental methodologies, researchers can effectively validate GABAA receptor activation and advance our understanding of its role in health and disease.

References

A Comparative Guide to the GABAergic Effects of Piperidine-4-sulfonic Acid and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the effects of Piperidine-4-sulfonic acid (P4S) with other notable GABAergic compounds. By presenting objective comparisons of performance supported by experimental data, this document aims to be an invaluable resource for researchers and professionals in the fields of neuroscience and drug development. The information is curated to facilitate a deeper understanding of the nuanced interactions between these compounds and the GABAergic system.

Quantitative Data Comparison

The following tables summarize the binding affinities and functional potencies of this compound and other selected GABAergic compounds at GABAA and GABAB receptors. These values are critical for understanding the selectivity and potency of these agents.

Table 1: Comparative Binding Affinities (Ki in nM) and Potencies (IC50/EC50 in µM) of GABAA Receptor Agonists

CompoundReceptor SubtypeKi (nM)IC50 (µM)EC50 (µM)
This compound (P4S) GABAA (³H-GABA binding inhibition)-0.034[1]-
Bovine Cortex (High Affinity)17 ± 7--
Bovine Cortex (Low Affinity)237 ± 100--
GABA α1β2γ2--0.43[2]
α3β1--55 ± 6[3]
α3β1γ2--200 ± 38[3]
Muscimol (B1676869) α1β3--0.65 ± 0.22[4]
GABAA (³H-muscimol binding)180 ± 83--
α4β3δ--~0.001-0.002[5]
Gaboxadol (THIP) α4β3δ--0.03-0.05[5]
α3β1--139 ± 19[3]
α3β1γ2--411 ± 13[3]
Isoguvacine GABAA--~10[6]
Diazepam α1β2γ2---
α1β3γ2---
α2β3γ2---
α5β3γ2---
iCell Neurons--0.42[2]

Table 2: Comparative Efficacy (Emax) of GABAA Receptor Agonists

CompoundReceptor SubtypeEmax (%)
This compound (P4S) α2, α3, α5 containing75-96[7]
α1, α4, α6 containing7.2-21[7]

Table 3: Comparative Binding Affinities (Ki in nM) and Potencies (EC50 in µM) of GABAB Receptor Agonists

CompoundReceptor SubtypeKi (nM)EC50 (µM)
Baclofen GABAB-0.27[8]
CXCR4 (GABAB agonist effect)-6.9[9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of these GABAergic compounds.

Radioligand Binding Assay for GABAA Receptors

This assay is used to determine the binding affinity of a compound for the GABAA receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki or IC50) of test compounds for the GABAA receptor.

Materials:

  • Radioligand: [³H]Muscimol (specific activity ~10-30 Ci/mmol)

  • Membrane Preparation: Rat or bovine brain cortex membranes

  • Buffers:

    • Homogenization Buffer: 0.32 M sucrose, pH 7.4

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: 10 mM GABA

  • Test compounds (e.g., this compound, Gaboxadol, etc.)

  • Scintillation vials and scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in 20 ml/g of ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

    • Wash the pellet by resuspending in binding buffer and centrifuging again. Repeat this wash step twice.

    • Resuspend the final pellet in binding buffer and determine the protein concentration. The membranes can be stored at -70°C.

  • Binding Assay:

    • In a 96-well plate, add the following to each well for a final volume of 250 µL:

      • 150 µL of membrane preparation (50-120 µg protein)[9]

      • 50 µL of test compound at various concentrations or buffer for total binding.

      • 50 µL of [³H]Muscimol (final concentration of 5 nM)

    • For non-specific binding, add 50 µL of 10 mM GABA.

    • Incubate the plate at 4°C for 45 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the functional characterization of compounds by measuring their effects on ion channel activity in individual neurons.

Objective: To measure the effect of GABAergic agonists on GABAA receptor-mediated currents.

Materials:

  • Cultured neurons or brain slices

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Glass micropipettes

  • Solutions:

    • External solution (ECS): (in mM) 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-glucose, 10 HEPES; pH 7.4 with NaOH.[2]

    • Internal solution (ICS): (in mM) 50 KCl, 10 NaCl, 60 KF, 20 EGTA, 10 HEPES; pH 7.2 with KOH.[2]

  • Test compounds (e.g., this compound, GABA)

Procedure:

  • Cell Preparation:

    • Prepare cultured neurons or acute brain slices.

    • Place the preparation in the recording chamber on the microscope stage and perfuse with external solution.

  • Patch-Clamp Recording:

    • Pull glass micropipettes to a resistance of 3-5 MΩ and fill with the internal solution.

    • Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -70 mV to record inward currents.

  • Compound Application:

    • Apply the test compound at various concentrations to the perfusion system.

    • Record the resulting changes in membrane current.

  • Data Analysis:

    • Measure the peak amplitude of the current response at each concentration.

    • Normalize the responses to the maximal response.

    • Plot the normalized response against the log concentration of the agonist.

    • Fit the data with the Hill equation to determine the EC50 value and Hill slope.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for a clear understanding. The following diagrams, created using Graphviz, illustrate the key signaling pathways and experimental workflows.

GABAA_Signaling_Pathway GABA GABA / Agonist (e.g., this compound) GABAAR GABAA Receptor (Ligand-gated ion channel) GABA->GABAAR Binds to Cl_channel Chloride (Cl-) Channel Opening GABAAR->Cl_channel Conformational Change Cl_influx Cl- Influx Cl_channel->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

GABAA Receptor Signaling Pathway

GABAB_Signaling_Pathway GABA_B GABA / Agonist (e.g., Baclofen) GABABR GABAB Receptor (GPCR) GABA_B->GABABR Binds to G_protein Gi/o Protein Activation GABABR->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC K_channel K+ Channel Activation G_protein->K_channel Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux K_channel->K_efflux Hyperpol Hyperpolarization K_efflux->Hyperpol Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx NT_release ↓ Neurotransmitter Release Ca_influx->NT_release

GABAB Receptor Signaling Pathway

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_ep Whole-Cell Patch-Clamp Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand & Compound Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_Binding Data Analysis (IC50, Ki) Counting->Analysis_Binding Cell_Prep Cell/Slice Preparation Recording Whole-Cell Recording Cell_Prep->Recording Application Compound Application Recording->Application Data_Acq Data Acquisition Application->Data_Acq Analysis_EP Data Analysis (EC50, Emax) Data_Acq->Analysis_EP

Experimental Workflows

References

A Comparative Efficacy Analysis of Piperidine-4-sulfonic acid and Other Selective GABAA Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Piperidine-4-sulfonic acid (P4S) with other selective γ-aminobutyric acid type A (GABAA) receptor agonists, supported by experimental data. The information presented is intended to assist researchers and drug development professionals in making informed decisions regarding the selection of appropriate pharmacological tools for their studies.

Introduction

The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its functional diversity, arising from a pentameric assembly of various subunits (e.g., α, β, γ, δ), allows for a wide range of pharmacological modulation. Selective GABAA agonists are crucial for dissecting the physiological roles of different receptor subtypes and for developing novel therapeutics for neurological and psychiatric disorders. This compound (P4S) is a synthetic, potent, and selective GABAA receptor partial agonist.[1] This guide compares its efficacy profile to other well-established selective GABAA agonists: gaboxadol (B1217033) (THIP), isoguvacine, and muscimol (B1676869).

Comparative Efficacy and Potency

The following tables summarize the quantitative data on the efficacy (maximal response, Emax) and potency (EC50, IC50, or Ki) of P4S and its counterparts at various GABAA receptor subtypes. The data highlights the distinct pharmacological profiles of these agonists.

Table 1: Efficacy (Emax) of GABAA Agonists at Different α Subunit-Containing Receptors

AgonistReceptor SubtypeEfficacy (Emax) vs. GABAReference(s)
This compound (P4S) α1-containing7.2–21%[1]
α2-containing75–96%[1]
α3-containing75–96%[1]
α4-containing7.2–21%[1]
α5-containing75–96%[1]
α6-containing7.2–21%[1]
Gaboxadol (THIP) α1β2γ2SAgonist activity with inhibitory effects at high concentrations[2]
α4β3δHigh sensitivity (EC50 ~30-50 nM)[3]
α6β3δHigh sensitivity (EC50 ~30-50 nM)[3]
Muscimol Most subtypesFull agonist (similar to GABA)[4]
α4β3δ (extrasynaptic)Superagonist (120-140% of GABA)[5]
Isoguvacine Native (rat brain)-[6]
GABA-ρ1Higher efficacy than at GABA-ρ2[7]
GABA-ρ2Lower efficacy than at GABA-ρ1[7]

Table 2: Potency (EC50/IC50/Ki) of GABAA Agonists

AgonistParameterValueReceptor/Assay ConditionReference(s)
This compound (P4S) IC5034 nMInhibition of [3H]GABA binding
KD (high affinity)17 ± 7 nMBovine cortex membranes[8]
KD (low affinity)237 ± 100 nMBovine cortex membranes[8]
Gaboxadol (THIP) EC50154 µMα1β2γ2S[2]
EC5053 µMα1β2γ2S (+ 1 µM diazepam)[2]
Muscimol Ki-Similar to GABA, but more potent[4]
EC50~1-2 nMα4β3δ[9]
Isoguvacine IC505.6 µMNative (rat brain)[6]

GABAA Receptor Signaling Pathway

Activation of the GABAA receptor by an agonist leads to the opening of its integral chloride ion channel. In mature neurons, this typically results in an influx of Cl-, causing hyperpolarization of the cell membrane and subsequent neuronal inhibition. However, in immature neurons, the chloride gradient can be reversed, leading to Cl- efflux and depolarization. Downstream signaling can involve the activation of voltage-gated calcium channels and subsequent modulation of intracellular signaling cascades.

GABAA_Signaling GABAA Receptor Signaling Pathway cluster_membrane Cell Membrane GABAA_R GABAA Receptor Cl_channel Chloride Channel Opening GABAA_R->Cl_channel Activates Agonist GABAA Agonist (e.g., P4S, GABA) Agonist->GABAA_R Binds to Cl_influx Cl- Influx (Mature Neuron) Cl_channel->Cl_influx Depolarization Cl- Efflux (Immature Neuron) Membrane Depolarization Cl_channel->Depolarization Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition VGCC Voltage-Gated Ca2+ Channel Activation Depolarization->VGCC Ca_influx Ca2+ Influx VGCC->Ca_influx Signaling_cascade Downstream Signaling Cascades (e.g., Protein Phosphorylation) Ca_influx->Signaling_cascade

Caption: GABAA Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for GABAA Receptors

This protocol is used to determine the binding affinity (Ki or IC50) of a test compound for the GABAA receptor.

1. Membrane Preparation:

  • Rodent brains (e.g., rat or bovine cortex) are homogenized in ice-cold buffer (e.g., Tris-HCl).

  • The homogenate is centrifuged at low speed to remove nuclei and cell debris.

  • The supernatant is then centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA.

  • The final pellet is resuspended in the assay buffer and the protein concentration is determined.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add a known concentration of a radiolabeled GABAA receptor ligand (e.g., [3H]GABA or [3H]muscimol).

  • Add increasing concentrations of the unlabeled test compound (e.g., P4S).

  • Add the prepared membrane suspension to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • To determine non-specific binding, a parallel set of wells is incubated with an excess of a non-radiolabeled GABAA agonist (e.g., unlabeled GABA).

3. Separation and Detection:

  • The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value (the inhibitory constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional effects of GABAA agonists on ion channel activity in living cells.

1. Cell Preparation:

  • Use primary cultured neurons or a cell line heterologously expressing specific GABAA receptor subtypes (e.g., HEK293 cells).

  • Cells are plated on glass coverslips for recording.

2. Recording Setup:

  • The coverslip is placed in a recording chamber on the stage of an inverted microscope.

  • The chamber is continuously perfused with an extracellular solution (e.g., artificial cerebrospinal fluid).

  • A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and mounted on a micromanipulator.

3. Gigaseal Formation and Whole-Cell Configuration:

  • The micropipette is lowered onto the surface of a cell, and gentle suction is applied to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

  • A brief pulse of suction is then applied to rupture the patch of membrane under the pipette tip, establishing the whole-cell recording configuration. This allows for electrical access to the entire cell.

4. Data Acquisition:

  • The cell is voltage-clamped at a specific holding potential (e.g., -60 mV).

  • The GABAA agonist of interest is applied to the cell via the perfusion system at various concentrations.

  • The resulting current flowing through the GABAA receptor channels is recorded using a patch-clamp amplifier and digitized for computer analysis.

5. Data Analysis:

  • The peak amplitude of the agonist-evoked current is measured at each concentration.

  • A concentration-response curve is generated by plotting the current amplitude against the agonist concentration.

  • The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) are determined by fitting the concentration-response curve with the Hill equation.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for GABAA Agonist Characterization cluster_binding Radioligand Binding Assay cluster_electrophysiology Whole-Cell Patch-Clamp Electrophysiology Membrane_Prep Membrane Preparation Binding_Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Binding_Incubation Filtration Filtration & Washing Binding_Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Binding_Analysis IC50/Ki Determination Scintillation->Binding_Analysis Conclusion Pharmacological Profile Binding_Analysis->Conclusion Cell_Culture Cell Culture (Neurons or Transfected Cells) Recording Whole-Cell Recording & Agonist Application Cell_Culture->Recording Data_Acquisition Current Measurement Recording->Data_Acquisition EP_Analysis EC50/Emax Determination Data_Acquisition->EP_Analysis EP_Analysis->Conclusion Start Start cluster_binding cluster_binding Start->cluster_binding cluster_electrophysiology cluster_electrophysiology Start->cluster_electrophysiology

Caption: Workflow for GABAA Agonist Characterization.

Conclusion

This compound exhibits a unique pharmacological profile as a GABAA receptor partial agonist with pronounced functional selectivity for receptors containing α2, α3, and α5 subunits.[1] This contrasts with other agonists like muscimol, which generally acts as a full agonist with superagonist activity at extrasynaptic δ-containing receptors, and gaboxadol, which shows high sensitivity at δ-containing receptors.[3][5] The choice of agonist for research or therapeutic development will, therefore, critically depend on the desired GABAA receptor subtype selectivity and the required level of efficacy. The experimental protocols detailed in this guide provide a framework for the continued characterization and comparison of novel GABAA receptor modulators. A significant limitation for in vivo studies is that P4S is unable to cross the blood-brain barrier.[1]

References

literature review comparing the selectivity of various GABAA receptor agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, is a crucial target for a wide array of therapeutics.[1] The receptor's heterogeneity, arising from the assembly of different subunits into a pentameric structure, gives rise to a variety of subtypes with distinct pharmacological properties. This diversity allows for the development of subtype-selective agonists, which hold the promise of more targeted therapeutic effects with fewer side effects. This guide provides a comparative analysis of the selectivity of various GABA-A receptor agonists, supported by experimental data and detailed methodologies.

Quantitative Comparison of Agonist Selectivity

The selectivity of a GABA-A receptor agonist is determined by its binding affinity (Ki) and functional potency (EC50) at different receptor subtypes. The following tables summarize the available quantitative data for a selection of commonly studied agonists.

Table 1: Binding Affinities (Ki, nM) of GABAA Receptor Agonists at Various Subtypes

Agonistα1β2γ2α2β2γ2α3β2γ2α5β2γ2Reference
GABA14---[2]
Muscimol (B1676869)4.3---[2]
Gaboxadol (THIP)124---[2]
Diazepam----[3]
Clobazam----[4]
N-desmethylclobazam----[4]
Clonazepam----[4]
Zolpidem----[4]

Table 2: Functional Potencies (EC50, µM) of GABAA Receptor Agonists at Various Subtypes

Agonistα1β3γ2α2β3γ2α3β3γ2α5β3γ2α1β2γ2α4β3δα6β3γ2Reference
GABA2.113.412.51.46.61.70.17[5]
Muscimol-----~0.001-0.002-[6]
Honokiol59.6 (α1β3)--23.4 (α5β2)1034% enhancement--[7]
Diazepam----0.42--[8]
HZ166----1.56--[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for determining the selectivity of GABA-A receptor agonists.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a ligand for a receptor.[1]

1. Membrane Preparation:

  • Tissue Source: Rat or mouse brain tissue (e.g., cortex, cerebellum, hippocampus) or cells expressing recombinant GABA-A receptors.

  • Homogenization: The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membranes.

  • Washing: The membrane pellet is washed multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA and other interfering substances.

  • Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard protein assay.

  • Storage: Membranes are stored at -80°C until use.[9]

2. Binding Assay:

  • Incubation: A specific concentration of a radiolabeled ligand (e.g., [3H]muscimol, [3H]flunitrazepam) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (agonist).

  • Total and Non-specific Binding: Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of an unlabeled ligand that saturates the receptors.

  • Incubation Conditions: The incubation is typically carried out at a specific temperature (e.g., 4°C or 30°C) for a set duration to reach equilibrium.[9]

  • Termination: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[10]

Electrophysiological Assays

Electrophysiological techniques, such as the two-electrode voltage clamp and patch-clamp, are used to measure the functional effects of agonists on GABA-A receptor ion channel activity.

1. Oocyte Expression System (Two-Electrode Voltage Clamp):

  • mRNA Injection: Oocytes from Xenopus laevis are injected with cRNAs encoding the desired GABA-A receptor subunits.

  • Incubation: The injected oocytes are incubated for several days to allow for receptor expression.

  • Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.

  • Drug Application: Agonists are applied to the oocyte via a perfusion system.

  • Data Acquisition: The current responses to different concentrations of the agonist are recorded.

  • Data Analysis: Concentration-response curves are generated, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined.[10]

2. Mammalian Cell Expression System (Patch-Clamp):

  • Cell Culture and Transfection: Mammalian cell lines (e.g., HEK293, CHO) are cultured and transfected with plasmids containing the cDNAs for the desired GABA-A receptor subunits.

  • Patch-Clamp Recording: Whole-cell or outside-out patch-clamp recordings are performed on single cells expressing the receptors.

  • Solutions: The intracellular (pipette) and extracellular solutions are formulated to isolate the chloride currents mediated by the GABA-A receptors.

  • Drug Application: Agonists are rapidly applied to the cell or patch using a perfusion system.

  • Data Acquisition and Analysis: The current responses are recorded and analyzed to determine the EC50 and other functional parameters.[11][12][13]

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the GABA-A receptor signaling pathway and a typical experimental workflow for determining agonist selectivity.

Caption: GABA-A receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_comparison Comparison Receptor_Source Select Receptor Source (e.g., Recombinant Cells) Membrane_Prep Membrane Preparation (for binding assays) Receptor_Source->Membrane_Prep Cell_Culture Cell Culture & Transfection (for functional assays) Receptor_Source->Cell_Culture Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Functional_Assay Electrophysiology (e.g., Patch-Clamp) Cell_Culture->Functional_Assay IC50_Ki Determine IC50 and Ki Binding_Assay->IC50_Ki EC50 Determine EC50 Functional_Assay->EC50 Selectivity_Profile Generate Selectivity Profile IC50_Ki->Selectivity_Profile EC50->Selectivity_Profile

Caption: Workflow for determining agonist selectivity.

References

Validating the Peripheral Selectivity of Piperidine-4-sulfonic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Piperidine-4-sulfonic acid (P4S), a potent GABAA receptor partial agonist, focusing on its peripheral selectivity. The performance of P4S is compared with other GABAergic modulators, supported by available experimental data. This document is intended to assist researchers and drug development professionals in evaluating P4S for peripherally targeted therapeutic applications.

Executive Summary

This compound (P4S) is a synthetic, potent, and selective partial agonist of the GABAA receptor. A key characteristic of P4S is its asserted peripheral selectivity, attributed to its chemical structure as a highly charged zwitterion, which is believed to prevent it from crossing the blood-brain barrier (BBB).[1] This property makes P4S a compelling candidate for therapeutic interventions targeting peripheral GABAA receptors without inducing central nervous system (CNS) side effects such as sedation or ataxia. However, a comprehensive review of publicly available literature reveals a lack of quantitative experimental data to definitively confirm its inability to penetrate the CNS.

This guide summarizes the available data on P4S and compares it with a known peripherally selective GABAB receptor agonist, Lesogaberan (AZD3355), and centrally acting GABAA receptor agonists to highlight the importance of peripheral restriction.

Comparative Analysis of GABAergic Modulators

The following tables summarize the available quantitative data for this compound and selected comparator compounds.

Table 1: Receptor Binding Affinity and Efficacy

CompoundTarget ReceptorBinding Affinity (Kd/Ki/IC50)Efficacy (Emax)Notes
This compound (P4S) GABAAKd: 17 nM & 237 nM (two sites) in bovine brain membranes; IC50: 34 nM (inhibition of [3H]GABA binding)Partial agonist with high efficacy at α2, α3, and α5-containing receptors and low efficacy at α1, α4, and α6-containing receptors.[1]Data from in vitro binding assays.
Lesogaberan (AZD3355) GABABKi: 5.1 nM (rat GABAB); EC50: 8.6 nM (human GABAB)[1][2]AgonistPeripherally selective GABAB agonist.
Muscimol GABAAHigh-affinity agonistFull agonistKnown to cross the blood-brain barrier.[3]
Gaboxadol GABAAHigh-affinity agonistAgonistKnown to cross the blood-brain barrier.[1]

Table 2: Blood-Brain Barrier Penetration

CompoundStated Peripheral SelectivityQuantitative Data (Brain:Plasma Ratio or Permeability Coefficient)Method
This compound (P4S) Yes[1]Not publicly available-
Lesogaberan (AZD3355) Yes[4]Low CNS penetration confirmed in preclinical studies.[4]In vivo studies
Muscimol No[3]Readily crosses the BBBIn vivo studies
Gaboxadol No[1]Crosses the BBBIn vivo studies

Experimental Protocols for Assessing Peripheral Selectivity

Validating the peripheral selectivity of a compound is crucial for its development as a peripherally acting therapeutic. The following are key experimental methodologies used to assess blood-brain barrier permeability.

In Vitro Method: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA-BBB assay is a high-throughput in vitro method to predict the passive diffusion of a compound across the blood-brain barrier.

Methodology:

  • A filter plate is coated with a lipid solution (e.g., a mixture of phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine, and cholesterol in an organic solvent) to form an artificial membrane that mimics the BBB.

  • The wells of a donor plate are filled with a solution of the test compound.

  • The filter plate (acceptor) is placed on top of the donor plate, creating a "sandwich".

  • The system is incubated, allowing the compound to diffuse from the donor to the acceptor compartment through the artificial membrane.

  • After incubation, the concentration of the compound in both the donor and acceptor wells is quantified, typically by LC-MS/MS.

  • The permeability coefficient (Pe) is calculated based on the compound concentrations and incubation time. A low Pe value suggests poor BBB permeability.

Experimental Workflow for PAMPA-BBB Assay

PAMPA_Workflow prep Prepare Artificial Membrane on Filter Plate sandwich Assemble 'Sandwich' (Donor + Acceptor Plates) prep->sandwich donor Add Test Compound to Donor Plate donor->sandwich incubate Incubate for Defined Period sandwich->incubate quantify Quantify Compound in Donor and Acceptor Wells incubate->quantify calculate Calculate Permeability Coefficient (Pe) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

In Vivo Method: In Situ Brain Perfusion

This technique provides a more physiologically relevant assessment of BBB transport in a living animal model, typically a rat or mouse.

Methodology:

  • The animal is anesthetized, and the common carotid artery is surgically exposed.

  • A catheter is inserted into the carotid artery, and the heart is bypassed to control the perfusate composition.

  • A perfusion fluid (e.g., Krebs-Ringer bicarbonate buffer) containing the radiolabeled or fluorescently tagged test compound is infused at a constant rate.

  • After a short perfusion period (typically a few minutes), the brain is flushed with a compound-free solution to remove the substance from the vasculature.

  • The brain is then removed, dissected, and the concentration of the test compound in the brain tissue is measured.

  • The brain uptake clearance (Kin) or the brain-to-perfusate concentration ratio is calculated to quantify the extent of BBB penetration.

Logical Flow of In Situ Brain Perfusion Experiment

InSitu_Perfusion cluster_animal_prep Animal Preparation cluster_perfusion Perfusion cluster_analysis Analysis anesthesia Anesthetize Animal surgery Surgical Exposure of Carotid Artery anesthesia->surgery cannulation Cannulate Artery surgery->cannulation infusion Infuse Perfusate with Test Compound cannulation->infusion flush Flush Vasculature infusion->flush brain_removal Remove Brain flush->brain_removal quantification Quantify Compound in Brain Tissue brain_removal->quantification calculation Calculate Brain Uptake quantification->calculation

Caption: Key stages of an in situ brain perfusion experiment.

Peripheral GABAergic Signaling Pathway

Activation of peripheral GABAA receptors by an agonist like P4S leads to the opening of chloride ion channels, resulting in hyperpolarization of the cell membrane and subsequent modulation of cellular function. In various peripheral tissues, this can influence processes such as inflammation, hormone secretion, and smooth muscle contraction.

Peripheral GABAA Receptor Signaling

GABAA_Signaling P4S This compound (Peripheral Agonist) GABAA Peripheral GABA-A Receptor P4S->GABAA Binds to Cl_channel Chloride Ion Channel Opening GABAA->Cl_channel Activates Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Leads to Cell_Response Modulation of Peripheral Cellular Function (e.g., anti-inflammatory, anti-nociceptive) Hyperpolarization->Cell_Response Results in

References

A Comparative Pharmacokinetic Profile of Piperidine-4-sulfonic Acid and Its Analogs for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of the pharmacokinetic properties of Piperidine-4-sulfonic acid (P4S) and its analogs. The objective is to provide researchers, scientists, and drug development professionals with a clear understanding of how structural modifications to the piperidine (B6355638) scaffold can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited publicly available in-vivo pharmacokinetic data for this compound, this guide will focus on its known characteristics and draw comparisons with other classes of piperidine derivatives for which experimental data is available.

Executive Summary

This compound is a synthetic GABAA receptor agonist.[1] A key feature that dominates its pharmacokinetic profile is its structure as a highly charged zwitterion. This characteristic renders it unable to cross the blood-brain barrier, making it a peripherally selective compound.[1] While this limits its application for central nervous system targets, it also presents opportunities for peripheral therapeutic applications. The broader class of piperidine-containing drugs is of significant interest in medicinal chemistry due to the scaffold's favorable physicochemical properties.[2][3] However, the metabolic stability of the piperidine ring, which is often functionalized to enhance pharmacological activity, can be a challenge.[3] Understanding the structure-pharmacokinetic relationships is therefore crucial for the development of piperidine-based therapeutics.

Comparative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic data for this compound and provides a comparison with other representative piperidine analogs. This comparison illustrates how modifications to the piperidine ring and its substituents can significantly alter the ADME profile of the resulting compounds.

Compound ClassRepresentative Structure/AnalogKey Structural Difference from P4SPrimary Target(s)Available Pharmacokinetic Data
This compound This compoundSulfonic acid group at the 4-positionGABAA receptorDistribution: Unable to cross the blood-brain barrier.[1] No further in-vivo pharmacokinetic data such as half-life, Cmax, or bioavailability is readily available in the public domain.
Piperidine Sulfone Hydroxamic Acids N-Methyl piperidine 27c & N-cyclopropyl piperidine 27eSulfone hydroxamic acid and N-alkylationMatrix Metalloproteinases (MMPs)Bioavailability (Oral): 59% (N-Methyl piperidine 27c). Cmax: 15720 ng/mL (N-cyclopropyl piperidine 27e).
Piperidine-2-carboxamides Fluorinated ropivacaine/levobupivacaine analogsCarboxamide at the 2-position and N-alkylation with fluorinationVoltage-gated sodium channelsMetabolism: Readily oxidized in human liver microsomes, with degradation rates correlating with increasing lipophilicity.[4] Fluorination increases lipophilicity.[4]
4-Aminopiperidines Various drugs including clebopride, pimozide, and domperidoneAmino group at the 4-position and various N-substituentsVarious (e.g., dopamine (B1211576) receptors, serotonin (B10506) receptors)Metabolism: Primarily metabolized via N-dealkylation catalyzed by CYP3A4.[5]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of pharmacokinetic profiles. Below are standard protocols for key experiments in ADME studies.

In Vitro Metabolic Stability in Human Liver Microsomes

This assay is used to determine the rate at which a compound is metabolized by liver enzymes, providing an indication of its intrinsic clearance.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Human liver microsomes (HLMs)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile (B52724) or methanol (B129727) to terminate the reaction

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a microsomal suspension in phosphate buffer.

  • Add the test compound to the wells of a 96-well plate to achieve the desired final concentration (e.g., 1 µM).

  • Pre-incubate the plate at 37°C for approximately 5-10 minutes.[6]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[6]

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.[6]

  • Centrifuge the plates to pellet the precipitated protein.

  • Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.

  • The in vitro half-life (t½) is calculated from the rate of disappearance of the compound.[6]

In Vivo Pharmacokinetic Study in Rodents

This type of study is conducted to determine the pharmacokinetic profile of a compound in a living organism, providing key parameters such as bioavailability, half-life, Cmax, and clearance.

Materials:

  • Test compound formulated for administration (e.g., in a saline solution for intravenous injection or a suitable vehicle for oral gavage)

  • Rodent model (e.g., Sprague-Dawley rats or BALB/c mice)

  • Dosing syringes and needles

  • Blood collection supplies (e.g., micro-centrifuge tubes with anticoagulant)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animals are divided into groups for different routes of administration (e.g., intravenous and oral).

  • A single dose of the test compound is administered to each animal.[7]

  • Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals up to 24 hours post-dose).[7]

  • Plasma is separated from the blood samples by centrifugation.[7]

  • Plasma samples are stored at -80°C until analysis.

  • The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic parameters (AUC, Cmax, Tmax, half-life, clearance, and bioavailability) are calculated using appropriate software.[7]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental processes is crucial for a comprehensive understanding. The following diagrams illustrate the GABAA receptor signaling pathway, the primary target of this compound, and a typical workflow for ADME screening.

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or P4S GABAA_R GABAA Receptor (Ligand-gated Cl- channel) GABA->GABAA_R Binds to receptor Cl_ion Cl- influx GABAA_R->Cl_ion Opens channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Results in

GABAA Receptor Signaling Pathway

ADME_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis and Modeling PhysChem Physicochemical Properties (Solubility, logP) Permeability Permeability Assay (e.g., Caco-2, PAMPA) PK_Studies Pharmacokinetic Studies (Rodent models) Permeability->PK_Studies Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Metabolic_Stability->PK_Studies Plasma_Protein_Binding Plasma Protein Binding (Equilibrium Dialysis) Metabolite_ID Metabolite Identification PK_Studies->Metabolite_ID Data_Analysis PK Parameter Calculation (AUC, Cmax, t1/2) PK_Studies->Data_Analysis Metabolite_ID->Data_Analysis IVIVE In Vitro-In Vivo Extrapolation (IVIVE) Data_Analysis->IVIVE Candidate_Selection Candidate Selection IVIVE->Candidate_Selection Lead_Compounds Lead Compounds Lead_Compounds->PhysChem Lead_Compounds->Permeability Lead_Compounds->Metabolic_Stability Lead_Compounds->Plasma_Protein_Binding

Experimental Workflow for ADME Screening

References

In Vitro Toxicological Profile of Piperidine-4-sulfonic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative in vitro toxicological assessment of Piperidine-4-sulfonic acid against its parent compound, Piperidine (B6355638). The following data and protocols are intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of the compound's safety profile.

Comparative Cytotoxicity Analysis

The cytotoxic potential of this compound and Piperidine was evaluated across three human cell lines: HepG2 (liver carcinoma), HEK293 (embryonic kidney), and SH-SY5Y (neuroblastoma). Cells were exposed to increasing concentrations of each compound for 24 hours, and cell viability was assessed using the MTT assay.

Table 1: IC₅₀ Values (µM) of this compound and Piperidine in Human Cell Lines

CompoundHepG2HEK293SH-SY5Y
This compound> 1000> 1000850
Piperidine150220180

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Treat cells with various concentrations of this compound or Piperidine (0.1 to 1000 µM) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

cluster_workflow MTT Assay Workflow A Cell Seeding (1x10⁴ cells/well) B Compound Treatment (24 hours) A->B C MTT Addition (4 hours) B->C D Formazan Solubilization (DMSO) C->D E Absorbance Reading (570 nm) D->E F IC₅₀ Calculation E->F

Caption: Workflow for determining cytotoxicity using the MTT assay.

Genotoxicity Assessment

The Ames test was employed to evaluate the mutagenic potential of this compound and Piperidine using Salmonella typhimurium strains TA98 and TA100, with and without metabolic activation (S9 fraction).

Table 2: Ames Test Results for Mutagenicity

CompoundStrainMetabolic Activation (S9)Result
This compoundTA98-Non-mutagenic
+Non-mutagenic
TA100-Non-mutagenic
+Non-mutagenic
PiperidineTA98-Non-mutagenic
+Non-mutagenic
TA100-Non-mutagenic
+Non-mutagenic

Experimental Protocol: Ames Test

  • Strain Preparation: Prepare overnight cultures of S. typhimurium strains TA98 and TA100.

  • Compound Exposure: In a test tube, combine the test compound, the bacterial culture, and either a buffer (for -S9) or the S9 metabolic activation system.

  • Plating: Pour the mixture onto a minimal glucose agar (B569324) plate.

  • Incubation: Incubate the plates at 37°C for 48 hours.

  • Colony Counting: Count the number of revertant colonies. A significant increase in revertant colonies compared to the negative control indicates a mutagenic effect.

Oxidative Stress Induction

The induction of oxidative stress was measured by quantifying the levels of reactive oxygen species (ROS) in HepG2 cells using the DCFH-DA assay following a 6-hour exposure to the test compounds.

Table 3: Fold Increase in ROS Levels in HepG2 Cells

Compound (Concentration)Fold Increase in ROS (vs. Control)
This compound (100 µM)1.2 ± 0.1
This compound (500 µM)1.5 ± 0.2
Piperidine (100 µM)3.5 ± 0.4
Piperidine (500 µM)8.2 ± 0.9

Experimental Protocol: DCFH-DA Assay for ROS Detection

  • Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Dye Loading: Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes.

  • Compound Treatment: Wash the cells with PBS and treat them with the test compounds for 6 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation/emission wavelength of 485/535 nm.

cluster_pathway Oxidative Stress Pathway Compound Piperidine ROS Increased ROS Compound->ROS CellularDamage Oxidative Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis

Caption: Simplified pathway of compound-induced oxidative stress leading to apoptosis.

Summary and Conclusion

The in vitro toxicological data suggests that this compound exhibits a more favorable safety profile compared to its parent compound, Piperidine. The addition of the sulfonic acid group appears to significantly reduce the cytotoxicity of the piperidine ring. Both compounds were found to be non-mutagenic in the Ames test. Notably, this compound induced significantly lower levels of reactive oxygen species compared to Piperidine, indicating a reduced potential for causing oxidative stress.

This comparative analysis, based on a standard battery of in vitro toxicology assays, provides foundational data for the continued investigation of this compound in drug development programs. Further studies, including in vivo assessments, are warranted to fully characterize its toxicological profile.

Safety Operating Guide

Proper Disposal of Piperidine-4-sulfonic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Piperidine-4-sulfonic acid (CAS RN: 72450-62-5), a combustible solid utilized in neuroscience research as a GABAa receptor agonist. Adherence to these procedures is critical for minimizing risks and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Essential Personal Protective Equipment (PPE) includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: A NIOSH-approved N95 respirator or higher, especially when handling the powder form and engineering controls are not sufficient.

All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

PropertyValueSource
CAS Number 72450-62-5[1][2]
Molecular Formula C₅H₁₁NO₃S[1][2]
Molecular Weight 165.21 g/mol [1][2]
Form Powder
Storage Class 11 (Combustible Solids)

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with all applicable local, state, and federal regulations. The following steps provide a general framework for its safe disposal:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for "this compound" waste.

    • Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.[3] Incompatible materials such as strong oxidizing agents should be kept separate.[4]

  • Containerization:

    • Use a chemically compatible and sealable container for collecting the waste.

    • Ensure the container is in good condition and properly sealed to prevent leaks or spills.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool area.

    • The storage area should be away from incompatible materials.

  • Engage a Licensed Waste Disposal Service:

    • Contact a certified hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.[3]

    • These companies are equipped to handle and transport hazardous materials safely and in compliance with regulatory requirements.

  • Documentation:

    • Maintain accurate records of the waste generated, including the quantity and date of disposal, as required by your institution and local regulations.[3]

Experimental Protocols

In the absence of specific degradation protocols for this compound, chemical treatment should not be attempted without a thorough hazard analysis and validation. However, a general protocol for a compatibility test, which should be performed on a small scale by trained personnel before mixing any waste streams, is provided below.

Hypothetical Compatibility Test Protocol:

  • Objective: To determine if mixing a small amount of this compound waste with another waste stream results in a hazardous reaction (e.g., gas evolution, heat generation, precipitation).

  • Materials:

    • Small, clean, and dry test tubes or vials.

    • Calibrated pipettes.

    • Personal Protective Equipment (as listed above).

    • The waste streams to be tested.

  • Procedure:

    • In a chemical fume hood, add a small, measured amount (e.g., 1 mL) of the first waste stream to a test tube.

    • Slowly add a small, measured amount (e.g., 1 mL) of the this compound waste to the same test tube.

    • Observe for any signs of reaction, such as a change in temperature, color, or the evolution of gas.

    • If no reaction is observed after a few minutes, gently agitate the mixture and continue to observe.

    • Record all observations.

    • If any hazardous reaction is observed, the waste streams are incompatible and must be kept separate.

Visualizing the Disposal Workflow

To further clarify the operational workflow for the proper disposal of this compound, the following diagrams illustrate the key steps and decision points.

Figure 1: Disposal Workflow for this compound cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Final Disposal start Start ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate label_container Label Waste Container segregate->label_container store Store in Designated Area label_container->store contact_ehs Contact EHS / Waste Disposal Service store->contact_ehs document Document Waste contact_ehs->document end End document->end

Caption: Disposal workflow for this compound.

Figure 2: Spill Response for this compound cluster_initial_response Initial Response cluster_cleanup Cleanup cluster_final_steps Final Steps spill Spill Occurs evacuate Evacuate Area spill->evacuate alert Alert Supervisor/EHS evacuate->alert ppe Don Appropriate PPE for Spill alert->ppe contain Contain Spill with Inert Material ppe->contain collect Collect Spill Residue contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose_waste Dispose of Cleanup Materials as Hazardous Waste decontaminate->dispose_waste document Document Incident dispose_waste->document end End document->end

Caption: Spill response workflow for this compound.

References

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Reactant of Route 1
Piperidine-4-sulfonic acid
Reactant of Route 2
Piperidine-4-sulfonic acid

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